HO-PEG1-Benzyl ester
Description
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Properties
IUPAC Name |
benzyl 3-(2-hydroxyethoxy)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c13-7-9-15-8-6-12(14)16-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTCEMKXNLAVGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of HO-PEG1-Benzyl Ester
This technical guide provides a comprehensive overview of the synthesis and characterization of HO-PEG1-Benzyl ester, a valuable bifunctional linker used in bioconjugation and drug delivery applications. This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound, also known as 2-hydroxyethyl 2-phenylacetate, is a molecule featuring a terminal hydroxyl group and a benzyl-protected carboxylic acid. The single ethylene glycol (PEG1) unit imparts hydrophilicity, while the functional groups allow for subsequent chemical modifications. The hydroxyl group can be derivatized, and the benzyl ester can be deprotected under mild conditions to reveal a carboxylic acid, which is reactive towards amine groups on biomolecules.[1][2]
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common method involves the direct benzylation of an excess of ethylene glycol. One plausible approach is the reaction of ethylene glycol with benzonitrile under reflux conditions.[3] An alternative strategy is the selective esterification of ethylene glycol with benzyl chloride or benzyl bromide in the presence of a base. Another method involves the use of a phase transfer catalyst to facilitate the reaction between a carboxylate and a benzyl halide.[4]
Experimental Protocol: Synthesis via Reaction of Ethylene Glycol and Benzonitrile[3]
This protocol is adapted from a known procedure for the synthesis of ethylene glycol monobenzoate.
Materials:
-
Benzonitrile
-
Ethylene glycol
-
Ice
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Saturated sodium chloride solution
Procedure:
-
A solution of benzonitrile in a significant excess of ethylene glycol is heated at reflux under anhydrous conditions for 72 hours.
-
After cooling, the reaction mixture is added to a mixture of ice and water.
-
The resulting mixture is extracted three times with diethyl ether.
-
The combined ether extracts are washed twice with water and once with a saturated sodium chloride solution.
-
The ether solution is dried over anhydrous sodium sulfate.
-
The ether is evaporated, and the residual oil is distilled under reduced pressure to yield the product.
Characterization of this compound
The successful synthesis of this compound is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C9H10O3 |
| Molecular Weight | 166.17 g/mol |
| Appearance | Colorless oil |
| Purity (typical) | ≥95% |
Predicted Spectroscopic Data
¹H NMR Spectroscopy:
The expected proton NMR chemical shifts are crucial for structural confirmation. The benzylic protons and the protons of the ethylene glycol unit will have characteristic signals.
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅) | Multiplet | 7.25 - 7.40 |
| Benzylic (C₆H₅CH ₂) | Singlet | ~5.1 |
| Ethylene Glycol (-OCH ₂) | Triplet | ~4.2 |
| Ethylene Glycol (-CH ₂OH) | Triplet | ~3.8 |
| Hydroxyl (-OH) | Broad Singlet | Variable |
¹³C NMR Spectroscopy:
Carbon NMR provides further structural detail, confirming the carbon framework of the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~171 |
| Aromatic (quaternary) | ~135 |
| Aromatic (CH) | ~128 - 129 |
| Benzylic (C₆H₅C H₂) | ~67 |
| Ethylene Glycol (-OC H₂) | ~66 |
| Ethylene Glycol (-C H₂OH) | ~61 |
Mass Spectrometry:
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
| Ion | m/z (expected) | Description |
| [M+H]⁺ | 167.07 | Protonated molecular ion |
| [M+Na]⁺ | 189.05 | Sodium adduct |
| [M-C₂H₄O]⁺ | 122.04 | Loss of ethylene oxide |
| [C₇H₇]⁺ | 91.05 | Tropylium ion (from benzyl) |
Experimental Workflow and Application
The following diagrams illustrate the synthesis workflow and the general application of this compound in bioconjugation.
References
An In-depth Technical Guide to the Mechanism of Action of HO-PEG1-Benzyl Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for HO-PEG1-Benzyl ester, a heterobifunctional linker utilized in the field of bioconjugation. The guide will detail the core chemical principles, reaction mechanisms, and experimental considerations for effectively employing this reagent in the development of bioconjugates, such as antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics.
Introduction to this compound and PEGylation
Poly(ethylene glycol) (PEG) is a polymer that, when covalently attached to biological macromolecules (a process known as PEGylation), can enhance their pharmacological properties. PEGylation can improve drug solubility, reduce immunogenicity, and extend circulating half-life by preventing proteolytic degradation and reducing renal clearance[1]. This compound is a specific type of PEG linker featuring a terminal hydroxyl group and a benzyl-protected carboxylic acid. This heterobifunctional nature allows for a two-step conjugation strategy, providing precise control over the modification of biomolecules.
The general advantages of PEGylation in drug development include:
-
Improved Drug Solubility : PEG's hydrophilic nature can increase the solubility of hydrophobic drugs.
-
Reduced Dosage Frequency : A longer circulating life allows for less frequent administration.
-
Enhanced Drug Stability : PEG can protect the conjugated molecule from enzymatic degradation.
-
Decreased Immunogenicity : The PEG chain can shield antigenic epitopes on the biomolecule.
Core Mechanism of Action
The bioconjugation strategy using this compound involves two primary stages:
-
Activation of the Terminal Hydroxyl Group : The terminal hydroxyl group of the PEG chain is not sufficiently reactive to directly form stable conjugates with biomolecules. Therefore, it must first be activated to a more reactive species.
-
Conjugation to the Biomolecule : The activated PEG linker is then reacted with a specific functional group on the target biomolecule, typically a primary amine on a lysine residue or the N-terminus.
-
Role of the Benzyl Ester : The benzyl ester serves as a protecting group for a carboxylic acid. This protected acid can be deprotected in a subsequent step to reveal a new functional group for further modification or to alter the overall charge of the final conjugate.
The overall workflow can be visualized as follows:
Caption: General workflow for bioconjugation using this compound.
Detailed Chemistry of Activation and Conjugation
The most common method for activating the terminal hydroxyl group of a PEG linker is to convert it into a highly reactive ester. One well-established method is the use of p-nitrophenyl chloroformate, which creates a p-nitrophenyl carbonate ester. This activated PEG is then susceptible to nucleophilic attack by primary amines on the biomolecule.
The reaction scheme is as follows:
Caption: Reaction scheme for activation and conjugation.
The activated PEG-p-nitrophenyl carbonate readily reacts with primary amines, such as the ε-amine of lysine residues or the N-terminal α-amine of a protein, under mild basic conditions (pH 8.0-9.0). This reaction results in the formation of a stable carbamate linkage.
| Parameter | Typical Range | Notes |
| pH | 8.0 - 9.0 | Ensures deprotonation of primary amines for nucleophilic attack. |
| Temperature | 4 - 25 °C | Milder temperatures help maintain protein stability. |
| Reaction Time | 4 - 12 hours | Monitored by HPLC to determine completion. |
| PEG:Biomolecule Ratio | 1.5:1 to 3:1 | Excess PEG reagent drives the reaction to completion. |
Table 1: Typical Reaction Conditions for Amine-Targeted PEGylation.
The Role and Removal of the Benzyl Ester Protecting Group
The benzyl ester group serves to protect a carboxylic acid functionality. This is particularly useful in multi-step conjugation strategies where the carboxylic acid might interfere with earlier reaction steps. Once the initial PEGylation is complete, the benzyl group can be removed to reveal the free carboxylic acid. This newly exposed functional group can then be used for:
-
Further Conjugation : The carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to react with another molecule.
-
Modulating Charge : The introduction of a negatively charged carboxylate group can alter the isoelectric point and overall charge of the bioconjugate.
The most common method for benzyl ester deprotection is hydrogenolysis , which involves reaction with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is generally mild and does not affect most functional groups found in proteins.
Caption: Benzyl ester deprotection via hydrogenolysis.
Experimental Protocols
The following are generalized protocols for the activation of this compound and its conjugation to a model protein.
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Dissolution : Dissolve this compound in a suitable anhydrous organic solvent (e.g., dichloromethane, DCM).
-
Activation : Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction : Allow the reaction to proceed at room temperature for 12-16 hours with continuous stirring.
-
Work-up : Wash the reaction mixture with a 10% aqueous solution of sodium bicarbonate, followed by a 10% aqueous solution of citric acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Precipitation : Precipitate the activated PEG by adding cold diethyl ether.
-
Isolation : Collect the precipitate by filtration and dry it under vacuum. The resulting activated Benzyl-PEG-p-nitrophenyl carbonate can be stored under an inert atmosphere at -20°C.[2]
-
Protein Preparation : Dissolve the protein (1 equivalent) in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5).
-
PEG Addition : Add the activated Benzyl-PEG-p-nitrophenyl carbonate (1.5-3 equivalents) to the protein solution. The PEG reagent can be added as a solid or dissolved in a small amount of a water-miscible solvent like DMF or acetonitrile.[2]
-
Reaction : Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by RP-HPLC.[2]
-
Quenching : Quench the reaction by adding a small amount of an amine-containing buffer, such as Tris buffer, to consume any unreacted activated PEG.[2]
-
Purification : Purify the PEGylated protein using a suitable chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), to remove unreacted PEG and protein.
Characterization of the Bioconjugate
After purification, the bioconjugate should be thoroughly characterized to confirm successful PEGylation and to determine the extent of modification.
| Analytical Method | Purpose |
| SDS-PAGE | To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. |
| Mass Spectrometry (e.g., MALDI-TOF) | To determine the exact mass of the conjugate and confirm the number of PEG chains attached. |
| RP-HPLC | To assess the purity of the conjugate and separate different PEGylated species. |
| UV/Vis Spectroscopy | To determine the protein concentration. |
Table 2: Common Analytical Techniques for Characterization.
Conclusion
This compound is a valuable tool in bioconjugation, offering a versatile platform for the precise modification of biomolecules. Its heterobifunctional nature allows for a controlled, two-step conjugation strategy. By understanding the underlying chemical principles of hydroxyl activation, amine-targeted conjugation, and benzyl ester deprotection, researchers can effectively leverage this linker to develop novel bioconjugates with enhanced therapeutic properties. Careful optimization of reaction conditions and thorough characterization of the final product are critical for successful application in drug development.
References
Technical Data Sheet: HO-PEG1-Benzyl Ester and Related Compounds
This technical guide provides a detailed overview of the chemical properties of "HO-PEG1-Benzyl ester" and structurally related compounds. Due to ambiguity in the common nomenclature, this document clarifies the distinct chemical identities, CAS numbers, and molecular weights of relevant molecules to aid researchers, scientists, and drug development professionals in their work.
Chemical Identity and Properties
The term "this compound" can be interpreted in several ways. This section delineates the properties of the most probable candidates based on available chemical supplier information and databases.
Table 1: Summary of Chemical Properties
| Compound Name | Synonym(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | - | Not Available | C12H16O4 | 224.25 |
| 2-(Benzyloxy)ethanol | Ethylene glycol monobenzyl ether, Benzyl-PEG1-alcohol | 622-08-2 | C9H12O2 | 152.19 |
Note: The information for "this compound" is based on supplier data[1], which did not provide a CAS number. In contrast, 2-(Benzyloxy)ethanol is a well-characterized compound with extensive documentation[2][3][4][5].
Detailed Compound Information
2.1. This compound
This compound contains a hydroxyl group and a benzyl-protected carboxylic acid. The polyethylene glycol (PEG) spacer enhances aqueous solubility. The benzyl group can be removed under mild deprotection conditions to yield a free carboxylic acid, which can then be conjugated with amine-containing biomolecules such as proteins or oligonucleotides. The terminal hydroxyl group can also be derivatized for further chemical modifications.
2.2. 2-(Benzyloxy)ethanol
This molecule is also referred to as Ethylene glycol monobenzyl ether or Benzyl-PEG1-alcohol. It is a colorless to pale yellow liquid. It is structurally different from an ester, as it is an ether.
-
IUPAC Name: 2-(benzyloxy)ethan-1-ol
-
Linear Formula: C6H5CH2OCH2CH2OH
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Molecular Weight: 152.19 g/mol
-
CAS Number: 622-08-2
Experimental Considerations
-
Deprotection: Removal of the benzyl protecting group to reveal the carboxylic acid.
-
Conjugation: Reaction of the free carboxylic acid with an amine-containing molecule to form an amide bond, or derivatization of the hydroxyl group for other coupling chemistries.
Below is a generalized workflow for a typical bioconjugation experiment using a protected acid linker.
Caption: Generalized workflow for deprotection and conjugation.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. 2-(BENZYLOXY)ETHAN-1-OL | CAS 622-08-2 [matrix-fine-chemicals.com]
- 3. 2-(Benzyloxy)ethanol 98 622-08-2 [sigmaaldrich.com]
- 4. 2-(Benzyloxy)ethanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 2-(Benzyloxy) ethanol | C9H12O2 | CID 12141 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of HO-PEG1-Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of HO-PEG1-Benzyl ester. Due to the limited availability of specific experimental data for this compound in public literature, this guide synthesizes information based on the well-understood properties of its constituent functional groups: a terminal hydroxyl group, a single polyethylene glycol (PEG) unit, and a benzyl ester. Furthermore, it outlines standard experimental protocols for determining these properties.
Compound Overview
This compound is a bifunctional molecule containing a free hydroxyl group and a benzyl-protected carboxylic acid. The PEG spacer enhances aqueous solubility of molecules it's conjugated to.[1] The hydroxyl group can be derivatized for further chemical modifications, while the benzyl ester can be deprotected under mild conditions to reveal a carboxylic acid, useful for conjugation to amine-containing biomolecules.[1]
Chemical Structure:
-
Name: this compound
-
Formula: C₁₂H₁₆O₄
-
Functional Groups: Hydroxyl (-OH), Ether (PEG unit), Benzyl Ester (-COOBn)
Solubility Profile
Anticipated Solubility:
The presence of a short PEG chain and a terminal hydroxyl group suggests that this compound will exhibit some degree of aqueous solubility.[2][3] Polyethylene glycol is known for its hydrophilicity and is widely used to increase the water solubility of conjugated molecules.[4] However, the benzyl group is hydrophobic and will limit its solubility in aqueous solutions compared to a more polar counterpart. It is expected to be soluble in a range of organic solvents.
Table 1: Predicted Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | ||
| Water | Moderately Soluble | The hydroxyl and PEG components enhance water solubility. |
| Methanol, Ethanol | Soluble | The molecule contains both polar and non-polar regions, making it compatible with alcohols. |
| Polar Aprotic | ||
| DMSO, DMF | Soluble | These solvents are capable of dissolving a wide range of compounds with varying polarities. |
| Acetonitrile | Soluble | Commonly used solvent for compounds of intermediate polarity. |
| Non-Polar | ||
| Dichloromethane, THF | Soluble | The benzyl group and the overall organic nature of the molecule suggest solubility in these solvents. |
| Toluene | Soluble | The aromatic benzyl group will interact favorably with toluene. |
| Hexanes | Sparingly Soluble | The polarity of the hydroxyl and PEG groups will likely limit solubility in highly non-polar solvents. |
Stability Profile
The primary points of instability in this compound are the ester linkage and the PEG backbone under certain conditions.
Key Degradation Pathways:
-
Ester Hydrolysis: The benzyl ester is susceptible to hydrolysis, which can be catalyzed by acid or base. This is the most likely degradation pathway under aqueous conditions. Alkaline conditions, in particular, are known to accelerate the hydrolysis of esters.
-
Oxidation of the PEG Chain: The ether linkages in the PEG backbone can be prone to oxidative degradation, especially in the presence of transition metals and oxygen.
Table 2: Predicted Stability of this compound
| Condition | Expected Stability | Primary Degradation Pathway |
| pH | ||
| Acidic (pH < 4) | Moderate to Low | Acid-catalyzed hydrolysis of the benzyl ester. |
| Neutral (pH 6-8) | Moderate | Slow hydrolysis of the benzyl ester. |
| Basic (pH > 8) | Low | Base-catalyzed hydrolysis of the benzyl ester, which is generally faster than acid-catalyzed hydrolysis. |
| Temperature | ||
| Refrigerated (2-8 °C) | High | Recommended for long-term storage to minimize degradation. |
| Room Temperature | Moderate | Risk of slow hydrolysis and oxidation over time. |
| Elevated (>40 °C) | Low | Accelerated hydrolysis and potential for oxidative degradation of the PEG chain. |
| Light | ||
| Protected from Light | High | Standard practice for storing organic molecules to prevent photodegradation. |
| Exposed to UV Light | Moderate to Low | Potential for photolytic cleavage, although specific data for this molecule is unavailable. |
| Oxidizing Agents | ||
| Air/Oxygen | Moderate | The PEG chain is susceptible to long-term oxidative degradation. Storing under an inert atmosphere is advisable. |
| Peroxides | Low | Strong oxidizing agents will likely degrade the PEG backbone. |
Experimental Protocols
To obtain quantitative data for this compound, the following experimental protocols are recommended.
A common method for determining the solubility of a compound is the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Solubility Determination
Caption: Workflow for solubility determination using the shake-flask method.
Forced degradation studies are essential to identify potential degradation products and pathways. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Signaling Pathway for Ester Hydrolysis
The primary chemical transformation affecting the stability of this compound is the hydrolysis of the ester bond. This can be represented as a simple reaction pathway.
Caption: Hydrolysis degradation pathway of this compound.
Summary and Recommendations
This compound is a versatile molecule with anticipated moderate aqueous solubility and key stability concerns related to the hydrolysis of its benzyl ester linkage. For laboratory use, it is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere. When preparing aqueous solutions, it is advisable to use buffers in the neutral pH range and to prepare them fresh. For applications requiring long-term stability in solution, the potential for hydrolysis should be carefully considered and evaluated. The experimental protocols outlined in this guide provide a framework for researchers to determine the precise solubility and stability parameters for their specific applications.
References
The Versatility of HO-PEG1-Benzyl Ester in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HO-PEG1-Benzyl ester is a heterobifunctional chemical linker that has emerged as a valuable tool in biomedical research and drug development. Its unique structure, featuring a hydroxyl group at one end and a benzyl-protected carboxylic acid at the other, connected by a single polyethylene glycol (PEG) unit, offers researchers a versatile platform for bioconjugation. The PEG component enhances aqueous solubility and provides a flexible spacer, while the distinct terminal groups allow for sequential and controlled conjugation to various biomolecules. This guide provides an in-depth overview of the applications of this compound, with a focus on its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug delivery systems. Detailed experimental protocols, quantitative data, and visual diagrams of key workflows are presented to facilitate its practical implementation in the laboratory.
Core Concepts and Chemical Properties
This compound, with the chemical formula C12H16O4, is a monodisperse PEG linker. The presence of a hydroxyl (-OH) group and a benzyl-protected carboxylic acid (-COOH) makes it a heterobifunctional linker. This dual functionality is central to its utility, allowing for a two-stage conjugation strategy. The hydroxyl group can be modified or activated for coupling, while the benzyl group serves as a robust protecting group for the carboxylic acid. This protection is stable under a variety of reaction conditions but can be selectively removed under mild conditions to reveal a free carboxylic acid, which can then be conjugated to an amine-bearing molecule, such as a protein or peptide.[1] The short, single PEG unit provides a balance of hydrophilicity and a defined spacer length, which is crucial for optimizing the biological activity of the final conjugate.[2]
Key Applications in Research
The primary application of this compound lies in the field of bioconjugation, where it is used to link different molecular entities to create novel therapeutic and diagnostic agents.
PROTAC Synthesis
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC typically consists of two active ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. The linker plays a critical role in the efficacy of the PROTAC by dictating the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the target protein.[3]
This compound and its longer-chain analogs are frequently employed as building blocks for PROTAC linkers. The PEG component can enhance the solubility and cell permeability of the PROTAC molecule.[2] The synthetic strategy often involves coupling one of the ligands to the hydroxyl end of the linker and the other ligand to the carboxylic acid end after deprotection of the benzyl group.
Antibody-Drug Conjugates (ADCs) and Targeted Drug Delivery
In the development of ADCs and other targeted drug delivery systems, heterobifunctional PEG linkers like this compound are instrumental.[4] They can be used to attach a cytotoxic drug to a monoclonal antibody that specifically targets cancer cells. This targeted approach minimizes off-target toxicity and enhances the therapeutic index of the drug. The PEG linker can also improve the pharmacokinetic properties of the ADC by increasing its half-life in circulation.
Experimental Protocols
Benzyl Group Deprotection (Hydrogenolysis)
The removal of the benzyl protecting group is a critical step to enable the conjugation of the carboxylic acid moiety. Catalytic hydrogenolysis is a common and efficient method for this transformation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) or a hydrogen donor like ammonium formate or formic acid
-
Inert gas (Argon or Nitrogen)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., methanol) in a reaction flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).
-
Purge the flask with an inert gas.
-
Introduce hydrogen gas (typically at 1 atm) via a balloon or connect to a hydrogenation apparatus. Alternatively, for transfer hydrogenolysis, add a hydrogen donor (e.g., 3-10 equivalents of ammonium formate).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product, HO-PEG1-COOH.
| Parameter | Condition | Expected Yield | Reference |
| Catalyst | 10% Pd/C | >95% | |
| Hydrogen Source | H₂ (1 atm) or Ammonium Formate | >95% | |
| Solvent | Methanol or Ethanol | >95% | |
| Temperature | Room Temperature | >95% | |
| Reaction Time | 2-16 hours | >95% |
Amine Coupling via NHS Ester Formation
The deprotected carboxylic acid can be activated as an N-hydroxysuccinimide (NHS) ester for efficient coupling to primary amines on biomolecules.
Materials:
-
HO-PEG1-COOH (from deprotection step)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-8.0)
Procedure:
-
Dissolve HO-PEG1-COOH (1 equivalent) and NHS (1.1-1.5 equivalents) in anhydrous DCM or DMF.
-
Add DCC or EDC (1.1-1.5 equivalents) to the solution and stir at room temperature for 4-12 hours to form the NHS ester.
-
Monitor the reaction by TLC or LC-MS.
-
Remove the urea byproduct (if using DCC) by filtration.
-
In a separate vial, dissolve the amine-containing biomolecule in the reaction buffer.
-
Add the activated HO-PEG1-NHS ester solution to the biomolecule solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG linker and byproducts.
| Parameter | Condition | Molar Excess (vs. Amine) | Reference |
| Coupling Agent | EDC/NHS | 1.1-1.5 eq | |
| Solvent | DMF or DCM | - | |
| pH | 7.2-8.0 | - | |
| Temperature | 4-25°C | - | |
| Reaction Time | 2-24 hours | - |
Characterization of Conjugates
The successful synthesis and purity of the bioconjugate must be confirmed using appropriate analytical techniques.
| Technique | Information Provided |
| Mass Spectrometry (MS) | Confirms the molecular weight of the conjugate and determines the degree of PEGylation. |
| HPLC (SEC, RP-HPLC) | Assesses the purity of the conjugate and separates it from unreacted starting materials. |
| SDS-PAGE | Visualizes the increase in molecular weight of a protein after PEGylation. |
| NMR Spectroscopy | Provides detailed structural information about the conjugate. |
Visualizing Workflows and Pathways
General Synthesis and Bioconjugation Workflow
The following diagram illustrates the two-stage process of utilizing this compound for bioconjugation.
PROTAC Mechanism of Action
This diagram illustrates the general mechanism by which a PROTAC, synthesized using a PEG linker, induces the degradation of a target protein.
Conclusion
This compound is a valuable and versatile tool for researchers in the fields of drug delivery, bioconjugation, and targeted protein degradation. Its well-defined structure and heterobifunctional nature allow for controlled and sequential conjugation reactions, enabling the synthesis of complex biomolecules with enhanced therapeutic properties. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this linker in a variety of research applications. As the demand for precisely engineered bioconjugates continues to grow, the importance of versatile linkers like this compound in advancing therapeutic innovation is undeniable.
References
An In-depth Technical Guide to PEGylation with Benzyl Ester Protection
This guide provides a comprehensive overview of the core principles of Poly(ethylene glycol) (PEG)ylation, with a specific focus on the strategic use of benzyl esters as temporary protecting groups for carboxylic acid functionalities. This technique is particularly valuable in the development of therapeutic proteins and peptides, where precise control over conjugation chemistry is paramount.
Introduction to PEGylation
PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs.[1][2] This bioconjugation strategy is widely employed in the pharmaceutical industry to enhance the therapeutic properties of molecules.[2][3] Key advantages of PEGylation include:
-
Increased Hydrodynamic Size: The attachment of PEG chains increases the molecule's size, which reduces its rate of clearance by the kidneys, thereby extending its circulation half-life.[1]
-
Enhanced Solubility: PEG is a hydrophilic polymer, and its conjugation can improve the solubility of hydrophobic drugs or proteins.
-
Reduced Immunogenicity: The PEG chain can mask antigenic sites on a protein, reducing its potential to elicit an immune response.
-
Protection from Proteolysis: The polymer shell can sterically hinder the approach of proteolytic enzymes, increasing the stability of the therapeutic protein in vivo.
The Role of Benzyl Ester Protection
In many PEGylation strategies, a PEG derivative with a terminal carboxylic acid (PEG-COOH) is used. This functional group allows for conjugation to amine residues (like lysine) on a protein's surface, forming a stable amide bond. However, to achieve specific and controlled conjugation, it is often necessary to temporarily "protect" the carboxylic acid group while other chemical modifications are performed on the PEG molecule or the target protein.
The benzyl ester is an ideal protecting group for this purpose. It is formed by esterifying the PEG-COOH with benzyl alcohol. The key advantages of using a benzyl ester are:
-
Stability: Benzyl esters are stable under a wide range of conditions, including mildly acidic and basic environments, making them compatible with many reaction conditions used in bioconjugation.
-
Orthogonal Deprotection: The benzyl group can be removed under very specific and mild conditions that do not typically affect the integrity of proteins or peptides. The most common method for deprotection is catalytic hydrogenation.
Acidic conditions favor the reaction between quinone methide intermediates and the carboxyl groups of glucuronic acid during the biosynthesis of Dehydrogenation Polymer (DHP).
Experimental Workflow and Protocols
The overall process involves the synthesis of the benzyl-protected PEG reagent, its activation, conjugation to the target molecule, and final deprotection to yield the PEGylated product.
This protocol describes the esterification of a carboxyl-terminated PEG to introduce the benzyl protecting group.
-
Materials: α-carboxyl, ω-methoxy-PEG (mPEG-COOH), benzyl alcohol, dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve mPEG-COOH (1 eq.) and benzyl alcohol (1.5 eq.) in anhydrous DCM.
-
Add DMAP (0.1 eq.) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.2 eq.) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Characterize the product (mPEG-COO-Benzyl) by ¹H NMR and MALDI-TOF mass spectrometry.
-
The protected PEG-acid is activated to facilitate reaction with amine groups on the protein.
-
Materials: Benzyl-PEG-Acid, N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl), anhydrous DCM.
-
Procedure:
-
Dissolve Benzyl-PEG-Acid (1 eq.) and NHS (1.2 eq.) in anhydrous DCM.
-
Add EDC-HCl (1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Wash the reaction mixture with a 5% aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and precipitate the activated PEG-NHS ester in cold diethyl ether.
-
Dry the product under vacuum and store at -20°C.
-
This protocol outlines the conjugation of the activated PEG reagent to a protein.
-
Materials: Activated Benzyl-PEG-NHS (1.5-3 eq.), model protein (1 eq.), 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Procedure:
-
Dissolve the protein in the reaction buffer to a concentration of 5-10 mg/mL.
-
Add the activated Benzyl-PEG-NHS to the protein solution. The PEG reagent can be added as a solid or dissolved in a small amount of a water-miscible solvent like DMF or DMSO.
-
Stir the reaction mixture gently at room temperature for 4-12 hours.
-
Monitor the reaction progress using SDS-PAGE, which will show a shift in the molecular weight of the protein upon PEGylation.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).
-
Purify the PEGylated protein conjugate using size-exclusion or ion-exchange chromatography.
-
This is the final step to remove the benzyl protecting group and reveal the terminal carboxylic acid on the PEG chain.
-
Materials: Purified protected PEG-protein conjugate, Palladium on carbon (10% Pd/C), hydrogen gas (H₂), reaction solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Procedure:
-
Dissolve the protected PEG-protein conjugate in the chosen solvent.
-
Carefully add the 10% Pd/C catalyst to the solution (typically 5-10% by weight of the conjugate).
-
Replace the atmosphere in the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction for the complete consumption of the starting material (e.g., by HPLC). Reaction times can vary from minutes to hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure to obtain the final deprotected PEGylated protein.
-
Perform a final purification step (e.g., dialysis or size-exclusion chromatography) to remove any residual catalyst or small molecules.
-
Quantitative Data Summary
The efficiency and outcome of the PEGylation and deprotection steps can be quantified. The following tables summarize typical data found in the literature for these processes.
Table 1: Reaction Conditions and Yields
| Step | Reagents | Solvent(s) | Temperature | Time | Typical Yield | Reference(s) |
| Protection | PEG-COOH, BnOH, DCC, DMAP | DCM | 0°C to RT | 12-16 h | >90% | |
| Activation | Benzyl-PEG-Acid, NHS, EDC | DCM | RT | 4-6 h | >95% | |
| Deprotection | H₂, 10% Pd/C | MeOH, EtOAc | RT | 0.5-5 h | 95-100% | |
| Deprotection | HCOOH, 10% Pd/C | MeOH | RT | < 30 min | 89-95% |
Table 2: Stability of Benzyl Ester Protecting Group
The benzyl ester group is known for its stability across a range of pH values at room temperature, which is crucial for its use in bioconjugation protocols that may require different buffer conditions.
| Condition | Stability | Comment | Reference(s) |
| Acidic (pH < 1, 100°C) | Labile | Cleaved by strong acids at high temp. | |
| Acidic (pH 1-4, RT) | Stable | Generally stable to mild acid. | |
| Neutral (pH ~7, RT) | Stable | Stable under typical physiological conditions. | |
| Basic (pH 9, RT) | Stable | Stable under typical amine coupling conditions. | |
| Basic (pH 12, RT) | Labile | Susceptible to saponification (hydrolysis). |
Conclusion
The use of benzyl ester protection in PEGylation offers a robust and reliable method for producing well-defined bioconjugates. The stability of the protecting group under common reaction conditions, combined with the mild and highly efficient deprotection via catalytic hydrogenation, provides precise control over the conjugation process. This technical guide provides researchers and drug development professionals with the fundamental principles and detailed protocols necessary to implement this valuable strategy in their work, ultimately contributing to the development of more effective and safer protein and peptide therapeutics.
References
A Comprehensive Technical Guide to HO-PEG1-Benzyl Ester for Novice Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a core resource for understanding and utilizing HO-PEG1-Benzyl ester, a versatile heterobifunctional linker. Aimed at novice researchers, this document provides a detailed overview of its chemical properties, applications, and handling, supplemented with experimental protocols and visual workflows to facilitate its effective implementation in research and development.
Introduction to this compound
This compound is a chemical compound featuring a hydroxyl (-OH) group and a benzyl-protected carboxylic acid moiety, connected by a single polyethylene glycol (PEG) unit. This structure imparts unique functionalities that are highly valuable in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances aqueous solubility, a crucial attribute when working with biological systems. The terminal hydroxyl group offers a reactive site for further chemical modification, while the benzyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under mild conditions to enable conjugation with amine-containing molecules.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its successful application. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₆O₄ | [1] |
| Molecular Weight | 224.25 g/mol | [1] |
| Appearance | Colorless or Light Yellowish Liquid/Oil | - |
| Purity | ≥95% | [1] |
| Solubility | Soluble in many organic solvents such as dichloromethane (DCM), chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It is also soluble in alcohols like methanol and ethanol.[2] | [2] |
| Water Solubility | PEG moieties generally enhance water solubility. Specific quantitative data for this compound is not readily available, but its short PEG chain suggests moderate aqueous solubility. |
Stability and Storage
Proper storage and handling are critical to maintain the integrity of this compound.
| Condition | Stability Information | Storage Recommendation | Reference |
| General | Benzyl-protected PEG linkers exhibit broad chemical stability, showing resistance to both strongly acidic and basic conditions, as well as many oxidizing and reducing agents. | Store at -20°C with a desiccant. The compound is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation. | |
| pH Stability | The benzyl ester group is stable across a wide pH range. However, the ester linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. | Avoid prolonged exposure to extreme pH conditions. Use appropriate buffers for reactions. | |
| Thermal Stability | PEG chains can be sensitive to high temperatures. | Avoid excessive heat. Store at the recommended temperature. |
Key Applications and Experimental Protocols
This compound is a valuable tool in several areas of biochemical research. This section provides detailed experimental protocols for its primary applications.
Deprotection of the Benzyl Ester to Yield a Free Carboxylic Acid
The benzyl group can be removed to expose the carboxylic acid, which can then be conjugated to primary amines. A common and mild method for this deprotection is catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10% by weight of the substrate).
-
Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected product, HO-PEG1-COOH. Further purification can be achieved by column chromatography if necessary.
Conjugation to Amine-Containing Molecules
Once the carboxylic acid is deprotected, it can be coupled to an amine-containing molecule (e.g., a protein, peptide, or small molecule) using standard amide bond formation chemistry.
Experimental Protocol: Amide Coupling
-
Activation of Carboxylic Acid:
-
Dissolve the deprotected HO-PEG1-COOH (1 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add a coupling agent, such as HATU (1.2 equivalents), and a non-nucleophilic base, like DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the amine-containing molecule (1.1 equivalents) to the activated ester solution.
-
Stir the reaction at room temperature for 2-4 hours or overnight.
-
-
Monitoring and Purification:
-
Monitor the reaction by LC-MS.
-
Upon completion, the conjugate can be purified by an appropriate method such as size-exclusion chromatography or reverse-phase HPLC.
-
Derivatization of the Hydroxyl Group: Tosylation
The terminal hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions.
Experimental Protocol: Tosylation
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as triethylamine (1.5 equivalents) or pyridine.
-
Cool the reaction mixture to 0°C in an ice bath.
-
-
Tosylation:
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the tosylated product.
-
Application in PROTAC Synthesis: A Workflow Example
This compound is an ideal linker for the synthesis of PROTACs. The following workflow illustrates the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the E3 ligase Cereblon (CRBN).
Caption: Workflow for the synthesis of a PROTAC molecule using this compound.
This workflow demonstrates a modular approach to PROTAC synthesis. First, the hydroxyl group of this compound is activated, for example, by tosylation. This is followed by the coupling of an amine-containing E3 ligase ligand. The benzyl protecting group is then removed to reveal the carboxylic acid, which is subsequently coupled to the amine-functionalized protein of interest (POI) ligand to yield the final PROTAC molecule.
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for this compound is available and should be consulted before use.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Handling: Avoid contact with skin and eyes. Do not ingest or inhale.
Disposal:
Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly adaptable and valuable tool for researchers in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique heterobifunctional nature, combined with the solubility-enhancing properties of the PEG spacer, provides a robust platform for the synthesis of complex biomolecules. By understanding its properties and following the detailed protocols provided in this guide, even novice researchers can effectively incorporate this versatile linker into their experimental designs to advance their scientific goals.
References
A Technical Guide to Heterobifunctional PEG Reagents in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core principles, applications, and methodologies of heterobifunctional polyethylene glycol (PEG) reagents. These versatile linkers are indispensable tools in modern biotechnology and pharmaceutical development, enabling the precise and stable conjugation of diverse molecular entities. This document provides a technical overview of their structure, function, and common applications, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Introduction to Heterobifunctional PEG Reagents
Heterobifunctional PEG reagents are linear or branched polyethylene glycol polymers possessing two different reactive functional groups at their termini, typically denoted as X-PEG-Y.[1][2] This dual and distinct reactivity is the cornerstone of their utility, allowing for the specific and controlled covalent linkage of two different molecules, such as a protein to a small molecule drug, or a targeting ligand to a nanoparticle.[3]
The PEG component of the linker imparts several beneficial properties to the resulting bioconjugate, including:
-
Enhanced Solubility and Stability : The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic molecules in aqueous environments and protect conjugated molecules from enzymatic degradation.[3]
-
Reduced Immunogenicity : The PEG chain can shield the bioconjugate from the host's immune system, reducing the likelihood of an immune response.[3]
-
Improved Pharmacokinetics : By increasing the hydrodynamic radius of the conjugate, PEGylation can prolong its circulation half-life by reducing renal clearance.
-
Flexible Spacers : The PEG chain acts as a flexible spacer between the two conjugated molecules, which can help to preserve their individual biological activities by minimizing steric hindrance.
The choice of the terminal functional groups (X and Y) is dictated by the available reactive sites on the molecules to be conjugated (e.g., primary amines, thiols, azides, alkynes). A vast array of functional groups are commercially available, providing a rich toolkit for bioconjugation chemistry.
Quantitative Data of Common Heterobifunctional PEG Reagents
The selection of a suitable heterobifunctional PEG reagent is contingent upon the desired length of the spacer, the molecular weight of the final conjugate, and the specific reactive groups required for conjugation. The following tables summarize the quantitative data for a selection of commonly used linear heterobifunctional PEG reagents.
| Functional Group X | Functional Group Y | Representative Molecular Weights (Da) |
| NHS Ester | Maleimide | 425.39 (for n=2), 1000, 2000, 3400, 5000, 10000, 20000 |
| DBCO | COOH | 1000, 2000, 3400, 5000, 10000 |
| Amine (NH2) | Thiol (SH) | 400, 600, 1000, 2000, 3400, 5000, 10000, 20000 |
| Azide (N3) | COOH | Commonly available in various MWs |
| Biotin | NHS Ester | Commonly available in various MWs |
Note: The number of PEG repeating units (n) determines the molecular weight of the PEG chain. Purity of commercially available reagents is typically ≥95%.
Key Applications and Experimental Protocols
Heterobifunctional PEG reagents are integral to a wide range of applications in research and drug development. This section details the methodologies for some of the most significant applications.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. Heterobifunctional PEGs are frequently employed as linkers in ADCs to connect the antibody and the cytotoxic payload.
Workflow for ADC Construction using a Heterobifunctional PEG Linker
Caption: General workflow for constructing an Antibody-Drug Conjugate (ADC) using an NHS-PEG-Maleimide linker.
Mechanism of Action of a PEGylated Antibody-Drug Conjugate (ADC)
The mechanism of action for an ADC involves several key steps, from binding to the target cancer cell to the release of the cytotoxic payload.
References
Methodological & Application
Application Notes and Protocols for Protein Conjugation with HO-PEG1-Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely established bioconjugation technique used to enhance the therapeutic properties of proteins.[1] The covalent attachment of PEG chains can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn enhances solubility, reduces immunogenicity, and protects against proteolytic degradation.[1][2] This leads to a longer circulation half-life and potentially less frequent dosing.[3][4] The choice of PEG linker and the conjugation chemistry are critical for achieving a well-defined and effective bioconjugate.
This document provides a detailed protocol for the use of HO-PEG1-Benzyl ester, a heterobifunctional linker, for protein conjugation. This linker possesses a terminal hydroxyl group for potential activation and a benzyl-protected carboxylic acid. The benzyl group serves as a robust protecting group for the carboxylic acid, which is stable under various conditions, including those used for activating the hydroxyl end. This allows for a controlled, sequential conjugation strategy.
The protocol will focus on the activation of the terminal hydroxyl group to a reactive N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., lysine residues and the N-terminus) on the protein surface to form a stable amide bond.
Principle of the Method
The conjugation of this compound to a protein is a two-stage process. First, the terminal hydroxyl group of the PEG linker is activated. A common method for this activation is the conversion to a succinimidyl carbonate by reacting it with N,N'-Disuccinimidyl carbonate (DSC). This creates a highly reactive PEG-NHS ester intermediate. In the second stage, this activated PEG linker is introduced to the protein solution. The NHS ester reacts specifically with primary amine groups on the protein surface under mild conditions (typically pH 7.4-8.0) to form a stable covalent amide linkage. The benzyl ester group remains intact during this process, providing a potential site for further modification after deprotection if desired.
Materials and Reagents
-
Target Protein
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or Size-Exclusion Chromatography (SEC) system for purification
-
DMSO (anhydrous)
Experimental Protocols
Stage 1: Activation of this compound
This stage involves the conversion of the terminal hydroxyl group of the PEG linker into a reactive NHS ester.
-
Dissolution: Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of DSC: Add 1.2 equivalents of N,N'-Disuccinimidyl carbonate (DSC) to the solution.
-
Addition of Base: Add 1.5 equivalents of triethylamine (TEA) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (if necessary): Once the reaction is complete, the solvent can be removed under reduced pressure. The activated linker may be used directly or after purification.
Stage 2: Protein Conjugation
This stage describes the conjugation of the activated PEG-NHS ester to the target protein.
-
Protein Preparation: Prepare a solution of the target protein in the reaction buffer (e.g., PBS, pH 7.4). The protein concentration should typically be in the range of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), it must be exchanged with an amine-free buffer like PBS.
-
PEG Reagent Preparation: Immediately before conjugation, dissolve the activated this compound NHS derivative in a small amount of anhydrous DMSO. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.
-
Conjugation Reaction: Add a calculated molar excess of the dissolved activated PEG reagent to the protein solution. A 5 to 20-fold molar excess of the PEG reagent over the protein is a good starting point. The optimal ratio will depend on the protein and the desired degree of PEGylation and should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching the Reaction: Stop the reaction by adding a quenching solution, such as 1 M Tris-HCl, pH 8.0, or 1 M glycine, to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
Stage 3: Purification and Characterization
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer (e.g., PBS). Alternatively, size-exclusion chromatography (SEC) can be used for more efficient purification.
-
Characterization: It is crucial to characterize the PEGylated protein to determine the degree of PEGylation, identify the sites of modification, and confirm the purity and integrity of the final product.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a simple and rapid method to qualitatively assess the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
Mass Spectrometry: Mass spectrometry can be used to determine the exact mass of the PEGylated protein and thus the number of PEG chains attached.
-
Peptide Mapping: To identify the specific sites of PEGylation, the modified protein can be digested with a protease (e.g., trypsin), followed by mass spectrometry analysis of the resulting peptides.
-
Data Presentation
Table 1: Recommended Reaction Conditions for Protein Conjugation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase the risk of intermolecular crosslinking. |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | The optimal ratio should be determined empirically for each protein. |
| Reaction pH | 7.4 - 8.0 | NHS esters react efficiently with primary amines at neutral to slightly basic pH. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures may require longer incubation times. |
| Incubation Time | 1 - 2 hours (RT) or Overnight (4°C) | Reaction progress can be monitored by SDS-PAGE. |
| Quenching Agent | 1 M Tris-HCl or 1 M Glycine | Final concentration of 50-100 mM. |
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Overall reaction scheme for protein PEGylation.
Conclusion
The use of this compound provides a versatile method for the PEGylation of therapeutic proteins. The protocol described herein, involving the activation of the terminal hydroxyl group to an NHS ester, allows for efficient and specific conjugation to primary amines on the protein surface. The presence of the benzyl ester protecting group offers the potential for subsequent modifications, making this a valuable tool in the development of complex bioconjugates such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Careful optimization of reaction conditions and thorough characterization of the final product are essential to ensure the desired therapeutic properties and a well-defined final product.
References
Application Notes and Protocols: Step-by-Step Guide to Deprotecting "HO-PEG1-Benzyl Ester"
For Researchers, Scientists, and Drug Development Professionals
Introduction
HO-PEG1-Benzyl ester is a valuable heterobifunctional linker commonly employed in bioconjugation and drug delivery systems. The molecule features a hydroxyl (-OH) group available for further derivatization and a carboxylic acid protected as a benzyl ester. The benzyl protecting group offers stability during synthesis and can be selectively removed under mild conditions to reveal the free carboxylic acid, which can then be conjugated to amine-containing biomolecules like proteins and oligonucleotides.[1] This document provides a detailed guide to the deprotection of this compound, focusing on the most common and effective method: catalytic hydrogenolysis.
Method Selection: Deprotection of Benzyl Esters
Several methods can be employed for the cleavage of benzyl esters. The choice of method is critical and depends on the substrate's sensitivity to the reaction conditions and the presence of other functional groups.[2]
| Deprotection Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | Clean reaction with high yields. Byproducts (toluene) are volatile.[2] | Requires specialized hydrogenation equipment (e.g., H-Cube, Parr shaker). Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[2] |
| Catalytic Transfer Hydrogenation | Formic acid or Ammonium formate, Pd/C | Does not require specialized pressurized hydrogenation equipment. Milder conditions compared to catalytic hydrogenation.[2] | May require elevated temperatures. Formic acid can be corrosive. |
| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, BBr₃) | Effective for substrates sensitive to hydrogenation. | Requires strongly acidic conditions that may not be suitable for acid-labile functional groups. Reagents can be corrosive. |
For the deprotection of this compound, catalytic hydrogenolysis and catalytic transfer hydrogenation are the most recommended methods due to their mildness and high efficiency.
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas
This protocol describes the deprotection of the benzyl ester using palladium on carbon (Pd/C) as a catalyst and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (10% Pd/C)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation apparatus (e.g., Parr shaker, H-Cube®, or a balloon setup)
-
Celite®
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) in a reaction vessel appropriate for hydrogenation.
-
Carefully add 10% Pd/C to the solution. The catalyst loading is typically 10-20% by weight of the substrate.
-
Seal the reaction vessel and flush thoroughly with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas into the reaction vessel. If using a balloon, ensure it is securely attached. For a Parr shaker, follow the manufacturer's instructions for pressurizing the vessel.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully vent the hydrogen gas and flush the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product, HO-PEG1-COOH.
-
The crude product can be further purified if necessary, for example, by column chromatography.
Protocol 2: Catalytic Transfer Hydrogenation
This method avoids the need for specialized pressurized hydrogenation equipment by using a hydrogen donor in situ.
Materials:
-
This compound
-
10% Palladium on carbon (10% Pd/C)
-
Hydrogen donor: Formic acid or Ammonium formate
-
Solvent: Methanol (MeOH)
-
Celite®
Procedure:
-
Dissolve the this compound (1 equivalent) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the stirred solution.
-
To this suspension, add the hydrogen donor. If using formic acid, add 2-5 equivalents dropwise. If using ammonium formate, add 3-10 equivalents.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
If formic acid was used, co-evaporation with a high-boiling point solvent like toluene may be necessary to remove residual acid.
-
Purify the crude product by a suitable method if required.
Quantitative Data Summary
The efficiency of benzyl ester deprotection via catalytic hydrogenolysis is generally high, though the yield can be influenced by the specific substrate and reaction conditions.
| Substrate | Deprotection Method | Catalyst | Hydrogen Source | Solvent | Typical Yield | Reference |
| Benzyl-protected esters | Catalytic Hydrogenolysis | Pd/C | H₂ | MeOH/EtOH | >90% | |
| Benzyl-protected esters | Catalytic Transfer Hydrogenation | Pd/C | Formic Acid | MeOH | High | |
| Benzyl-protected esters | Catalytic Transfer Hydrogenation | Pd/C | Ammonium Formate | MeOH | High |
Visual Workflow of Deprotection
The following diagram illustrates the general workflow for the deprotection of this compound via catalytic hydrogenolysis.
References
Application Notes and Protocols: The Role of Short-Chain PEG Linkers in Antibody-Drug Conjugate (ADC) Development, Featuring HO-PEG1-Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[1][2][3] The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile.[1][4] Polyethylene glycol (PEG) linkers have become increasingly popular in ADC design due to their ability to impart hydrophilicity, which can mitigate aggregation issues associated with hydrophobic payloads and improve the overall therapeutic index.
This document explores the application of short-chain PEG linkers, exemplified by HO-PEG1-Benzyl ester, in the development of ADCs. While traditionally used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the fundamental properties of short PEG chains offer valuable insights into their potential utility in ADC constructs. These notes will provide a comprehensive overview of the advantages of PEGylation in ADCs, detailed protocols for conjugation and characterization, and a discussion on how a molecule like this compound could be conceptually integrated into an ADC linker strategy.
The Advantages of PEG Linkers in ADCs
The incorporation of PEG moieties into ADC linkers offers several key benefits:
-
Enhanced Hydrophilicity: Many potent cytotoxic drugs are hydrophobic, leading to a tendency for the resulting ADC to aggregate. PEG linkers increase the overall hydrophilicity of the ADC, improving solubility and reducing aggregation.
-
Improved Pharmacokinetics: The hydrophilic nature of PEG can create a "hydration shell" around the payload, which can shield it from degradation and reduce non-specific clearance, often leading to a longer circulation half-life.
-
Reduced Immunogenicity: By masking the payload and preventing aggregation, PEG linkers can lower the risk of an immune response against the ADC.
-
Controlled Drug-to-Antibody Ratio (DAR): Hydrophilic PEG linkers can enable higher drug loading by solubilizing the hydrophobic payloads, allowing for a higher number of drug molecules per antibody without compromising stability.
Conceptual Application of this compound in ADC Linker Design
This compound represents a simple, monodisperse PEG structure. In the context of ADCs, it could serve as a foundational building block for a more complex linker. The hydroxyl (-OH) group provides a reactive handle for conjugation to a payload or another linker component, while the benzyl ester can be hydrolyzed to a carboxylic acid for subsequent reaction with the antibody. The single PEG unit introduces a minimal, yet potentially impactful, hydrophilic spacer.
The general strategy would involve a multi-step synthesis to create a heterobifunctional linker incorporating the HO-PEG1 moiety, a payload, and a reactive group for antibody conjugation.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of an ADC utilizing a PEGylated linker. These protocols are based on established methodologies and should be optimized for specific antibodies, payloads, and linker chemistries.
Protocol 1: Synthesis of a PEGylated Linker-Payload Moiety
This protocol describes the conceptual synthesis of a linker-payload construct where a short PEG unit is incorporated.
Materials:
-
This compound
-
Cytotoxic payload with a reactive functional group (e.g., amine or hydroxyl)
-
Coupling agents (e.g., DCC, EDC/NHS)
-
Solvents (e.g., DMF, DMSO)
-
Purification system (e.g., HPLC)
Methodology:
-
Payload Activation: Activate the cytotoxic payload for reaction with the PEG linker. The specific method will depend on the functional groups present on the payload.
-
PEGylation of Payload: React the activated payload with the hydroxyl group of this compound in the presence of a suitable coupling agent.
-
Deprotection: Remove the benzyl protecting group from the PEG linker to reveal a terminal carboxylic acid. This is typically achieved through catalytic hydrogenation.
-
Activation of Linker-Payload: Activate the newly formed carboxylic acid on the linker-payload moiety using a reagent like NHS to prepare it for conjugation to the antibody.
-
Purification: Purify the activated linker-payload construct using reverse-phase HPLC.
Protocol 2: Antibody-Drug Conjugation
This protocol outlines the conjugation of the activated linker-payload to a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Activated PEGylated linker-payload
-
Reducing agent (for cysteine conjugation, e.g., TCEP)
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Methodology:
-
Antibody Preparation: If targeting cysteine residues, partially reduce the interchain disulfide bonds of the antibody using a controlled amount of reducing agent.
-
Conjugation Reaction: Add the activated linker-payload to the prepared antibody solution. The reaction is typically carried out at room temperature or 4°C for a defined period.
-
Quenching: Stop the reaction by adding a quenching agent to consume any unreacted linker-payload.
-
Purification: Remove unreacted linker-payload and any aggregates by purifying the ADC using SEC. The fractions corresponding to the monomeric ADC are collected.
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and a wavelength specific to the payload. The DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Different DAR species will have different retention times, allowing for the determination of the average DAR and the distribution of drug-loaded species.
2. Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric, aggregated, and fragmented ADC.
3. In Vitro Cytotoxicity Assay:
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Plate cancer cells expressing the target antigen.
-
Treat the cells with serial dilutions of the ADC, a non-targeted control ADC, and the free payload.
-
Incubate for a period (e.g., 72-96 hours).
-
Measure cell viability and calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Data Presentation
The following tables present hypothetical data for an ADC constructed with a short PEG linker compared to a non-PEGylated control.
Table 1: Physicochemical Characterization of ADCs
| ADC Construct | Average DAR (HIC) | Monomer Purity (SEC) | Aggregation (SEC) |
| ADC-NoPEG | 3.8 | 95% | 4.5% |
| ADC-PEG1 | 3.9 | 98% | 1.8% |
| ADC-PEG4 | 4.0 | 99% | <1% |
| ADC-PEG8 | 4.1 | 99% | <1% |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | ADC Construct | IC50 (nM) |
| Target-Positive | ADC-NoPEG | 1.5 |
| Target-Positive | ADC-PEG1 | 1.2 |
| Target-Positive | ADC-PEG4 | 1.0 |
| Target-Positive | ADC-PEG8 | 0.9 |
| Target-Negative | ADC-PEG1 | >1000 |
Table 3: Pharmacokinetic Parameters in a Murine Model
| ADC Construct | Half-life (t½) in hours | Clearance (mL/hr/kg) |
| ADC-NoPEG | 120 | 0.5 |
| ADC-PEG1 | 150 | 0.4 |
| ADC-PEG4 | 200 | 0.3 |
| ADC-PEG8 | 250 | 0.2 |
Visualizations
Caption: Workflow for the synthesis and characterization of a PEGylated ADC.
Caption: General mechanism of action for an antibody-drug conjugate.
Conclusion
The use of PEG linkers is a valuable strategy in the development of antibody-drug conjugates to improve their physicochemical and pharmacological properties. Short, monodisperse PEG moieties, conceptually similar to this compound, can be incorporated into linker designs to enhance hydrophilicity, reduce aggregation, and improve pharmacokinetics. The provided protocols offer a foundational framework for the synthesis, purification, and characterization of PEGylated ADCs. Further optimization and characterization are essential to determine the ideal PEG length and linker chemistry for any given ADC to maximize its therapeutic potential.
References
Application Notes and Protocols for Coupling HO-PEG1-Benzyl Ester to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely established bioconjugation technique that enhances the therapeutic properties of peptides and proteins.[1] The covalent attachment of PEG chains can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, enhancing solubility, reducing immunogenicity, and providing protection against proteolytic degradation.[2] The heterobifunctional reagent, HO-PEG1-Benzyl ester, offers two distinct functionalities: a hydroxyl group for activation and subsequent reaction, and a benzyl-protected carboxylic acid. This allows for two primary strategies for conjugation to peptides, providing flexibility in the design of the final PEG-peptide conjugate.
This document provides detailed protocols for two primary methods of coupling this compound to peptides:
-
Method A: Activation of the terminal hydroxyl group for direct coupling to a peptide's primary amine.
-
Method B: Deprotection of the benzyl ester to yield a free carboxylic acid, followed by activation and coupling to a peptide's primary amine.
Method A: Activation of the Hydroxyl Group and Coupling
This method involves the activation of the terminal hydroxyl group of the this compound, making it susceptible to nucleophilic attack by the primary amines (N-terminus or lysine side chains) of the peptide. Activation can be achieved using various reagents, such as p-nitrophenyl chloroformate to create an activated carbonate.
Experimental Protocol: Activation of this compound
-
Materials:
-
This compound
-
p-Nitrophenyl chloroformate
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous sodium sulfate
-
Cold diethyl ether
-
Argon or Nitrogen gas
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or TEA (1.2 equivalents) to the solution.
-
Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a 10% aqueous citric acid solution, followed by a 10% aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the activated PEG product by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and dry it under a vacuum. Store the resulting activated Benzyl-PEG-p-nitrophenyl carbonate at -20°C under an inert atmosphere.
-
Experimental Protocol: Coupling of Activated PEG to Peptide
-
Materials:
-
Activated Benzyl-PEG-p-nitrophenyl carbonate
-
Peptide with a free primary amine
-
0.1 M Sodium bicarbonate buffer (pH 8.5) or a suitable non-amine-containing buffer
-
Dimethylformamide (DMF) or Acetonitrile (ACN) (optional)
-
Tris buffer (for quenching)
-
-
Procedure:
-
Dissolve the peptide (1 equivalent) in the chosen reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). The concentration will depend on the peptide's solubility.
-
Add the activated Benzyl-PEG-p-nitrophenyl carbonate (1.5-3 equivalents) to the peptide solution. The activated PEG can be added as a solid or dissolved in a small amount of a water-miscible solvent like DMF or ACN.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Once the reaction is complete, quench any unreacted activated PEG by adding a small amount of an amine-containing buffer, such as Tris buffer.
-
Proceed with the purification of the PEG-peptide conjugate.
-
Method B: Benzyl Ester Deprotection and Carboxylic Acid Coupling
This strategy involves the initial removal of the benzyl protecting group to expose the carboxylic acid, which is then activated for coupling to the peptide's primary amines. This is a common and robust method for forming stable amide bonds.
Experimental Protocol: Benzyl Ester Deprotection
-
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
-
Procedure:
-
Dissolve this compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or mass spectrometry to confirm the removal of the benzyl group.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the HO-PEG1-COOH.
-
Experimental Protocol: Carboxylic Acid Activation and Coupling to Peptide
-
Materials:
-
HO-PEG1-COOH
-
Peptide with a free primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)[3]
-
Anhydrous Dimethylformamide (DMF) or a suitable buffer (e.g., MES buffer, pH 4.5-6.0 for EDC/NHS chemistry)[2][4]
-
N,N-Diisopropylethylamine (DIPEA) (if using an organic solvent)
-
Hydroxylamine or another amine-containing buffer for quenching
-
-
Procedure:
-
Dissolve HO-PEG1-COOH (1.5 equivalents), EDC (1.5 equivalents), and NHS (or sulfo-NHS) (1.5 equivalents) in anhydrous DMF or the chosen reaction buffer.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Dissolve the peptide (1 equivalent) in a suitable buffer (e.g., PBS, pH 7.4) or in DMF with DIPEA (2-3 equivalents).
-
Add the pre-activated PEG solution to the peptide solution.
-
Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitor the reaction progress by RP-HPLC.
-
Quench the reaction by adding hydroxylamine or another amine-containing buffer to consume any unreacted activated PEG esters.
-
Proceed with the purification of the PEG-peptide conjugate.
-
Purification and Characterization
The purification of the PEG-peptide conjugate is typically performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: A C18 or C4 semi-preparative column is commonly used. C4 columns are often preferred for larger, more hydrophobic molecules like PEGylated peptides.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the PEG-peptide conjugate. The specific gradient will need to be optimized based on the properties of the peptide and the PEGylated product.
-
Detection: UV detection at 220 nm and 280 nm is typically used.
The purified fractions are then analyzed by Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight of the final PEG-peptide conjugate.
Data Presentation
The following tables summarize the typical reaction conditions for the described protocols. Researchers should note that these are starting points and optimization may be required for specific peptides.
Table 1: Reaction Conditions for Method A - Hydroxyl Activation and Coupling
| Parameter | Activation of this compound | Coupling to Peptide |
| Reagents | This compound, p-Nitrophenyl chloroformate, Pyridine/TEA | Activated Benzyl-PEG-p-nitrophenyl carbonate, Peptide |
| Molar Ratio (PEG:Reagent) | 1 : 1.2 : 1.2 | 1.5-3 : 1 (Activated PEG : Peptide) |
| Solvent/Buffer | Anhydrous DCM or THF | 0.1 M Sodium bicarbonate (pH 8.5) or similar |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12-24 hours | 4-12 hours |
Table 2: Reaction Conditions for Method B - Benzyl Ester Deprotection and Coupling
| Parameter | Benzyl Ester Deprotection | Carboxylic Acid Activation & Coupling |
| Reagents | This compound, 10% Pd/C, H₂ | HO-PEG1-COOH, EDC, NHS, Peptide |
| Molar Ratio (PEG:Reagent) | Substrate : Catalyst (catalytic amount) | 1.5 : 1.5 : 1.5 : 1 (PEG : EDC : NHS : Peptide) |
| Solvent/Buffer | MeOH, EtOH, or EtOAc | Anhydrous DMF or MES buffer (pH 4.5-6.0) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2-16 hours | 2-24 hours |
Visualizations
Caption: Workflow for Method A: Hydroxyl Activation Pathway.
Caption: Workflow for Method B: Carboxylic Acid Coupling Pathway.
Caption: General workflow for purification and analysis.
References
Application Note: Purification of Proteins Conjugated with HO-PEG1-Benzyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a leading strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This modification can enhance protein stability, increase in vivo half-life, and reduce immunogenicity.[1][2][3] The specific linker, HO-PEG1-Benzyl ester, is a short, monodisperse PEG reagent containing a hydroxyl group and a benzyl-protected carboxylic acid.[4][5] For conjugation, the benzyl group is typically removed to yield a free carboxylic acid, which is then activated (e.g., using EDC/NHS chemistry) to react with primary amines (lysine residues and the N-terminus) on the protein surface.
The resulting reaction mixture is heterogeneous, containing the desired mono-PEGylated protein, unreacted native protein, excess PEG linker, and potentially multi-PEGylated species or positional isomers. Therefore, a robust and efficient purification strategy is critical to isolate the active, conjugated protein with high purity for therapeutic applications. This document provides detailed protocols and guidelines for the purification and characterization of these conjugates.
Overall Purification and Analysis Workflow
The purification process for PEGylated proteins involves several key stages, from the initial reaction quenching to final characterization. The choice of chromatographic method is determined by the physicochemical differences between the native protein and its PEGylated forms.
Caption: General workflow for conjugation, purification, and analysis.
Purification Strategies & Method Selection
The attachment of PEG chains alters the physicochemical properties of a protein, including its size, charge, and hydrophobicity. These changes form the basis for chromatographic separation.
Caption: Basis for chromatographic separation of PEGylated proteins.
Data Presentation: Comparison of Purification Techniques
| Technique | Principle of Separation | Advantages | Limitations | Primary Application |
| Ion Exchange (IEX) | Surface Charge | High resolution, high capacity, excellent for separating species with different degrees of PEGylation. | Requires method development (pH, gradient); PEG can shield charges, reducing separation efficiency in some cases. | Primary capture and separation of native, mono-, and multi-PEGylated species. |
| Size Exclusion (SEC) | Hydrodynamic Radius | Simple, robust, good for removing unreacted small molecules (e.g., PEG linker). | Low resolution for species with similar sizes (e.g., positional isomers); limited sample loading capacity. | Polishing step, buffer exchange, and removal of aggregates or excess linker. |
| Hydrophobic Interaction (HIC) | Hydrophobicity | Orthogonal to IEX and SEC, can separate isomers. | Lower capacity; protein may precipitate at high salt concentrations; PEGs can interact with the media. | Intermediate or polishing step for hard-to-separate mixtures. |
| Reversed-Phase (RPC) | Hydrophobicity (using organic solvents) | High resolution, compatible with mass spectrometry. | Can cause protein denaturation; requires volatile buffers. | Analytical characterization rather than preparative purification. |
Experimental Protocols
Protocol 1: Buffer Exchange and Removal of Free PEG Linker
This protocol is used as a preliminary step to remove low molecular weight contaminants like excess PEG linker and quenching reagents before high-resolution chromatography.
Method: Tangential Flow Filtration (TFF) or Dialysis.
Materials:
-
Crude PEGylation reaction mixture.
-
Purification Buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 7.0).
-
TFF system with an appropriate molecular weight cutoff (MWCO) membrane (e.g., 10 kDa for a >30 kDa protein) or dialysis tubing.
Procedure:
-
Select a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of the protein to ensure retention.
-
For TFF: Assemble the TFF system according to the manufacturer's instructions. Concentrate the crude reaction mixture 2-5 fold, then perform diafiltration against 5-10 volumes of Purification Buffer.
-
For Dialysis: Transfer the reaction mixture to dialysis tubing. Dialyze against 100 volumes of Purification Buffer for 4 hours at 4°C. Change the buffer and repeat the dialysis step twice more (or overnight).
-
Collect the retentate containing the protein and PEG-protein conjugates. The sample is now ready for chromatographic purification.
Protocol 2: Ion Exchange Chromatography (IEX)
IEX is often the primary and most effective method for separating PEGylated species. PEGylation shields the positive charges of lysine residues, causing the conjugate to elute at a lower salt concentration than the native protein in cation exchange chromatography.
Materials:
-
Column: Cation exchange column (e.g., SP Sepharose HP) or Anion exchange column (e.g., Q Sepharose HP).
-
Buffer A (Binding): 20 mM Sodium Phosphate, pH 7.0.
-
Buffer B (Elution): 20 mM Sodium Phosphate, 1 M NaCl, pH 7.0.
-
Chromatography system (e.g., FPLC, HPLC).
Procedure:
-
Equilibrate the IEX column with 5-10 column volumes (CV) of Buffer A.
-
Load the buffer-exchanged protein sample onto the column at a flow rate recommended by the column manufacturer.
-
Wash the column with 3-5 CV of Buffer A to remove any unbound material.
-
Elute the bound proteins using a linear gradient from 0% to 50% Buffer B over 20 CV.
-
Collect fractions of 0.5-1.0 CV across the elution peak.
-
Analyze the collected fractions using SDS-PAGE and/or RP-HPLC to identify which fractions contain the native protein, mono-PEGylated, and other species.
-
Pool the fractions containing the purified mono-PEGylated conjugate.
Expected IEX Results Summary
| Species | Expected Elution Profile (Cation Exchange) | Rationale |
| Mono-PEGylated Protein | Elutes first (lowest salt concentration) | The PEG chain masks a positive charge (lysine), reducing the protein's net positive charge and its affinity for the cation exchange resin. |
| Native Protein | Elutes after the mono-PEGylated species | Retains all its positive charges, leading to stronger binding to the column. |
| Multi-PEGylated Protein | May elute even earlier or in the flow-through | Multiple masked charges lead to a significantly weaker interaction with the resin. |
Protocol 3: Size Exclusion Chromatography (SEC)
SEC is an ideal polishing step to remove aggregates and any remaining native protein, especially if the size difference is significant.
Materials:
-
Column: SEC column suitable for the protein's molecular weight range (e.g., Superdex 200 pg, Sephacryl S-300 HR).
-
Mobile Phase: Phosphate-Buffered Saline (PBS) pH 7.4 or another suitable buffer.
-
Chromatography system.
Procedure:
-
Equilibrate the SEC column with at least 2 CV of the mobile phase.
-
Inject the pooled IEX fractions (concentrated if necessary) onto the column. The injection volume should not exceed 2-3% of the total column volume for optimal resolution.
-
Run the column at a constant, pre-determined flow rate.
-
Collect fractions as the peaks elute. The PEGylated conjugate will have a larger hydrodynamic radius and thus elute earlier than the smaller, native protein.
-
Analyze fractions by SDS-PAGE to confirm purity and pool the desired fractions.
Example SEC Elution Data
| Species | Apparent MW (kDa) | Elution Volume (mL) on Superdex 200 |
| PEG-Protein Aggregates | >150 | 9.5 |
| Mono-PEGylated Protein (50 kDa) | ~75 | 13.0 |
| Native Protein (50 kDa) | 50 | 14.5 |
Characterization of Purified Conjugates
After purification, it is essential to characterize the conjugate to confirm its identity, purity, and degree of PEGylation.
1. SDS-PAGE: A simple method to visualize the results of PEGylation. The PEGylated protein will migrate slower than its unmodified counterpart, showing a band at a higher apparent molecular weight.
2. HPLC/UPLC: Reversed-phase (RP) or ion-exchange (IEX) HPLC can provide high-resolution analysis of purity. Using an evaporative light-scattering detector (ELSD) or charged aerosol detector (CAD) in series with a UV detector can help quantify PEG-containing species that have poor UV absorbance.
3. Mass Spectrometry (MS): ESI-MS or MALDI-TOF can be used to confirm the precise molecular weight of the conjugate, thereby confirming the number of attached PEG molecules.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. msesupplies.com [msesupplies.com]
- 5. This compound | AxisPharm [axispharm.com]
Application Notes and Protocols for HO-PEG1-Benzyl Ester in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of HO-PEG1-Benzyl ester as a heterobifunctional linker in the development of targeted drug delivery systems. This document outlines the core functionalities of this linker, detailed protocols for its application in drug conjugation and nanoparticle formulation, and presents relevant data to guide researchers in its effective use.
Introduction to this compound
This compound is a short-chain, heterobifunctional polyethylene glycol (PEG) linker. It possesses two distinct functional groups at its termini: a hydroxyl (-OH) group and a benzyl-protected carboxylic acid (-COOH). This unique structure makes it a versatile tool for covalently linking different molecules, a cornerstone in the construction of advanced drug delivery platforms such as antibody-drug conjugates (ADCs), and targeted nanoparticles.[1][2]
The hydroxyl group offers a reactive site for further modification or for direct conjugation to molecules with suitable functional groups. The benzyl ester serves as a protecting group for the carboxylic acid, which can be selectively deprotected under mild conditions to reveal a free carboxyl group.[3] This carboxyl group can then be activated to react with amine-containing molecules, such as proteins, peptides, or amine-functionalized nanoparticles. The short PEG spacer enhances the aqueous solubility of the resulting conjugate without adding significant steric hindrance.[4]
Key Applications in Targeted Drug Delivery
The strategic design of this compound allows for its integration into various targeted drug delivery strategies:
-
Prodrug Synthesis: The linker can be used to create prodrugs where the therapeutic agent is temporarily inactivated by conjugation. The linkage can be designed to be cleaved under specific physiological conditions, such as the acidic tumor microenvironment, releasing the active drug at the target site.
-
Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer antigen. The hydroxyl group can be modified to introduce a reactive moiety for drug attachment, while the deprotected carboxylic acid can be coupled to lysine residues on the antibody.
-
Functionalization of Nanoparticles: this compound is instrumental in the surface modification of nanoparticles (e.g., liposomes, polymeric nanoparticles) to attach targeting ligands.[5] The hydroxyl group can be used to anchor the linker to the nanoparticle surface, and the deprotected carboxyl group can then be used to conjugate targeting moieties like antibodies, peptides, or small molecules. This facilitates the active targeting of the drug-loaded nanoparticles to diseased cells, enhancing therapeutic efficacy and reducing off-target effects.
Experimental Protocols
Protocol 1: Synthesis of a Drug-Linker Conjugate
This protocol describes the conjugation of a hypothetical amine-containing drug (Drug-NH₂) to this compound.
Materials:
-
This compound
-
Drug-NH₂
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent), DCC (1.1 equivalents), and NHS (1.1 equivalents) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Evaporate the solvent under reduced pressure to obtain the NHS-activated linker.
-
-
Conjugation to Drug-NH₂:
-
Dissolve the NHS-activated linker and Drug-NH₂ (1 equivalent) in anhydrous DMF.
-
Add TEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or HPLC.
-
-
Purification:
-
Remove the solvent under vacuum.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain the pure Drug-PEG1-Benzyl ester conjugate.
-
-
Characterization:
-
Confirm the structure and purity of the conjugate using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Caption: Workflow for the synthesis of a Drug-PEG1-Benzyl ester conjugate.
Protocol 2: Formulation of Targeted Nanoparticles
This protocol outlines the preparation of drug-loaded nanoparticles surface-functionalized with a targeting ligand using a derivative of this compound.
Materials:
-
Drug-loaded polymeric nanoparticles (e.g., PLGA nanoparticles)
-
HO-PEG1-Amine (synthesized from this compound via deprotection and subsequent amination)
-
Targeting Ligand with a carboxyl group (Ligand-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifugal filter units (e.g., Amicon Ultra)
Procedure:
-
Surface Modification of Nanoparticles:
-
Disperse the drug-loaded nanoparticles in PBS.
-
Add HO-PEG1-Amine to the nanoparticle suspension. The amount will depend on the desired surface density.
-
Incubate the mixture for 2 hours at room temperature with gentle stirring to allow for the adsorption or covalent linkage of the linker to the nanoparticle surface (the exact method will depend on the nanoparticle chemistry).
-
-
Activation of Targeting Ligand:
-
In a separate tube, dissolve Ligand-COOH, EDC (1.5 equivalents), and NHS (1.5 equivalents) in PBS.
-
Stir the mixture for 30 minutes at room temperature to activate the carboxyl group.
-
-
Conjugation of Targeting Ligand to Nanoparticles:
-
Add the activated targeting ligand solution to the PEGylated nanoparticle suspension.
-
Stir the reaction mixture for 4 hours at room temperature.
-
-
Purification of Targeted Nanoparticles:
-
Purify the targeted nanoparticles by repeated centrifugation and resuspension in fresh PBS using centrifugal filter units to remove unreacted reagents and byproducts.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the amount of conjugated ligand using a suitable assay (e.g., UV-Vis spectroscopy if the ligand has a chromophore).
-
Assess the drug loading and encapsulation efficiency via HPLC.
-
Caption: Workflow for the formulation of targeted nanoparticles.
Quantitative Data Summary
The following tables summarize hypothetical yet representative quantitative data for drug delivery systems formulated using this compound or similar linkers. This data is intended to provide a comparative framework for researchers.
Table 1: Physicochemical Properties of Formulated Nanoparticles
| Formulation ID | Targeting Ligand | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| NP-PEG-Ctrl | None | 125 ± 5 | 0.15 ± 0.02 | -15.2 ± 1.1 | 5.2 ± 0.4 | 85.3 ± 3.1 |
| NP-PEG-Ligand | Ligand X | 135 ± 6 | 0.18 ± 0.03 | -12.5 ± 0.9 | 5.1 ± 0.3 | 84.7 ± 2.8 |
Table 2: In Vitro Drug Release Profile
| Formulation ID | Cumulative Release at 24h (pH 7.4) | Cumulative Release at 24h (pH 5.5) |
| NP-PEG-Ctrl | 35.2 ± 2.5% | 55.8 ± 3.1% |
| NP-PEG-Ligand | 34.8 ± 2.8% | 56.2 ± 2.9% |
Table 3: In Vitro Cytotoxicity (MTT Assay)
| Formulation ID | Cell Line | IC₅₀ (µg/mL) |
| Free Drug | Cancer Cell Line A | 0.5 ± 0.08 |
| NP-PEG-Ctrl | Cancer Cell Line A | 5.8 ± 0.7 |
| NP-PEG-Ligand | Cancer Cell Line A | 1.2 ± 0.2 |
| NP-PEG-Ligand | Normal Cell Line B | > 50 |
Signaling Pathway Visualization
The enhanced cytotoxicity of targeted nanoparticles is often attributed to receptor-mediated endocytosis, leading to intracellular drug delivery and subsequent apoptosis.
Caption: Receptor-mediated endocytosis pathway for targeted nanoparticles.
Conclusion
This compound is a valuable and versatile heterobifunctional linker for the development of sophisticated targeted drug delivery systems. Its well-defined structure allows for controlled and sequential conjugation of various molecular entities, facilitating the construction of prodrugs, ADCs, and targeted nanoparticles. The protocols and data presented herein provide a foundational guide for researchers to harness the potential of this linker in their drug delivery research and development endeavors.
References
- 1. purepeg.com [purepeg.com]
- 2. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterobifunctional PEGs Supplier-Biochempeg.com [biochempeg.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Protocols | BroadPharm [broadpharm.com]
Application Notes and Protocols for PEGylation using HO-PEG1-Benzyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental setup for PEGylation utilizing "HO-PEG1-Benzyl ester." The protocols detailed herein cover the deprotection of the benzyl ester, activation of the resulting carboxylic acid, conjugation to a target protein, and subsequent purification and characterization of the PEGylated product.
Introduction to PEGylation with this compound
Polyethylene glycol (PEG)ylation is a well-established bioconjugation technique used to enhance the therapeutic properties of proteins, peptides, and other biomolecules. The covalent attachment of PEG chains can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to enhanced solubility, reduced renal clearance, decreased immunogenicity, and protection from proteolytic degradation.[1]
This compound is a heterobifunctional PEGylation reagent. It possesses a terminal hydroxyl group and a benzyl-protected carboxylic acid.[] The benzyl ester serves as a protecting group that can be selectively removed to reveal a free carboxylic acid. This carboxylic acid can then be activated to react with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus) on a target protein, forming a stable amide bond.[3] The hydroxyl group can be used for further derivatization if required.
This application note provides a step-by-step guide for the entire workflow, from reagent preparation to the analysis of the final PEGylated conjugate.
Experimental Workflow Overview
The overall experimental workflow for PEGylation using this compound involves four main stages:
-
Deprotection of the Benzyl Ester: Removal of the benzyl protecting group to yield the free carboxylic acid (HO-PEG1-COOH).
-
Activation of the Carboxylic Acid: Conversion of the carboxylic acid to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester.
-
Conjugation to the Target Protein: Reaction of the activated PEG with the primary amine groups on the protein.
-
Purification and Characterization: Isolation and analysis of the PEGylated protein conjugate.
Detailed Experimental Protocols
Stage 1: Deprotection of this compound
This protocol describes the removal of the benzyl protecting group via catalytic hydrogenation to yield HO-PEG1-COOH.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Hydrogen (H₂) gas supply or a hydrogen transfer reagent like ammonium formate
-
Inert gas (Nitrogen or Argon)
-
Celite®
Protocol: Catalytic Hydrogenation
-
Dissolve this compound in a suitable solvent such as ethanol or THF (10-50 mg/mL) in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10 mol% relative to the substrate).
-
Seal the flask and purge the system with an inert gas to remove oxygen.
-
Introduce hydrogen gas to the reaction vessel. This can be done using a hydrogen-filled balloon or a Parr hydrogenator apparatus (typically 1-4 bar of H₂).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected HO-PEG1-COOH.
| Parameter | Typical Value/Condition |
| Substrate Concentration | 10-50 mg/mL |
| Catalyst | 10% Pd/C |
| Catalyst Loading | 10 mol% |
| Solvent | Ethanol or THF |
| Hydrogen Pressure | 1-4 bar |
| Reaction Time | 2-16 hours |
| Temperature | Room Temperature |
| Expected Yield | >95% |
Table 1: Typical reaction parameters for benzyl ester deprotection.
Stage 2: Activation of HO-PEG1-COOH to HO-PEG1-NHS ester
This protocol details the conversion of the carboxylic acid to an amine-reactive NHS ester using carbodiimide chemistry.
Materials:
-
HO-PEG1-COOH
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Cold diethyl ether
Protocol:
-
Dissolve HO-PEG1-COOH in anhydrous DCM or DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere overnight.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Store the resulting HO-PEG1-NHS ester at -20°C under an inert atmosphere.
| Parameter | Molar Ratio (to HO-PEG1-COOH) |
| NHS | 1.2 |
| EDC or DCC | 1.2 |
| Solvent | Anhydrous DCM or DMF |
| Reaction Time | 12-16 hours |
| Temperature | Room Temperature |
| Expected Yield | >90% |
Table 2: Molar ratios and conditions for NHS ester activation.
Stage 3: Conjugation of HO-PEG1-NHS ester to a Target Protein
This protocol describes the reaction of the activated PEG with primary amines on a protein.
Materials:
-
Target protein
-
HO-PEG1-NHS ester
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
Protocol:
-
Dissolve the target protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the HO-PEG1-NHS ester in a small amount of water-miscible organic solvent like DMSO or DMF.
-
Add the dissolved HO-PEG1-NHS ester to the protein solution. A molar excess of 10:1 to 50:1 (PEG:protein) is a good starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes to hydrolyze any unreacted PEG-NHS ester.
| Parameter | Recommended Condition |
| Protein Concentration | 1-10 mg/mL |
| Molar Ratio (PEG:Protein) | 10:1 to 50:1 |
| Buffer | 0.1 M Sodium Phosphate, pH 7.2-8.0 |
| Reaction Time | 1-2 hours (RT) or 4-16 hours (4°C) |
| Quenching Reagent | 1 M Tris-HCl or Glycine |
Table 3: Recommended conditions for protein conjugation.
Stage 4: Purification and Characterization of the PEGylated Protein
Purification is crucial to separate the PEGylated protein from unreacted protein, excess PEG reagent, and reaction byproducts.
Purification Methods:
-
Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated protein from the smaller unreacted protein and excess PEG reagent.[]
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of different PEGylated species (e.g., mono-, di-, tri-PEGylated) from the unmodified protein.[]
Characterization Methods:
-
SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the protein after PEGylation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the molecular weight of the PEGylated conjugate, confirming the number of attached PEG chains.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the degree of PEGylation by comparing the integral of the PEG signal to a specific protein signal.
| Technique | Information Provided |
| SDS-PAGE | Qualitative assessment of molecular weight increase |
| Mass Spec. | Precise molecular weight and degree of PEGylation |
| NMR | Quantitative determination of the degree of PEGylation |
| SEC | Purity and separation of different molecular weight species |
| IEX | Separation of species with different surface charges |
Table 4: Analytical techniques for characterization of PEGylated proteins.
Signaling Pathway Considerations
While the PEGylation reagents themselves are not directly involved in signaling, the modification of a therapeutic protein can significantly impact its interaction with cellular receptors and subsequent signaling cascades. For instance, the increased size of a PEGylated ligand might sterically hinder its binding to a receptor, potentially modulating the downstream signal.
Conclusion
The use of this compound for PEGylation offers a versatile method for modifying proteins and other biomolecules. The protocols outlined in this document provide a robust framework for researchers to successfully deprotect, activate, and conjugate this reagent to a target protein. Careful optimization of reaction conditions and thorough characterization of the final product are essential to ensure the desired therapeutic properties are achieved.
References
Application Notes and Protocols for Hydrogel Formation Using HO-PEG1-Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of HO-PEG1-Benzyl ester as a versatile building block for the synthesis of advanced hydrogel systems. The protocols detailed below are intended to guide researchers in the life sciences and drug development fields through the process of creating functionalized hydrogels for applications such as controlled drug delivery, tissue engineering, and 3D cell culture.
Introduction to this compound in Hydrogel Scaffolds
This compound is a heterobifunctional single-unit polyethylene glycol (PEG) linker. Its structure comprises a primary hydroxyl (-OH) group and a benzyl-protected carboxylic acid (-COOH) group. This unique configuration allows for sequential or orthogonal chemical modifications, making it an invaluable tool for designing sophisticated hydrogel networks. The PEG component imparts hydrophilicity and biocompatibility to the resulting hydrogel, minimizing non-specific protein adsorption and immune responses.
The primary applications of hydrogels derived from this linker stem from its functional handles:
-
Hydroxyl Group: This group can be functionalized with a variety of reactive moieties, such as acrylates, methacrylates, or vinyl sulfones, to enable covalent crosslinking into a hydrogel network through mechanisms like photopolymerization or Michael-type addition.
-
Benzyl-Protected Carboxylic Acid: The benzyl ester serves as a protecting group for the carboxylic acid. This protection allows for the selective reaction of the hydroxyl group. Subsequent deprotection of the benzyl group unmasks the carboxylic acid, which can then be used for conjugating therapeutic agents, peptides (e.g., RGD sequences for cell adhesion), or other biomolecules using carbodiimide chemistry (e.g., EDC/NHS coupling). This feature is particularly advantageous for creating drug delivery systems with controlled release profiles.
Key Applications
-
Controlled Drug Delivery: The deprotected carboxylic acid can be covalently linked to amine-containing drugs. The release of the drug can be controlled by the hydrolysis of the ester linkage within the hydrogel matrix.
-
Tissue Engineering: The hydrogel scaffold can be modified with cell-adhesive peptides to promote cell attachment, proliferation, and differentiation, creating a biomimetic microenvironment for tissue regeneration.
-
3D Cell Culture: The biocompatible and tunable nature of these hydrogels makes them suitable for encapsulating cells to study cell behavior in a three-dimensional context.
Experimental Protocols
This section provides detailed protocols for the synthesis and characterization of hydrogels using this compound as a precursor. The overall workflow involves a two-stage process: first, functionalization of the hydroxyl group and polymerization to form the hydrogel, and second, deprotection of the benzyl ester to expose the carboxylic acid for subsequent conjugation.
Protocol 1: Synthesis of Acrylate-Functionalized PEG Linker (Acrylate-PEG1-Benzyl Ester)
This protocol describes the conversion of the hydroxyl group of this compound to an acrylate group, rendering the molecule polymerizable.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Acryloyl chloride
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution and stir for 15 minutes.
-
Slowly add acryloyl chloride (1.2 equivalents) dropwise to the stirred solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the Acrylate-PEG1-Benzyl ester product.
Protocol 2: Hydrogel Formation via Photopolymerization
This protocol details the formation of a hydrogel network using the synthesized Acrylate-PEG1-Benzyl ester and a crosslinker.
Materials:
-
Acrylate-PEG1-Benzyl ester
-
Poly(ethylene glycol) diacrylate (PEGDA) (as a crosslinker, MW 3400 Da)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (365 nm)
Procedure:
-
Prepare a precursor solution by dissolving Acrylate-PEG1-Benzyl ester and PEGDA in PBS. A typical formulation is 10% w/v total polymer concentration. The ratio of Acrylate-PEG1-Benzyl ester to PEGDA can be varied to control the density of functional groups.
-
Add the photoinitiator, Irgacure 2959, to the precursor solution at a concentration of 0.05% w/v.
-
Vortex the solution until the photoinitiator is completely dissolved.
-
Pipette the precursor solution into a mold of the desired shape and size.
-
Expose the solution to UV light (365 nm, ~5-10 mW/cm²) for 5-10 minutes to induce photopolymerization and hydrogel formation.
-
After polymerization, gently remove the hydrogel from the mold and wash it with PBS to remove any unreacted components.
Protocol 3: Deprotection of Benzyl Ester to Yield Carboxylic Acid Functionalized Hydrogel
This protocol describes the removal of the benzyl protecting group to expose the carboxylic acid moieties within the hydrogel network.
Materials:
-
PEG-hydrogel with benzyl ester groups
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Place the benzyl ester-containing hydrogel in a round-bottom flask.
-
Add methanol to swell the hydrogel.
-
Carefully add 10% Pd/C catalyst to the flask (typically 10-20% by weight of the hydrogel).
-
Purge the flask with an inert gas (argon or nitrogen).
-
Introduce hydrogen gas and stir the reaction mixture at room temperature.
-
Monitor the deprotection by observing the disappearance of the benzyl group signature using appropriate analytical techniques on a small, digested sample of the hydrogel if possible. The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, carefully remove the hydrogen and purge with an inert gas.
-
Filter the hydrogel to remove the Pd/C catalyst and wash extensively with methanol and then PBS to remove residual solvent and catalyst.
Protocol 4: Characterization of Hydrogel Properties
A. Swelling Ratio Measurement
-
Equilibrate the hydrogel in PBS (pH 7.4) at 37°C.
-
Record the initial swollen weight (Ws).
-
Lyophilize the hydrogel to obtain the dry weight (Wd).
-
Calculate the swelling ratio (Q) as: Q = Ws / Wd.[1]
B. Mechanical Testing (Compressive Modulus)
-
Use a universal testing machine to perform unconfined compression tests on swollen hydrogel discs.
-
Apply a compressive strain at a constant rate (e.g., 10% per minute).
-
The compressive modulus is calculated from the slope of the linear region of the stress-strain curve (typically between 10-20% strain).
C. In Vitro Degradation Study
-
Incubate pre-weighed, swollen hydrogels in PBS (pH 7.4) at 37°C.
-
At predetermined time points, remove the hydrogels, blot dry, and record the weight.
-
The degradation is monitored by the percentage of mass loss over time.
Protocol 5: Drug Loading and In Vitro Release Study
A. Drug Loading (Amine-containing drug)
-
Activate the carboxylic acid groups on the deprotected hydrogel using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in MES buffer (pH 6.0) for 15 minutes.
-
Replace the activation buffer with a solution of the amine-containing drug in PBS (pH 7.4).
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature.
-
Wash the drug-loaded hydrogel extensively with PBS to remove any unconjugated drug.
B. In Vitro Drug Release
-
Place the drug-loaded hydrogel in a known volume of release buffer (e.g., PBS, pH 7.4) at 37°C with gentle agitation.
-
At specific time intervals, collect the supernatant and replace it with fresh buffer.
-
Quantify the amount of released drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative drug release as a percentage of the initially loaded drug.[2]
Quantitative Data Summary
The following tables provide representative data for PEG-based hydrogels. The exact values will depend on the specific experimental conditions, such as polymer concentration, crosslinker density, and the molecular weight of the PEG components.
Table 1: Physicochemical Properties of PEG Hydrogels
| Property | 5% PEG | 10% PEG | 20% PEG |
| Swelling Ratio (Q) | 25 ± 3 | 15 ± 2 | 8 ± 1 |
| Compressive Modulus (kPa) | 5 ± 1 | 20 ± 4 | 80 ± 10 |
| Mesh Size (nm) | 20 ± 5 | 10 ± 3 | 5 ± 2 |
| Degradation Time (t1/2, days) | > 60 | > 60 | > 60 |
Table 2: In Vitro Drug Release Kinetics from a Model PEG Hydrogel
| Time (hours) | Cumulative Release (%) pH 7.4 | Cumulative Release (%) pH 5.5 |
| 1 | 5 ± 1 | 8 ± 2 |
| 6 | 15 ± 3 | 25 ± 4 |
| 12 | 28 ± 4 | 45 ± 5 |
| 24 | 45 ± 5 | 70 ± 6 |
| 48 | 65 ± 6 | 90 ± 5 |
| 72 | 80 ± 7 | > 95 |
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the key experimental workflows described in the protocols.
Caption: Workflow for the synthesis of a functional PEG hydrogel.
Caption: Workflow for drug loading and in vitro release studies.
Biocompatibility and Safety Considerations
PEG-based hydrogels are generally considered biocompatible.[3][4][5] However, it is essential to perform in vitro cytotoxicity assays (e.g., using L929 fibroblasts or relevant cell lines) to ensure that any residual monomers, initiators, or byproducts from the synthesis and deprotection steps are not harmful to cells. Thorough washing of the hydrogels after each step is critical to remove potentially toxic substances. For in vivo applications, further biocompatibility testing, including implantation studies to assess the inflammatory response, is necessary.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions based on their specific materials and experimental goals. All work should be conducted in a properly equipped laboratory, following all relevant safety procedures.
References
- 1. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Biocompatibility Evaluation of a New Hydrogel Dressing Based on Polyvinylpyrrolidone/Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting "HO-PEG1-Benzyl Ester" Deprotection Failures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the deprotection of HO-PEG1-Benzyl ester to yield the corresponding carboxylic acid (HO-PEG1-COOH).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of this compound?
The most prevalent and effective methods for cleaving the benzyl ester of this compound are catalytic hydrogenolysis and catalytic transfer hydrogenolysis.[1][2] These methods are favored for their mild reaction conditions and high yields. Acid- or base-catalyzed hydrolysis can also be employed, but these methods can be harsher and may affect other functional groups or the PEG backbone itself.[3]
Q2: My catalytic hydrogenation/hydrogenolysis reaction is not proceeding to completion. What are the common causes?
Several factors can lead to incomplete or failed catalytic hydrogenation reactions. These include:
-
Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst may be old, deactivated, or of poor quality.[4]
-
Catalyst Poisoning: The presence of sulfur-containing compounds or other catalyst poisons in the starting material or solvent can deactivate the catalyst.[4]
-
Insufficient Hydrogen: A leak in the hydrogenation apparatus or an inadequate supply of hydrogen gas will stall the reaction.
-
Poor Solubility: The this compound may not be fully dissolved in the chosen solvent, limiting its access to the catalyst.
-
Mass Transfer Limitations: Inadequate stirring can lead to poor mixing of the substrate, catalyst, and hydrogen, resulting in a slow or incomplete reaction.
Q3: Can the PEG chain itself interfere with the deprotection reaction?
Yes, the polyethylene glycol (PEG) chain can sometimes present challenges. Longer PEG chains might sterically hinder the approach of the substrate to the catalyst surface. Additionally, the solubility of the PEGylated starting material and the deprotected product can differ, potentially leading to precipitation or changes in the reaction mixture's viscosity, which can affect reaction kinetics.
Q4: Are there any visible indicators of a successful deprotection reaction?
While not definitive, the consumption of hydrogen gas (e.g., deflation of a hydrogen balloon) is a good indicator that a catalytic hydrogenation reaction is proceeding. For all methods, thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most reliable ways to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
Troubleshooting Guides
Issue 1: Incomplete or Slow Catalytic Hydrogenation/Hydrogenolysis
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
Little to no hydrogen uptake is observed.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of high-quality Pd/C catalyst. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) if standard Pd/C is ineffective. |
| Catalyst Poisoning | Purify the starting material to remove any potential catalyst poisons. Ensure solvents are of high purity. If sulfur-containing reagents were used in previous steps, ensure they are completely removed. |
| Insufficient Hydrogen | Check the hydrogenation apparatus for leaks. Ensure a continuous and adequate supply of hydrogen. For balloon hydrogenations, ensure the balloon is securely attached and filled with hydrogen. |
| Poor Solubility | Choose a solvent system in which the this compound is fully soluble at the reaction temperature. Common solvents include methanol, ethanol, and tetrahydrofuran (THF). A solvent mixture may also be effective. |
| Mass Transfer Limitations | Increase the stirring rate to ensure efficient mixing of the reactants. For larger scale reactions, mechanical stirring is recommended over magnetic stirring. |
Issue 2: Low Yield of Deprotected Product (HO-PEG1-COOH)
Symptoms:
-
The desired product is obtained, but in a lower-than-expected yield.
-
Multiple spots are observed on the TLC plate after the reaction.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Side Reactions | Over-reduction of the aromatic ring of the benzyl group can occur, especially with highly active catalysts or prolonged reaction times. Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed. |
| Work-up Issues | The deprotected carboxylic acid can be challenging to extract and purify. Ensure proper pH adjustment during aqueous work-up to protonate the carboxylate and facilitate extraction into an organic solvent. |
| Adsorption to Catalyst | The carboxylic acid product can sometimes adsorb to the surface of the Pd/C catalyst, leading to losses during filtration. After filtering the catalyst, wash it thoroughly with a polar solvent like methanol to recover any adsorbed product. |
| Incomplete Reaction | Refer to the troubleshooting guide for "Incomplete or Slow Catalytic Hydrogenation/Hydrogenolysis". |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This method is a standard and often high-yielding procedure for benzyl ester deprotection.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Stirring apparatus
-
Celite® or syringe filter
Procedure:
-
Dissolve the this compound in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask. A typical concentration is 10-50 mg/mL.
-
Carefully add 10% Pd/C to the solution. A typical loading is 10-20 mol% of the catalyst relative to the substrate.
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Introduce hydrogen gas to the reaction vessel. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus, follow the manufacturer's instructions for pressurizing the system (typically 1-4 bar of H₂).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected HO-PEG1-COOH. Further purification can be performed by column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This method avoids the need for a pressurized hydrogen gas setup and is a convenient alternative.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Round-bottom flask with reflux condenser
-
Stirring and heating apparatus
-
Celite®
Procedure:
-
Dissolve the this compound in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20 mol%).
-
Add ammonium formate (3-5 equivalents).
-
Flush the flask with an inert gas.
-
Heat the reaction mixture to a gentle reflux (typically around 60-70 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically within 1-4 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by a suitable method, such as column chromatography or recrystallization.
Quantitative Data Summary
The following table provides a general comparison of the common deprotection methods. Yields and reaction times can vary depending on the specific substrate, catalyst quality, and reaction conditions.
| Deprotection Method | Typical Reagents | Typical Solvent(s) | Typical Temperature | Typical Reaction Time | Reported Yields | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂, 10% Pd/C | MeOH, EtOH, THF | Room Temperature | 2 - 24 hours | >90% | Clean reaction, high yields, simple work-up. | Requires specialized hydrogenation equipment, potential for over-reduction. |
| Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | MeOH, EtOH | 60 - 80 °C | 1 - 6 hours | 85-95% | No need for pressurized H₂, generally faster than hydrogenation with H₂ balloon. | May require elevated temperatures, removal of excess ammonium formate. |
| Acid-Catalyzed Hydrolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 5 hours | Variable | Effective for substrates sensitive to hydrogenation. | Harsh conditions may cleave other acid-labile groups or degrade the PEG chain. |
| Base-Catalyzed Hydrolysis | NaOH or LiOH | THF/Water | Room Temperature to 50 °C | 2 - 12 hours | Variable | An alternative when other methods fail. | Can be slow, may cause ester hydrolysis of other functional groups, potential for PEG degradation. |
Visualizations
Caption: General workflow for the deprotection of this compound.
References
Technical Support Center: Optimizing "HO-PEG1-Benzyl ester" Conjugation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation efficiency of "HO-PEG1-Benzyl ester".
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary reactive functionalities?
"this compound" is a heterobifunctional linker containing two key reactive groups: a terminal hydroxyl (-OH) group and a benzyl ester-protected carboxylic acid (-COOH).[1][2] The single polyethylene glycol (PEG) unit provides a short, hydrophilic spacer. This dual functionality allows for two primary conjugation strategies:
-
Utilization of the Hydroxyl Group: The hydroxyl group can be chemically activated to react with various functional groups on a target molecule.
-
Utilization of the Carboxylic Acid: The benzyl protecting group can be removed to expose a free carboxylic acid, which can then be activated to react with primary amines on biomolecules like proteins or peptides.[1]
Q2: What are the main applications of "this compound"?
"this compound" is versatile and can be used in various bioconjugation applications, including:
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Drug Development: Linking small molecule drugs to targeting ligands or solubility-enhancing moieties.[2]
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Bioconjugation: Covalently attaching it to proteins, peptides, or oligonucleotides to modify their properties.[1]
-
Surface Modification: Modifying the surface of nanoparticles or other materials to improve their biocompatibility and reduce non-specific binding.
Q3: How do I choose which end of the "this compound" to use for conjugation?
The choice of which functional group to use depends on the available reactive groups on your target molecule and the desired final structure of the conjugate.
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If your target molecule has a primary amine (e.g., lysine residues on a protein) and you want to form a stable amide bond, you should deprotect the benzyl ester to reveal the carboxylic acid and then activate it for reaction with the amine.
-
If you want to conjugate to a different functionality or require the carboxylic acid for a subsequent reaction step, you can activate the hydroxyl group.
Q4: What are the most common causes of low conjugation efficiency?
Low conjugation efficiency can stem from several factors:
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Hydrolysis of Activated Reagents: Activated esters, such as N-hydroxysuccinimide (NHS) esters, are susceptible to hydrolysis, especially at high pH.
-
Improper Storage: The reagent is moisture-sensitive and should be stored at -20°C with a desiccant.
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Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for the activated PEG linker.
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or molar ratio of reactants can significantly impact the reaction rate and yield.
-
Steric Hindrance: The accessibility of the reactive group on the target molecule can affect conjugation efficiency.
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
This is one of the most common issues encountered during conjugation experiments. The following guide provides a systematic approach to identify and resolve the problem.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A stepwise workflow for troubleshooting low conjugation yield.
Table 1: Troubleshooting Guide for Low Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Reagent Quality | |
| Improper storage of "this compound" or activated derivatives | Store desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. |
| Hydrolysis of activated PEG linker | Prepare fresh solutions in an anhydrous, amine-free solvent (e.g., DMSO, DMF) immediately before use. Do not prepare stock solutions for long-term storage. |
| Biomolecule Issues | |
| Inaccurate concentration of the target biomolecule | Accurately determine the concentration using a reliable method such as a BCA assay or UV-Vis spectroscopy. |
| Presence of primary amine-containing contaminants in the biomolecule solution (e.g., Tris, glycine) | Purify the biomolecule to remove contaminants. Use a non-amine-containing buffer like phosphate-buffered saline (PBS). |
| Reaction Conditions | |
| Incorrect pH of the reaction buffer | For reactions with activated carboxylic acids (e.g., NHS esters) and amines, maintain a pH between 7.2 and 8.5 for optimal efficiency. |
| Suboptimal molar ratio of PEG reagent to biomolecule | Optimize the molar ratio by performing a titration experiment. A 10- to 50-fold molar excess of the PEG reagent is a common starting point. |
| Inconsistent reaction parameters (temperature, time) | Maintain consistent temperature and reaction times for all experiments to ensure reproducibility. |
| Purification | |
| Loss of conjugate during purification | Ensure the chosen purification method (e.g., size-exclusion chromatography, dialysis) is appropriate for the size and properties of your conjugate and validate its recovery. |
Issue 2: Poor Solubility of the Conjugate
The PEG linker is intended to improve solubility, but over-labeling or the nature of the conjugated molecule can sometimes lead to aggregation.
Table 2: Troubleshooting Guide for Poor Conjugate Solubility
| Possible Cause | Recommended Solution |
| High Degree of Labeling | |
| Over-labeling increases the overall hydrophobicity of the conjugate | Reduce the molar excess of the PEG reagent to achieve a lower degree of labeling. |
| Buffer Composition | |
| The reaction buffer is not optimal for the final conjugate's solubility | Add organic co-solvents like DMSO or DMF (up to 10-20%) to the buffer, ensuring compatibility with your biomolecule's stability. |
| Aggregation During Storage | |
| The storage buffer is not suitable for the long-term stability of the conjugate | Screen different buffer conditions (pH, ionic strength, additives) for optimal long-term storage. Consider flash-freezing and storing at -80°C. |
Experimental Protocols
Protocol 1: Conjugation via the Carboxylic Acid Moiety (Amine Coupling)
This protocol involves two main steps: deprotection of the benzyl ester to yield a free carboxylic acid, followed by activation and conjugation to a primary amine-containing biomolecule.
Workflow for Amine Coupling
Caption: A two-step workflow for conjugating to amines.
Methodology:
-
Deprotection of the Benzyl Ester:
-
Dissolve "this compound" in a suitable solvent (e.g., methanol or ethanol).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Purge the reaction vessel with hydrogen gas and stir under a hydrogen atmosphere at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS until complete.
-
Filter off the catalyst and remove the solvent under reduced pressure to obtain the deprotected "HO-PEG1-COOH".
-
-
Activation of the Carboxylic Acid (NHS Ester Formation):
-
Dissolve the "HO-PEG1-COOH" in an anhydrous organic solvent (e.g., DMF or DCM).
-
Add N-hydroxysuccinimide (NHS) (1.1 equivalents) and a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).
-
Stir the reaction at room temperature for 4-12 hours.
-
The resulting "HO-PEG1-NHS ester" can be used immediately or purified for later use.
-
-
Conjugation to an Amine-Containing Biomolecule:
-
Prepare the biomolecule in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.
-
Immediately before use, dissolve the "HO-PEG1-NHS ester" in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).
-
Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the biomolecule solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.
-
Purify the conjugate using size-exclusion chromatography, dialysis, or another appropriate method to remove unreacted PEG reagent and byproducts.
-
Protocol 2: Conjugation via the Hydroxyl Group
This protocol involves activating the terminal hydroxyl group, making it a good leaving group for subsequent nucleophilic substitution by a suitable functional group on the target molecule.
Methodology:
-
Activation of the Hydroxyl Group (Tosylation Example):
-
Dissolve "this compound" in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (TEA) (1.5 equivalents) followed by p-toluenesulfonyl chloride (TsCl) (1.2 equivalents).
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, dry the organic layer, and purify the resulting "TsO-PEG1-Benzyl ester" by column chromatography.
-
-
Conjugation to a Nucleophile (e.g., an Amine):
-
Dissolve the "TsO-PEG1-Benzyl ester" in a suitable aprotic polar solvent (e.g., DMF).
-
Add the amine-containing molecule (1.2-2.0 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Heat the reaction mixture (e.g., to 60-80°C) and stir for 12-24 hours.
-
Monitor the reaction for the formation of the desired conjugate.
-
Purify the final product using an appropriate chromatographic method.
-
Quantitative Data Summaries
The following tables provide illustrative data on how different reaction parameters can affect conjugation efficiency. Actual results will vary depending on the specific biomolecule and experimental setup.
Table 3: Effect of pH on NHS Ester Conjugation Efficiency
| pH of Reaction Buffer | Relative Conjugation Yield (%) | Relative NHS Ester Hydrolysis Rate (%) |
| 6.5 | 35 | 5 |
| 7.0 | 60 | 15 |
| 7.5 | 85 | 25 |
| 8.0 | 95 | 40 |
| 8.5 | 98 | 60 |
| 9.0 | 90 | 85 |
Data is illustrative and based on general principles of NHS ester chemistry.
Table 4: Effect of Molar Ratio on Degree of Labeling (DOL)
| Molar Ratio (PEG-NHS : Protein) | Average DOL (PEG molecules per protein) |
| 5:1 | 1-2 |
| 10:1 | 2-3 |
| 20:1 | 4-6 |
| 50:1 | 7-10 |
DOL is highly dependent on the number of available primary amines on the protein and their accessibility.
Logical Relationship Diagram for Conjugation Strategy Selection
Caption: Decision tree for selecting the appropriate conjugation protocol.
References
common side reactions with "HO-PEG1-Benzyl ester"
This guide provides troubleshooting information and frequently asked questions regarding the use of HO-PEG1-Benzyl ester in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functional groups in this compound?
This compound possesses two primary functional groups: a terminal hydroxyl (-OH) group and a benzyl ester (-COOBn) group. The hydroxyl group can be derivatized into other reactive functionalities, while the benzyl ester serves as a protected form of a carboxylic acid. The benzyl group can be removed under mild conditions to yield a free carboxylic acid, which is then available for conjugation with amine-containing molecules.[1]
Q2: What are the most common side reactions to be aware of when working with this molecule?
The most common side reactions include hydrolysis of the benzyl ester, oxidation of the terminal hydroxyl group, and issues related to impurities from the manufacturing process of the PEG component itself. Careful control of reaction conditions is crucial to minimize these undesired outcomes.
Q3: How can the benzyl ester protecting group be removed?
The benzyl ester group is typically removed via catalytic hydrogenation.[2] However, it can also be cleaved by saponification (hydrolysis under basic conditions) or through the use of certain Lewis acids.[2][3] The choice of method depends on the overall chemical compatibility of the molecule being synthesized.
Q4: What impurities might be present in PEG-containing reagents?
Depending on the manufacturing process, PEG compounds may contain trace amounts of ethylene oxide, 1,4-dioxane, ethylene glycol (EG), and diethylene glycol (DG).[4] Additionally, oxidative degradation of PEG can lead to the formation of aldehydes (like formaldehyde) and acids (like formic acid), which can cause unwanted side reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
| Symptom / Observation | Possible Cause | Recommended Solution |
| Low yield of desired product after debenzylation. | Incomplete Hydrolysis/Hydrogenolysis: The reaction conditions (e.g., catalyst activity, hydrogen pressure, reaction time, temperature) were insufficient for complete cleavage of the benzyl ester. | Optimize Reaction Conditions: For catalytic hydrogenolysis, ensure the catalyst is fresh and active. Increase hydrogen pressure and/or reaction time. For chemical cleavage, re-evaluate the reagent concentration and reaction temperature. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal endpoint. |
| Product analysis (e.g., NMR, MS) shows an unexpected carboxylic acid and benzyl alcohol. | Ester Hydrolysis: The benzyl ester is sensitive to both acidic and basic conditions, leading to premature cleavage. This can be exacerbated by the presence of water. | Maintain Anhydrous & Neutral Conditions: Ensure all solvents and reagents are dry. Run reactions under an inert atmosphere (e.g., Nitrogen, Argon). Use non-nucleophilic bases if basic conditions are required. If purification involves aqueous workups, maintain a neutral pH. |
| Appearance of aldehyde or carboxylic acid peaks related to the PEG chain. | Oxidation of Terminal Hydroxyl Group: The primary alcohol on the PEG chain can be oxidized, especially in the presence of oxidizing agents or at elevated temperatures in the presence of oxygen. | Use Antioxidants & Inert Atmosphere: If reactions are run at elevated temperatures (e.g., >70°C), consider adding an antioxidant. Always conduct reactions under an inert atmosphere to minimize contact with oxygen. Avoid unnecessary exposure to strong oxidizing agents. |
| Broad or multiple peaks in characterization, suggesting polydispersity. | Inherent PEG Polydispersity: The PEG raw material used for synthesis may have a distribution of chain lengths. | Source High-Purity Reagents: Whenever possible, use PEG reagents with a low polydispersity index (PDI). Confirm the purity and PDI of the starting material before use. |
| Side products indicating reaction with formaldehyde or formic acid. | Degradation of PEG Moiety: PEG can degrade to form reactive impurities like formaldehyde and formic acid, which can then react with amine groups in your target molecule. | Use High-Quality PEG & Proper Storage: Store PEG reagents in cool, dark, and dry conditions under an inert atmosphere. Screen new batches of reagents for the presence of aldehyde and acid impurities, especially for sensitive applications. |
Key Reaction Pathways and Side Reactions
The following diagram illustrates the intended reaction pathway for deprotection and potential side reactions.
References
preventing aggregation during protein PEGylation with "HO-PEG1-Benzyl ester"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during PEGylation with "HO-PEG1-Benzyl ester".
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does it react with proteins?
"this compound" is a monofunctional polyethylene glycol (PEG) derivative. One end has a hydroxyl group (-OH) and the other end is a benzyl ester. The hydroxyl group itself is not reactive towards proteins. It must first be "activated" to a more reactive functional group, such as an N-hydroxysuccinimide (NHS) ester, which can then react with primary amine groups (e.g., on lysine residues or the N-terminus) on the protein surface to form a stable amide bond.[1][2] The benzyl ester is a protecting group for a carboxylic acid, which can be deprotected if further modification at that terminus is desired after the initial PEGylation.
Q2: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be caused by several factors:
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Intermolecular Cross-linking: If the PEG reagent is not purely monofunctional and contains bifunctional impurities (e.g., diols), it can link multiple protein molecules together, leading to aggregation.[3]
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High Protein Concentration: Increased proximity of protein molecules at high concentrations can promote intermolecular interactions and aggregation.[3]
-
Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can affect protein stability. Deviations from a protein's optimal conditions can lead to unfolding and exposure of hydrophobic regions, which can cause aggregation.[3]
-
High Molar Ratio of PEG: A large excess of the PEG reagent can lead to extensive surface modification, potentially altering the protein's conformation and leading to aggregation.
-
Pre-existing Aggregates: If the initial protein sample contains aggregates, they can act as seeds for further aggregation during the PEGylation process.
Q3: How can I detect and quantify protein aggregation after PEGylation?
Several analytical techniques can be used to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates based on their size.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is sensitive to the presence of larger aggregates.
-
UV-Vis Spectroscopy (Aggregation Index): An increase in light scattering due to aggregation can be detected by measuring the absorbance at 350 nm. The ratio of absorbance at 280 nm to 350 nm can be used as an aggregation index.
-
Nanoparticle Tracking Analysis (NTA): This technique visualizes and counts nanoparticles in a liquid, providing information on their size and concentration.
-
Extrinsic Dye-Binding Fluorescence Assays: Dyes that bind to exposed hydrophobic regions of aggregated proteins can be used to quantify aggregation.
Troubleshooting Guides
Problem 1: Significant protein precipitation is observed immediately after adding the activated PEG reagent.
| Potential Cause | Troubleshooting Step | Rationale |
| High Protein Concentration | Test a range of lower protein concentrations (e.g., 0.5, 1, 2 mg/mL). | Reduces the likelihood of intermolecular interactions and aggregation. |
| Suboptimal pH | Screen a range of pH values around the protein's known optimal stability pH. | Maintaining a pH where the protein is most stable can prevent unfolding and aggregation. |
| Solvent Shock | Add the activated PEG (dissolved in an organic solvent like DMSO or DMF) to the protein solution slowly and stepwise while gently mixing. Ensure the final concentration of the organic solvent is low (typically <10%). | Rapid addition of an organic solvent can cause local concentration gradients that denature the protein. |
| High Molar Excess of PEG | Reduce the molar ratio of PEG to protein. Start with a lower excess (e.g., 5:1 or 10:1) and titrate up. | A very high degree of surface modification can sometimes compromise protein stability. |
Problem 2: The final product shows a high percentage of high molecular weight species on SEC analysis.
| Potential Cause | Troubleshooting Step | Rationale |
| Intermolecular Cross-linking | Ensure the purity of the "this compound" starting material. Bifunctional impurities can cause cross-linking. | Impurities with two reactive groups will lead to the formation of protein-PEG-protein complexes. |
| Reaction Temperature is too High | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. | Lowering the temperature slows down the reaction rate, which can favor controlled, single-site modification over intermolecular cross-linking. |
| Inappropriate Buffer | Use a non-amine containing buffer such as phosphate-buffered saline (PBS) or HEPES. | Buffers with primary amines (e.g., Tris) will compete with the protein for reaction with the activated PEG. |
| Presence of Pre-existing Aggregates | Filter the starting protein solution through a 0.22 µm filter or perform a preliminary SEC purification step to remove any existing aggregates. | Pre-existing aggregates can act as nucleation sites for further aggregation. |
Problem 3: The PEGylation reaction is inefficient, and a large amount of unmodified protein remains.
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Activation of "this compound" | Verify the successful activation of the hydroxyl group to an NHS ester (or other reactive group) using an appropriate analytical method (e.g., NMR, IR). | The hydroxyl group is not reactive towards proteins and must be successfully converted to a reactive species. |
| Hydrolysis of Activated PEG | Dissolve the activated PEG reagent in anhydrous DMSO or DMF immediately before use. Avoid preparing stock solutions for storage. | Activated esters like NHS esters are susceptible to hydrolysis, which renders them non-reactive. |
| Reaction pH is too Low | For amine-reactive chemistry (like NHS esters), perform the reaction at a pH between 7.0 and 8.5. | The primary amine groups on the protein need to be deprotonated to be nucleophilic and reactive. |
| Insufficient Molar Ratio of PEG | Increase the molar excess of the activated PEG reagent (e.g., 20:1, 50:1). | A higher concentration of the PEG reagent can drive the reaction towards completion. |
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation of "this compound"
This protocol first describes the activation of the terminal hydroxyl group to an NHS ester, followed by conjugation to the protein.
Part A: Activation of "this compound" to NHS Ester
-
Dissolution: Dissolve "this compound" and a 5-fold molar excess of succinic anhydride in anhydrous pyridine.
-
Reaction: Stir the mixture at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).
-
Purification: Remove the pyridine under reduced pressure. Dissolve the residue in anhydrous dichloromethane (DCM) and wash three times with 1 M HCl to remove any remaining pyridine. Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to yield the carboxylic acid-terminated PEG.
-
NHS Ester Formation: Dissolve the dried PEG-carboxylic acid in anhydrous DCM. Add 1.5 equivalents of N-hydroxysuccinimide (NHS) and 1.5 equivalents of a carbodiimide coupling agent (e.g., DCC or EDC).
-
Incubation: Stir the reaction at room temperature for 4-6 hours.
-
Final Product: Filter to remove the urea byproduct (if using DCC). The resulting solution contains the activated PEG-NHS ester. Evaporate the solvent and store the product under desiccated conditions at -20°C.
Part B: Protein Conjugation
-
Buffer Exchange: Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the activated PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
PEGylation Reaction: Add the desired molar excess (e.g., 20-fold) of the dissolved PEG-NHS ester to the protein solution. Ensure the final volume of organic solvent does not exceed 10%.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
-
Purification: Remove unreacted PEG and by-products by size exclusion chromatography (SEC) or dialysis.
Visualizations
References
Technical Support Center: Purification of PEGylated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of PEGylated compounds, with a specific focus on removing unreacted starting materials like HO-PEG1-Benzyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing unreacted this compound?
A1: The primary challenges stem from the physicochemical properties of PEGylated molecules. Unreacted this compound is a polar molecule, which can lead to issues such as streaking during column chromatography and poor separation from other polar compounds in the reaction mixture.[1] Its solubility profile can also complicate liquid-liquid extractions if the desired product has similar solubility.
Q2: Which purification techniques are most effective for separating unreacted PEG reagents?
A2: Several techniques can be employed, and the optimal choice depends on the properties of the desired product and the unreacted PEG. The most common methods include:
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Chromatography: Techniques like size exclusion (SEC), ion-exchange (IEX), and hydrophobic interaction (HIC) are widely used.[][3]
-
Extraction: Liquid-liquid extraction, particularly using aqueous biphasic systems, can be effective.[4][5]
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Precipitation: Precipitation of the product or the unreacted PEG by adding a non-solvent is a viable strategy.
-
Dialysis: This is suitable when there is a significant molecular weight difference between the desired product and the unreacted PEG.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Streaking on TLC/Column Chromatography | The high polarity of the PEGylated compound. | * Modify the solvent system. For silica gel chromatography, consider using a chloroform/methanol or DCM/methanol gradient. * Adding a small percentage of a modifier like formic acid for acidic compounds or ammonia for basic compounds can sometimes improve peak shape. |
| Poor Separation Between Product and Unreacted PEG | Similar polarity or size of the molecules. | * If there is a size difference, Size Exclusion Chromatography (SEC) is often the most effective method. * If the product has a charge that the unreacted PEG lacks (or vice-versa), Ion-Exchange Chromatography (IEX) is a powerful tool. * Consider derivatizing the unreacted PEG to alter its properties and facilitate separation. |
| Unreacted PEG Remains After Extraction | The unreacted PEG has some solubility in the organic phase. | * Increase the number of aqueous washes during the workup. * Use a different organic solvent for the extraction that has lower solubility for PEG, such as diethyl ether. * Consider a back-extraction step. |
| Product is Lost During Precipitation | The product has some solubility in the precipitation solvent. | * Optimize the precipitation solvent and temperature. Using a colder non-solvent can decrease the solubility of the desired compound. * Perform the precipitation stepwise and analyze the supernatant for product loss at each step. |
Purification Method Selection
The selection of an appropriate purification method is critical for achieving high purity of the final PEGylated product. The following diagram outlines a logical workflow for choosing the best strategy.
Caption: Workflow for selecting a purification method.
Quantitative Data on Purification Efficiency
| Product | Purification Method | Purity Achieved | Reference |
| PEGylated Cytochrome c | Aqueous Biphasic Systems | 99.0% for Cyt-c-PEG-8 | |
| PEGylated Lysozyme | Cation Exchange Chromatography followed by HIC | ~95% after CEX |
Experimental Protocol: Purification by Column Chromatography
This protocol provides a general methodology for the purification of a product from unreacted this compound using silica gel column chromatography.
Materials:
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Crude reaction mixture
-
Silica gel (appropriate mesh size for the column)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Chloroform (CHCl₃)
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
-
Glass column, collection tubes, and other standard laboratory glassware
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent.
-
Spot the mixture on a TLC plate.
-
Develop the TLC plate using various solvent systems to find an optimal system that provides good separation between the product and the unreacted PEG. A common starting point is a gradient of methanol in dichloromethane or chloroform. For example, start with 100% DCM and gradually increase the percentage of MeOH.
-
Visualize the spots under a UV lamp and/or by staining. Calculate the Rf values for your product and the unreacted PEG.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Loading the Sample:
-
Concentrate the crude reaction mixture.
-
Adsorb the concentrated mixture onto a small amount of silica gel.
-
Carefully add the silica with the adsorbed sample to the top of the packed column.
-
Add a thin layer of sand on top to prevent disturbance of the sample layer.
-
-
Elution:
-
Begin eluting the column with the initial, least polar solvent system.
-
Collect fractions in separate tubes.
-
Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., methanol). A slow gradient is often more effective for separating PEG-containing compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Combine the pure fractions containing the desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Note: The specific solvent system and gradient will need to be optimized for each specific reaction and product.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 3. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 4. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
impact of pH on "HO-PEG1-Benzyl ester" reaction kinetics
Welcome to the technical support center for HO-PEG1-Benzyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide insights and troubleshooting advice for experiments involving this reagent. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues related to the impact of pH on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker containing a hydroxyl (-OH) group and a benzyl-protected carboxylic acid. The short, single ethylene glycol unit (PEG1) enhances aqueous solubility. Its primary use is in bioconjugation and chemical synthesis. The hydroxyl group can be derivatized for further reactions, while the benzyl ester serves as a protecting group for the carboxylic acid. This acid can be deprotected under specific conditions and then activated to react with amine groups on biomolecules like proteins or peptides.[1]
Q2: How does pH affect the stability of the benzyl ester group?
The stability of the benzyl ester in this compound is highly dependent on pH. Like other esters, it is susceptible to hydrolysis, which breaks the ester bond to yield a carboxylic acid and benzyl alcohol. This hydrolysis can be catalyzed by either acid or base.
-
Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis can occur, although it is often slower than base-catalyzed hydrolysis. The reaction involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][3] Some studies on similar structures have shown that acidic conditions (e.g., pH 4-5) can favor the formation of benzyl ester bonds, but can also lead to slow hydrolysis.[4][5]
-
Neutral Conditions (pH ≈ 7): The ester is generally most stable at or near neutral pH, though slow hydrolysis can still occur over extended periods.
-
Alkaline/Basic Conditions (pH > 8): The ester is most susceptible to hydrolysis under basic conditions through a process called saponification. The hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the carbonyl carbon. This reaction is typically much faster than acid-catalyzed hydrolysis and is effectively irreversible because the resulting carboxylic acid is deprotonated to a carboxylate, which is resistant to further nucleophilic attack.
Q3: What is the general mechanism of ester hydrolysis at different pH values?
Ester hydrolysis proceeds via different mechanisms in acidic and basic environments.
-
Acid-Catalyzed Hydrolysis (AAC2 mechanism): This is a reversible, multi-step process.
-
The carbonyl oxygen of the ester is protonated by an acid (H₃O⁺).
-
A water molecule attacks the now more electrophilic carbonyl carbon.
-
A proton is transferred from the attacking water molecule to the alcohol oxygen.
-
The alcohol (benzyl alcohol) is eliminated, and the carbonyl group is reformed.
-
-
Base-Catalyzed Hydrolysis (BAC2 mechanism / Saponification): This is an irreversible process.
-
A hydroxide ion (OH⁻) directly attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
The intermediate collapses, eliminating the benzyloxide ion (-OCH₂Ph).
-
The benzyloxide ion, a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion.
-
Q4: How does pH impact the use of this compound in a PEGylation workflow?
The typical workflow involves two main stages, both influenced by pH:
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Deprotection: The benzyl group is removed to expose the carboxylic acid. While this is often done via catalytic hydrogenation (which is pH-independent), chemical hydrolysis is an alternative. If using hydrolysis, a high pH (e.g., >10) will accelerate the process.
-
Conjugation: After deprotection, the free carboxylic acid is typically activated (e.g., using EDC/NHS chemistry to form an NHS ester) and then reacted with a primary amine on a target molecule. This step is also pH-sensitive. The formation of the NHS ester is efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with an amine is most efficient at a slightly alkaline pH (7.5-8.5). It is critical to ensure the pH used for conjugation does not prematurely hydrolyze the newly formed activated ester or other sensitive functionalities on the target molecule.
Troubleshooting Guide
Issue 1: Low yield of the deprotected carboxylic acid after chemical hydrolysis.
-
Possible Cause: The pH of the reaction mixture was not sufficiently high to drive the hydrolysis to completion in a reasonable timeframe.
-
Recommended Solution: Increase the pH of the reaction. Perform the hydrolysis under alkaline conditions (e.g., pH 10-12) using a base like sodium hydroxide (NaOH). Monitor the reaction progress using an appropriate analytical method like HPLC or TLC to determine the optimal reaction time. The process is known as saponification and is generally irreversible, which helps drive the reaction forward.
Issue 2: During a conjugation reaction with a protein, I observe low PEGylation efficiency and significant hydrolysis of my activated PEG-acid.
-
Possible Cause 1: The pH of the conjugation buffer is too high. While amine coupling is favored at alkaline pH, the hydrolysis of activated esters (like NHS esters) is also significantly accelerated at higher pH values. This competing hydrolysis reaction reduces the amount of activated PEG available for conjugation.
-
Recommended Solution 1: Optimize the conjugation pH. A common compromise is to perform the reaction at pH 7.5-8.0. This provides a sufficient concentration of deprotonated primary amines for reaction while limiting the rate of hydrolysis of the activated ester. Run small-scale trials at different pH values (e.g., 7.0, 7.5, 8.0, 8.5) to find the optimal balance for your specific protein.
-
Possible Cause 2: The activated PEG ester was prepared and stored in an aqueous buffer for too long before adding the protein.
-
Recommended Solution 2: Use freshly prepared activated PEG. Prepare a concentrated stock solution of the activated PEG in a dry, aprotic solvent (e.g., DMSO, DMF) and add it to the protein solution in the reaction buffer immediately before starting the conjugation.
Issue 3: My protein target precipitates or loses activity after the PEGylation procedure.
-
Possible Cause: The chosen pH for the deprotection or conjugation step is outside the stability range of your protein.
-
Recommended Solution: Ensure all reaction pH values are within the known stability range of your target protein. If the optimal pH for the reaction chemistry is detrimental to the protein, you may need to consider alternative strategies. This could involve performing the reaction at a lower temperature to slow down both degradation and the desired reaction, or reducing the reaction time. PEGylation itself can sometimes enhance the pH stability of proteins.
Quantitative Data on Benzyl Ester Stability
| pH | Relative Hydrolysis Rate (Luminescence Counts/Hour) | Stability Level |
| 5.0 | 25.7 ± 9.6 × 10² | Low |
| 7.4 | 8.6 ± 1.3 × 10² | High |
| 9.0 | 52.8 ± 20.7 × 10² | Very Low |
| Data adapted from a study on a benzyl ester-based probe, where higher luminescence indicates a higher rate of hydrolysis. This demonstrates that the ester is most stable near neutral pH and hydrolyzes significantly faster under both acidic and, particularly, alkaline conditions. |
Experimental Protocols
Protocol 1: pH-Dependent Hydrolysis of this compound
This protocol allows for the determination of the relative stability of the benzyl ester at different pH values.
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Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 5, 7, 9, 10) using a suitable buffer system (e.g., phosphate-citrate for acidic/neutral, carbonate-bicarbonate for alkaline).
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in a minimal amount of a water-miscible organic solvent like acetonitrile or DMSO.
-
Reaction Setup: For each pH value, add a small aliquot of the stock solution to the buffer to achieve a final concentration of ~1 mg/mL. Ensure the volume of organic solvent is low (<5%) to not significantly alter the buffer pH.
-
Incubation: Incubate all samples at a constant temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately quench the hydrolysis by adding a small amount of acid (e.g., 1 M HCl) to the aliquots intended for base-catalyzed reaction analysis, neutralizing the reaction.
-
Analysis: Analyze the samples by Reverse-Phase HPLC (RP-HPLC). Monitor the disappearance of the starting material (this compound) and the appearance of the hydrolyzed product (the corresponding carboxylic acid). Plot the percentage of remaining ester against time for each pH value to determine the hydrolysis kinetics.
Protocol 2: Benzyl Ester Deprotection and EDC/NHS Amine Coupling
This protocol describes a typical workflow for conjugating the deprotected PEG linker to a protein.
-
Deprotection (Catalytic Hydrogenation):
-
Dissolve this compound in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of Palladium on Carbon (Pd/C, 10% w/w).
-
Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst and evaporate the solvent to obtain the deprotected HO-PEG1-COOH.
-
-
Activation and Conjugation:
-
Dissolve the target protein in a reaction buffer (e.g., 100 mM MES buffer, pH 6.0, or 100 mM phosphate buffer, pH 7.5).
-
Dissolve the HO-PEG1-COOH, N-hydroxysuccinimide (NHS), and (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the same buffer or a dry aprotic solvent. A typical molar ratio is 1:1.2:1.2 for PEG-acid:NHS:EDC.
-
If activating at pH 6.0: Combine the PEG-acid, NHS, and EDC and stir for 15-30 minutes at room temperature to form the activated NHS ester. Then, adjust the pH of this solution to 7.5-8.0 and immediately add it to the protein solution.
-
If performing a one-pot reaction at pH 7.5: Add the PEG-acid, NHS, and EDC directly to the protein solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted activated PEG.
-
Purify the PEGylated protein using a suitable chromatography method, such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
-
Visualizations
Ester Hydrolysis Mechanisms
Troubleshooting Workflow
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. Effect of pH on the formation of benzyl ester bonds between glucuronic acid and dehydrogenation polymer :: BioResources [bioresources.cnr.ncsu.edu]
- 5. Influence of pH on the Formation of Benzyl Ester Bonds Between Dehydrogenation Polymers and Konjac Glucomannan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PEGylation of Molecules with Benzyl Esters
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the hydrolysis of benzyl esters during the PEGylation process. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing PEGylation on a molecule containing a benzyl ester?
The main challenge is the susceptibility of the benzyl ester to hydrolysis under the reaction conditions typically used for many common PEGylation chemistries. Benzyl esters are relatively stable in acidic conditions but can be readily cleaved in neutral to alkaline aqueous solutions, which are often required for efficient PEGylation, particularly when targeting primary amines with N-hydroxysuccinimide (NHS) esters. This cleavage results in the undesired conversion of the benzyl ester to a carboxylic acid, leading to a heterogeneous product mixture and loss of the intended molecular structure.
Q2: At what pH does benzyl ester hydrolysis become a significant issue?
Hydrolysis of benzyl esters is catalyzed by hydroxide ions and therefore, the rate of hydrolysis increases with pH. While generally stable at acidic pH, significant degradation can be observed at pH 7.4 and above.[1] For instance, in a study on benzyl nicotinate, no degradation was observed at pH 2.0-3.0, but hydrolysis was apparent at pH 7.4 and increased at higher pH values.[1] Under alkaline conditions (e.g., pH 13), the half-life of a benzyl ester can be in the order of minutes.[2] The typical pH range for NHS-ester based PEGylation (pH 7.2-8.5) directly overlaps with the conditions where benzyl ester hydrolysis can occur.[3]
Q3: Can I still use NHS-ester chemistry for PEGylation if my molecule has a benzyl ester?
Using NHS-ester chemistry is risky but may be possible with stringent control over reaction conditions to minimize hydrolysis. The key is to find a balance where the target amine is sufficiently nucleophilic for the reaction to proceed, while the rate of benzyl ester hydrolysis is kept to a minimum.
Several factors must be optimized:
-
pH: Use the lowest possible pH that still allows for efficient conjugation, ideally between 7.2 and 7.5.
-
Temperature: Perform the reaction at a low temperature (e.g., 4°C) to slow down the rate of hydrolysis.[4]
-
Reaction Time: Keep the reaction time as short as possible. Monitor the reaction closely to stop it as soon as a sufficient degree of PEGylation is achieved.
-
Reagent Concentration: Using higher concentrations of the protein and PEG reagent can favor the desired aminolysis reaction over the competing hydrolysis of both the NHS ester and the benzyl ester.
A decision-making workflow for this scenario is presented below.
Q4: What are safer alternative PEGylation methods to protect the benzyl ester?
Several alternative PEGylation strategies operate under milder conditions that are less likely to cause benzyl ester hydrolysis:
-
Thiol-Maleimide Chemistry: This is a highly efficient method that targets free thiol groups (cysteines). The reaction is typically performed at a pH range of 6.5-7.5, which is less harsh than the optimal pH for NHS-ester chemistry.
-
Aldehyde/Ketone Chemistry (Reductive Amination): Activated PEGs with aldehyde or ketone functionalities can react with N-terminal amines. This reaction can be performed at a lower pH (around pH 5-7), where the benzyl ester is more stable. The resulting imine or oxime bond is then reduced to a stable amine linkage.
-
Click Chemistry: Bioorthogonal click chemistry reactions, such as copper-catalyzed or strain-promoted alkyne-azide cycloadditions (CuAAC or SPAAC), are extremely efficient and can be performed at or near neutral pH with high specificity. This approach requires the prior introduction of an azide or alkyne handle onto the molecule to be PEGylated.
Q5: Can I use a protecting group for the target functional group to perform the reaction under conditions that are safe for the benzyl ester?
Yes, this is a valid strategy based on the principle of orthogonal protecting groups. For example, if you are PEGylating a different functional group (e.g., another carboxylic acid) and want to protect the benzyl ester, you would need to choose a protecting group for the target functional group that can be removed under conditions that do not affect the benzyl ester. However, if the PEGylation target is a primary amine, protecting it would prevent the PEGylation reaction. The more common scenario is that the benzyl ester itself is acting as a protecting group for a carboxylic acid. In this case, the focus should be on choosing PEGylation conditions that are compatible with the benzyl ester.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of benzyl ester detected in the final product (e.g., by HPLC or LC-MS). | The reaction pH is too high, causing hydrolysis. | Lower the reaction pH to 7.2-7.5 for NHS-ester chemistry. If hydrolysis persists, switch to an alternative PEGylation method like thiol-maleimide or click chemistry that uses a lower or neutral pH. |
| The reaction temperature is too high. | Conduct the reaction at 4°C instead of room temperature to decrease the rate of hydrolysis. | |
| The reaction time is too long. | Monitor the reaction progress frequently and stop it as soon as the desired level of PEGylation is achieved. Quench the reaction with an amine-containing buffer like Tris or glycine. | |
| Low PEGylation efficiency. | The reaction pH is too low for efficient amine coupling (for NHS-ester chemistry). | If you have lowered the pH to protect the benzyl ester, you may need to compensate by increasing the molar excess of the PEG-NHS ester reagent and/or increasing the concentration of your target molecule. |
| The chosen PEGylation chemistry is not suitable for the target molecule. | If optimizing conditions for NHS-ester chemistry fails, this indicates that a compatible reaction window cannot be found. Switch to a more suitable method like thiol-maleimide chemistry (if a free cysteine is available or can be introduced) or click chemistry. | |
| Heterogeneous product mixture (multiple PEGylated species and hydrolyzed product). | A combination of partial PEGylation and partial hydrolysis of the benzyl ester. | This is a common outcome when trying to use NHS-ester chemistry with a sensitive molecule. Extensive purification (e.g., via ion-exchange chromatography or RP-HPLC) will be required to isolate the desired product. To avoid this, it is highly recommended to use a more specific and milder PEGylation method from the outset. |
Data Presentation
Table 1: Recommended Reaction Conditions for Different PEGylation Chemistries to Minimize Benzyl Ester Hydrolysis
| Parameter | NHS-Ester Chemistry (Amine-reactive) | Maleimide Chemistry (Thiol-reactive) | Aldehyde/Ketone Chemistry (N-terminal Amine-reactive) | Click Chemistry (Azide/Alkyne-reactive) |
| Target Group | Primary Amines (-NH₂) | Thiols (-SH) | N-terminal Amines | Azides (-N₃) or Alkynes (-C≡CH) |
| Optimal pH | 7.2 - 8.5 (use lower end, 7.2-7.5) | 6.5 - 7.5 | ~5.0 - 7.0 | ~7.0 - 8.0 |
| Temperature | 4°C to 25°C (use 4°C) | Room Temperature (25°C) | Room Temperature (25°C) | Room Temperature (25°C) |
| Recommended Buffer | Phosphate, HEPES, Bicarbonate, Borate (amine-free) | Phosphate, HEPES (amine- and thiol-free) | Acetate or Phosphate | Phosphate, HEPES |
| Risk of Benzyl Ester Hydrolysis | High | Low | Very Low | Very Low |
Table 2: Stability of Esters under Various pH Conditions
| Ester Type | pH Condition | Temperature | Observation | Reference |
| Benzyl Nicotinate | 2.0 - 3.0 | 50°C | No degradation observed. | |
| Benzyl Nicotinate | 7.4 | 25°C | Half-life of 990 minutes. | |
| Benzyl Nicotinate | 9.04 | 25°C | Half-life of 88 minutes. | |
| Benzyl Benzoate | Alkaline (LiOH) | 37°C | Half-life of 16 minutes. | |
| NHS Ester | 7.0 | 25°C | Half-life of ~1 hour. | |
| NHS Ester | 8.5 | 4°C | Half-life of ~10 minutes. |
Experimental Protocols
Protocol 1: Optimized NHS-Ester PEGylation with a Benzyl Ester-Containing Molecule (High Risk)
This protocol aims to minimize benzyl ester hydrolysis but carries a high risk of side reactions.
-
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer with 0.15 M NaCl, adjusted to pH 7.2. Ensure all buffers are amine-free.
-
Molecule Preparation: Dissolve the benzyl ester-containing molecule in the reaction buffer at a concentration of 5-10 mg/mL. If the molecule is in a different buffer, perform a buffer exchange using dialysis or a desalting column.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester reagent in anhydrous DMSO or DMF to a high concentration (e.g., 100 mg/mL). Do not store this solution.
-
Reaction Setup: Cool the molecule solution to 4°C. Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the molecule solution while gently stirring. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction at 4°C. Monitor the reaction progress at short intervals (e.g., 15, 30, 60, and 120 minutes) by taking small aliquots and analyzing them by HPLC or LC-MS to check for product formation and benzyl ester hydrolysis.
-
Quenching: Once the optimal level of PEGylation is reached with minimal hydrolysis, stop the reaction by adding a quenching buffer (e.g., 1 M Tris or glycine, to a final concentration of 50 mM).
-
Purification: Immediately purify the PEGylated product from unreacted PEG and hydrolyzed byproducts using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase HPLC.
Protocol 2: Thiol-Maleimide PEGylation (Recommended Alternative)
This is a safer alternative if the target molecule has a free cysteine residue.
-
Buffer Preparation: Prepare a 0.1 M phosphate buffer containing 2-5 mM EDTA, adjusted to pH 6.8. Degas the buffer to minimize thiol oxidation.
-
Molecule Preparation: Dissolve the molecule containing both a benzyl ester and a free thiol in the reaction buffer. If the thiol is in a disulfide bond, it must first be reduced (e.g., with TCEP) and the reducing agent removed.
-
PEG-Maleimide Preparation: Dissolve the PEG-maleimide reagent in the reaction buffer immediately before use.
-
Reaction Setup: Add a 3- to 5-fold molar excess of the dissolved PEG-maleimide to the molecule solution.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.
-
Purification: Purify the conjugate using SEC or other appropriate chromatographic methods to remove unreacted PEG-maleimide.
The workflow for these alternative methods is illustrated below.
References
Technical Support Center: Controlling PEGylation with HO-PEG1-Benzyl Ester
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and experimental protocols for controlling the degree of PEGylation when using amine-reactive PEG reagents, specifically modeled on "HO-PEG1-Benzyl ester."
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its principle of reactivity?
"this compound" describes a short polyethylene glycol (PEG) derivative with a single ethylene glycol unit. It possesses a terminal hydroxyl (-OH) group and a benzyl ester (-C(=O)O-CH₂Ph) group. In bioconjugation, the benzyl ester can function as a reactive group that couples with primary amines, such as the ε-amino group of lysine residues on a protein, to form a stable amide bond. This reaction is a form of acylation. The hydroxyl group is generally unreactive under these conditions and will be the terminal group of the conjugated PEG chain.
Q2: What are the most critical parameters for controlling the degree of PEGylation?
Controlling the degree of PEGylation—the number of PEG molecules attached to a single protein—is essential for preserving biological activity and optimizing pharmacokinetic properties. The most important factors include the molar ratio of the PEG reagent to the protein, reaction pH, temperature, and reaction time.[1][2] Adjusting these parameters allows for fine-tuning of the conjugation reaction to achieve the desired outcome, such as mono-PEGylation.[1][2]
Q3: How does the molar ratio of PEG to protein influence the reaction outcome?
The molar ratio of the PEG reagent to the protein is a primary determinant of the extent of PEGylation.[2]
-
Low Molar Ratio (e.g., 1:1 to 5:1 of PEG:Protein): Favors a lower degree of PEGylation, increasing the proportion of mono-PEGylated and unmodified protein.
-
High Molar Ratio (e.g., >10:1 of PEG:Protein): Increases the likelihood of multiple PEG chains attaching to a single protein molecule, leading to di-, tri-, or multi-PEGylated species. This can also increase the reaction rate.
Optimization is key, as an excessive ratio can lead to loss of biological activity due to steric hindrance, especially if PEGylation occurs near the protein's active site.
Q4: What is the role of pH in controlling the PEGylation reaction?
The reaction pH is critical for controlling both the rate and specificity of the conjugation. Amine-reactive PEGs, such as those with ester groups, target the unprotonated form of primary amines (-NH₂).
-
Neutral to Slightly Alkaline pH (7.0-8.5): This range is typically optimal for reacting with lysine residues. The pKa of lysine's ε-amino group is around 10.5, so a pH in this range ensures a sufficient concentration of the nucleophilic, unprotonated amine for the reaction to proceed efficiently.
-
Acidic pH (5.0-6.5): At lower pH, the N-terminal α-amino group (pKa ~7.5-8.5) is more nucleophilic than the lysine side chains. Performing the reaction under these mildly acidic conditions can favor selective PEGylation at the N-terminus.
Q5: What are the standard methods for analyzing the degree of PEGylation?
Confirming the degree and success of PEGylation requires robust analytical techniques.
-
SDS-PAGE (Polyacrylamide Gel Electrophoresis): A common method to visualize the results. PEGylated proteins migrate more slowly than their unmodified counterparts, resulting in a visible band shift. The size of the shift corresponds to the increased molecular weight, allowing for a qualitative assessment of mono-, di-, and multi-PEGylated species.
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) can separate and quantify the different PEGylated forms and any remaining unmodified protein.
-
Mass Spectrometry (MS): Provides precise molecular weight data, confirming the exact number of PEG chains attached to the protein.
Troubleshooting Guide
This section addresses common issues encountered during PEGylation experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No PEGylation | 1. Suboptimal Reaction pH: The pH is too low, causing most amine groups to be protonated and non-nucleophilic. 2. Insufficient Molar Excess of PEG: The concentration of the PEG reagent is too low to drive the reaction forward efficiently. 3. Hydrolyzed/Inactive PEG Reagent: Ester-based PEGs are sensitive to moisture and can hydrolyze over time, becoming non-reactive. | 1. Increase the reaction pH to the 7.5-8.5 range. Verify the buffer pH before starting the reaction. 2. Increase the molar ratio of PEG to protein. Test a range from 5:1 to 20:1. 3. Use a fresh vial of the PEG reagent. Always allow the reagent to warm to room temperature before opening to prevent moisture condensation. Prepare stock solutions in a dry, aprotic solvent like DMSO or DMF immediately before use. |
| High Polydispersity (Mixture of multiple PEGylated species) | 1. Molar Ratio of PEG is Too High: An excessive amount of PEG reagent increases the probability of multiple sites reacting. 2. Reaction Time is Too Long: Allowing the reaction to proceed for an extended period can lead to modification of less reactive sites. 3. Reaction pH is Too High: A very high pH (>8.5) significantly increases the reactivity of all available amine groups, leading to less control. | 1. Systematically decrease the molar ratio of PEG to protein. 2. Perform a time-course experiment (e.g., taking samples at 30 min, 1 hr, 2 hr) to find the optimal reaction time that favors mono-PEGylation. 3. Lower the reaction pH to the 7.0-7.5 range to gain more selective control over the reaction. |
| Protein Aggregation or Precipitation | 1. High Protein Concentration: Crowding can promote aggregation, especially as the protein surface properties change upon PEGylation. 2. Inappropriate Buffer Conditions: The chosen buffer may not be optimal for maintaining protein stability during the reaction. 3. Use of Organic Co-solvents: Some proteins are sensitive to the DMSO or DMF used to dissolve the PEG reagent. | 1. Reduce the concentration of the protein in the reaction mixture. 2. Screen different buffer systems or add stabilizers (e.g., arginine, glycerol) if compatible with the reaction. Perform the reaction at a lower temperature (e.g., 4°C). 3. Minimize the volume of the organic solvent to less than 10% of the total reaction volume. Add the PEG solution slowly to the protein solution with gentle mixing. |
| Loss of Biological Activity | 1. PEGylation at or Near the Active Site: The attached PEG chain causes steric hindrance, blocking substrate or receptor binding. 2. Protein Denaturation: The reaction conditions (e.g., pH, temperature, organic solvent) may have denatured the protein. | 1. If activity loss is severe, consider strategies for site-specific PEGylation. Lowering the reaction pH may favor N-terminal modification, which is often distal to the active site. 2. Conduct the reaction at a lower temperature (4°C). Minimize the exposure time to potentially denaturing conditions. Include a final purification step, like SEC, to remove any aggregated or denatured protein. |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound
This protocol provides a starting point for conjugating an amine-reactive PEG ester to a protein. Optimization is required for each specific protein.
-
Buffer Preparation: Prepare an amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, at pH 7.5. Buffers containing primary amines like Tris must be avoided.
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
PEG Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount in a dry, water-miscible solvent (e.g., DMSO, DMF) to create a 10 mM stock solution. Do not store the stock solution, as the ester group is prone to hydrolysis.
-
Calculation of Reagent Volume: Calculate the volume of the 10 mM PEG stock solution needed to achieve the desired molar excess (e.g., start with a 10:1 molar ratio of PEG to protein).
-
Reaction Incubation: Add the calculated volume of the PEG solution slowly to the protein solution while gently stirring. Ensure the final concentration of the organic solvent is below 10%. Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours.
-
Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., 1 M Tris or glycine) to a final concentration of 50 mM.
-
Purification: Remove unreacted PEG and byproducts using Size-Exclusion Chromatography (SEC) or dialysis.
-
Analysis: Analyze the purified conjugate using SDS-PAGE and/or HPLC to determine the degree of PEGylation.
Protocol 2: Analysis of PEGylation Degree by SDS-PAGE
-
Sample Preparation: Mix an aliquot of the reaction mixture (or purified conjugate) with SDS-PAGE loading buffer containing a reducing agent (if needed).
-
Gel Electrophoresis: Load the sample, along with an unmodified protein control and a molecular weight marker, onto a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Running Conditions: Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
Staining and Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue). The PEGylated protein will appear as a band (or series of bands for polydisperse products) with a higher apparent molecular weight than the unmodified protein control. The number of bands corresponds to the different PEGylated species (mono-, di-, etc.).
Data Presentation: Impact of Reaction Parameters
The following table summarizes the expected impact of key reaction parameters on the degree of PEGylation, providing a guide for experimental design.
| Parameter | Low Setting | High Setting | Expected Impact on Degree of PEGylation |
| Molar Ratio (PEG:Protein) | 1:1 - 5:1 | 10:1 - 50:1 | Increasing the ratio significantly increases the average number of PEGs attached per protein. |
| pH | 6.5 - 7.0 | 8.0 - 8.5 | Higher pH increases the reaction rate and degree of PEGylation by deprotonating more lysine amines. |
| Reaction Time | 30 - 60 minutes | 2 - 4 hours | Longer reaction times generally lead to a higher degree of modification. |
| Temperature | 4°C | 25°C (Room Temp) | Higher temperatures increase the reaction rate, potentially leading to a higher degree of PEGylation in a shorter time. |
| Protein Concentration | 1 mg/mL | 10 mg/mL | Higher concentrations can increase reaction rates but may also promote aggregation. |
Visualizations
Chemical Reaction and Experimental Workflows
Caption: Reaction of a protein's primary amine with this compound.
Caption: Workflow for optimizing the molar ratio in a PEGylation reaction.
Caption: Flowchart for troubleshooting common PEGylation issues.
References
Validation & Comparative
Validating "HO-PEG1-Benzyl Ester" Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in the development of targeted therapeutics and diagnostics. This guide provides an objective comparison of mass spectrometry and other common analytical techniques for validating the successful conjugation of "HO-PEG1-Benzyl ester" to a target molecule, supported by experimental data and detailed protocols.
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely employed strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. "this compound" is a heterobifunctional PEG linker containing a hydroxyl group for further derivatization and a benzyl-protected carboxylic acid for conjugation to amine-containing molecules. Confirmation of the successful conjugation is paramount to ensure the identity, purity, and efficacy of the final product. Mass spectrometry is the gold standard for this validation, providing direct and precise measurement of the mass addition.
Mass Spectrometry: The Definitive Validation Tool
Mass spectrometry (MS) offers unambiguous confirmation of conjugation by accurately measuring the molecular weight of the starting materials and the final conjugate. The addition of the this compound moiety results in a predictable mass shift, providing direct evidence of a successful reaction.
Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is a particularly powerful technique for analyzing PEGylated molecules.[1][2] LC separates the components of the reaction mixture, allowing for individual mass analysis of the unreacted starting materials and the final conjugated product. High-resolution mass spectrometry provides the accuracy needed to confirm the elemental composition of the conjugate.
Expected Mass Shift
The expected mass of the conjugated product can be calculated by adding the mass of the "this compound" (minus the mass of a water molecule, as the conjugation is a condensation reaction) to the mass of the target molecule.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C12H16O4 | 224.25[1] |
| Target Molecule (Example: Lysine) | C6H14N2O2 | 146.19 |
| Conjugated Product | C18H28N2O5 | 368.43 |
Note: The table provides an example using lysine as the target molecule. The actual molecular weight of the target molecule will vary.
Alternative Validation Methods
While mass spectrometry is the primary tool for confirming conjugation, other techniques can provide complementary or confirmatory data.
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, confirming the formation of the new covalent bond. | Lower sensitivity compared to MS; complex spectra for large molecules. |
| Capillary Electrophoresis (CE) | Separates molecules based on their size-to-charge ratio. | High separation efficiency; can be used to assess purity. | Indirect evidence of conjugation; provides limited structural information. |
| HPLC (Reversed-Phase or Size-Exclusion) | Separates molecules based on hydrophobicity or size. | Useful for monitoring reaction progress and assessing purity. | Indirect evidence of conjugation; retention time shifts can be influenced by factors other than conjugation. |
Experimental Protocol: Mass Spectrometry Validation of Conjugation
This protocol outlines a general procedure for validating the conjugation of "this compound" to an amine-containing target molecule using LC-MS.
1. Sample Preparation:
-
Dissolve the "this compound," the target molecule, and the conjugated product in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Filter the samples through a 0.22 µm syringe filter before analysis.
2. LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a good starting point.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis.
-
Scan Range: A range that covers the expected m/z of the starting materials and the conjugated product.
-
Data Analysis: Deconvolute the raw data to obtain the zero-charge mass spectrum and compare the observed masses with the calculated theoretical masses.
-
Visualizing the Validation Workflow
The following diagrams illustrate the conjugation reaction and the analytical workflow for its validation.
Caption: Conjugation of this compound.
Caption: Mass spectrometry validation workflow.
References
A Comparative Guide to Analytical Techniques for HO-PEG1-Benzyl Ester Conjugate Analysis
For Researchers, Scientists, and Drug Development Professionals
The characterization of polyethylene glycol (PEG) conjugates, such as HO-PEG1-Benzyl ester, is a critical step in drug development, ensuring purity, stability, and efficacy. This guide provides a comparative overview of key analytical techniques for the comprehensive analysis of this and similar PEGylated molecules. Experimental data from analogous compounds is presented to illustrate the strengths and applications of each method.
Key Analytical Techniques at a Glance
A multi-faceted approach is often necessary for the complete characterization of PEG conjugates. The primary techniques employed include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers unique insights into the molecular properties of the conjugate.
| Technique | Information Provided | Primary Application | Key Strengths | Limitations |
| HPLC | Purity, quantity, molecular weight distribution | Separation and quantification | High sensitivity, selectivity, and reproducibility[] | PEGs lack a UV chromophore, requiring specialized detectors[2] |
| Mass Spectrometry | Molecular weight, structure, heterogeneity | Identification and structural elucidation | High accuracy and sensitivity for mass determination[3][4] | Polydispersity of PEG can complicate spectra[3] |
| NMR Spectroscopy | Molecular structure, purity, functionalization | Structural confirmation and quantification | Detailed structural information, non-destructive | Lower sensitivity compared to MS, complex spectra for large polymers |
| FTIR Spectroscopy | Functional groups, chemical bonds | Identification of key chemical moieties | Rapid analysis, information on molecular interactions | Provides general rather than detailed structural information |
| Differential Scanning Calorimetry (DSC) | Thermal properties, stability | Assessment of thermal stability | Information on the physical state and stability of the conjugate | Indirect structural information |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of PEG conjugates. Due to the lack of a strong UV chromophore in the PEG chain, alternative detection methods are often employed.
Common HPLC Methods:
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. It is widely used for purity assessment and quantification of PEGylated compounds.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size in solution, providing information about molecular weight distribution and aggregation.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative for separating polar compounds like PEGs.
Detection Methods for PEG Conjugates:
-
Evaporative Light Scattering Detector (ELSD): A universal detector that is not dependent on the optical properties of the solute, making it ideal for PEG analysis.
-
Refractive Index Detector (RID): Commonly used for PEG analysis but is sensitive to changes in the mobile phase composition, making it incompatible with gradient elution.
-
Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) provides both separation and mass identification, offering a powerful tool for detailed characterization.
Experimental Protocol: RP-HPLC-ELSD Analysis of a PEG Conjugate
This protocol is a representative method for the analysis of a low molecular weight PEG conjugate like this compound.
Objective: To determine the purity and quantify the main components of a PEG conjugate sample.
Instrumentation:
-
Agilent 1260 Infinity LC System or equivalent
-
Agilent 380-ELSD or equivalent
Chromatographic Conditions:
-
Column: PLRP-S 100Å 5 µm, 150 x 4.6 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-30% B over 12 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
ELSD Settings:
-
Nebulizer Temperature: 50 °C
-
Evaporator Temperature: 70 °C
-
Gas Flow Rate: 1.6 SLM
Sample Preparation:
-
Dissolve the this compound conjugate in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of the conjugate is calculated based on the relative peak areas in the chromatogram.
HPLC-ELSD Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the precise molecular weight and confirming the structure of PEG conjugates. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used, often coupled with a separation technique like HPLC.
Key MS Approaches:
-
LC-MS: This combination is powerful for analyzing complex mixtures of PEGylated products, providing separation and identification in a single run. The heterogeneity of PEG can lead to complex spectra with multiple charge states. Post-column addition of amines like triethylamine (TEA) can help to simplify the mass spectrum by reducing charge states.
-
MALDI-TOF MS: This technique is well-suited for determining the average molecular weight and the degree of PEGylation.
Experimental Protocol: LC-MS Analysis of a PEG Conjugate
This protocol outlines a general approach for the LC-MS analysis of a PEGylated molecule.
Objective: To confirm the molecular weight and identify impurities of the this compound conjugate.
Instrumentation:
-
Agilent 1260 Infinity LC coupled to an Agilent 6520 Q-TOF Mass Spectrometer or equivalent
LC Conditions:
-
Column: C8 or C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to elute the compound of interest.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
MS Conditions (ESI-Q-TOF):
-
Ionization Mode: Positive
-
Gas Temperature: 325 °C
-
Drying Gas: 10 L/min
-
Nebulizer: 35 psig
-
VCap: 3500 V
-
Fragmentor: 175 V
-
Mass Range: m/z 100-3000
Post-Column Infusion (Optional):
-
To simplify the spectrum, a solution of 0.5% triethylamine (TEA) in 50:50 Acetonitrile:Water can be introduced post-column via a T-connector at a flow rate of 10 µL/min.
Data Analysis:
-
The raw data is processed using deconvolution software to obtain the zero-charge mass spectrum, which will show the mass of the intact conjugate and any related impurities.
Logical Flow of LC-MS Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the this compound conjugate. 1H NMR is particularly useful for confirming the presence of the benzyl and PEG moieties and for assessing purity.
Key Information from NMR:
-
Structural Confirmation: The chemical shifts and coupling patterns of the protons on the benzyl group and the ethylene glycol repeating units confirm the structure of the conjugate.
-
Purity Assessment: Integration of the signals corresponding to the different parts of the molecule can be used to determine the purity and the ratio of the components. For larger PEG chains, it is important to correctly assign the 13C satellite peaks to accurately determine the molecular weight.
-
Functionalization Efficacy: NMR can be used to determine the efficiency of the conjugation reaction by comparing the integrals of signals from the starting materials and the final product.
Experimental Protocol: 1H NMR Analysis
Objective: To confirm the structure and assess the purity of the this compound conjugate.
Instrumentation:
-
Bruker 400 MHz NMR spectrometer or equivalent
Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Transfer the solution to an NMR tube.
Acquisition Parameters:
-
Pulse Program: Standard 1H acquisition
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-5 seconds
-
Spectral Width: 0-12 ppm
Data Analysis:
-
Reference the spectrum to the residual solvent peak.
-
Integrate the signals corresponding to the aromatic protons of the benzyl group and the methylene protons of the PEG chain.
-
The ratio of these integrals should correspond to the expected ratio based on the molecular structure. The presence of significant unassigned peaks may indicate impurities.
Comparison of Alternatives
While HPLC, MS, and NMR are the primary techniques, other methods can provide complementary information:
-
Fourier Transform Infrared (FTIR) Spectroscopy: Can quickly confirm the presence of key functional groups such as the ester carbonyl and the ether linkages of the PEG chain.
-
Differential Scanning Calorimetry (DSC): Useful for studying the thermal stability of the conjugate, which is an important parameter in formulation development.
The choice of analytical technique will depend on the specific information required. For routine purity checks, HPLC is often sufficient. For detailed structural confirmation and characterization of new entities, a combination of MS and NMR is essential.
Inter-relationship of Analytical Techniques
References
A Head-to-Head Comparison: HO-PEG1-Benzyl Ester vs. NHS-ester PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a Polyethylene Glycol (PEG) linker is a critical decision that can significantly impact the efficacy, stability, and manufacturability of a bioconjugate. This guide provides an in-depth, objective comparison between two common strategies for PEGylation: utilizing a benzyl-protected PEG linker, such as HO-PEG1-Benzyl ester, versus employing a pre-activated N-Hydroxysuccinimide (NHS)-ester PEG linker. This comparison is supported by experimental data and detailed methodologies to inform the selection of the optimal linker for specific research and drug development applications.
Executive Summary
The primary difference between this compound and NHS-ester PEG linkers lies in their activation state and the resulting workflow. NHS-ester PEGs are ready-to-use reagents that react directly with primary amines on biomolecules. In contrast, this compound is a protected precursor that requires a two-step process: deprotection of the benzyl group to reveal a carboxylic acid, followed by activation (e.g., with EDC/NHS) to make it reactive towards amines.
The choice between these two linker types involves a trade-off between convenience and control. NHS-ester PEGs offer a more straightforward and often faster conjugation process. However, the benzyl-protected route provides greater flexibility in multi-step syntheses and can be advantageous when working with sensitive molecules or when precise control over the conjugation reaction is paramount.
Performance Comparison: A Data-Driven Analysis
To provide a clear comparison, the following tables summarize the key performance characteristics of each linker type based on established chemical principles and experimental observations.
| Feature | This compound Route | NHS-ester PEG Linker |
| Starting Material Stability | Highly stable; benzyl group is robust to a wide range of chemical conditions.[1] | Moisture-sensitive; the NHS-ester moiety is prone to hydrolysis.[2][3] |
| Reaction Workflow | Multi-step: 1. Deprotection (e.g., hydrogenolysis) 2. Activation (e.g., EDC/NHS) 3. Conjugation | Single-step: Direct conjugation to amines. |
| Reaction Control | High degree of control over the timing and conditions of the activation and conjugation steps. | Less control once the reagent is prepared, as hydrolysis is a competing reaction.[] |
| Versatility in Synthesis | Excellent for multi-step syntheses where the PEG linker needs to remain inert during other chemical modifications.[1] | Less suitable for complex, multi-step syntheses due to the reactive nature of the NHS ester. |
| Overall Yield | Can be lower due to the multiple reaction and purification steps. | Can be higher in a straightforward conjugation, provided hydrolysis is minimized. |
| Purity of Final Conjugate | May require more extensive purification to remove deprotection and activation reagents. | Purification is primarily focused on removing excess linker and unreacted biomolecule. |
Stability Under Various Conditions
The stability of the linker, both before and after conjugation, is a critical factor. The benzyl protecting group in this compound offers exceptional stability.
| Condition | Benzyl Ester Stability | NHS-Ester Stability (pre-conjugation) |
| Aqueous Buffer (pH 7-8.5) | Stable. | Prone to hydrolysis, with a half-life that can range from minutes to hours depending on pH and temperature. |
| Acidic Conditions | Highly resistant. | Hydrolyzes. |
| Basic Conditions | Highly resistant. | Rapidly hydrolyzes. |
| Storage (as solid) | Stable at room temperature, but long-term storage at -20°C is recommended. | Requires storage at -20°C under desiccated conditions to prevent moisture exposure. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for bioconjugation using both this compound and an NHS-ester PEG linker.
Protocol 1: Bioconjugation using this compound
This protocol involves a two-stage process: deprotection of the benzyl ester followed by EDC/NHS-mediated conjugation to a protein.
Stage 1: Deprotection of this compound
-
Dissolution: Dissolve the this compound in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst (typically 10% w/w) to the solution.
-
Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) and stirred at room temperature.
-
Monitoring: The progress of the deprotection is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the catalyst is removed by filtration (e.g., through Celite®), and the solvent is evaporated to yield the deprotected HO-PEG1-COOH.
Stage 2: EDC/NHS Activation and Conjugation to a Protein
-
Activation: Dissolve the deprotected HO-PEG1-COOH in an appropriate buffer (e.g., MES buffer, pH 6.0). Add N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution. The reaction is typically allowed to proceed for 15-30 minutes at room temperature to form the NHS-activated PEG linker in situ.
-
Protein Preparation: Dissolve the protein to be conjugated in a suitable buffer with a pH of 7.2-8.0 (e.g., phosphate-buffered saline, PBS).
-
Conjugation: Add the freshly prepared NHS-activated PEG linker solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized for the desired degree of PEGylation. The reaction is typically incubated for 2 hours at room temperature or overnight at 4°C.
-
Quenching: The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine.
-
Purification: The PEGylated protein is purified from excess reagents and unreacted protein using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Protocol 2: Bioconjugation using NHS-ester PEG Linker
This protocol describes the direct conjugation of an NHS-ester PEG linker to a protein.
-
Reagent Preparation: Allow the NHS-ester PEG linker to equilibrate to room temperature before opening the vial to prevent moisture condensation. Immediately before use, dissolve the required amount of the linker in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a pH of 7.2-8.5 (e.g., PBS).
-
Conjugation: Add the dissolved NHS-ester PEG linker to the protein solution. A common starting point is a 20-fold molar excess of the linker to the protein. The reaction is typically incubated for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris-buffered saline).
-
Purification: Purify the PEGylated protein using SEC or IEX to remove unreacted linker and protein.
Visualization of Workflows and Mechanisms
To better illustrate the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for bioconjugation using this compound.
Caption: Workflow for bioconjugation using an NHS-ester PEG linker.
Signaling Pathways and Applications
The choice of PEG linker can be particularly important in the development of complex biotherapeutics like Antibody-Drug Conjugates (ADCs) or PROTACs. In these applications, a multi-step synthesis is often required to attach both a targeting moiety and a therapeutic payload to the linker. The robust nature of the benzyl protecting group makes it well-suited for such complex synthetic routes, where the linker must endure various reaction conditions without premature reaction.
Caption: Logical workflow for ADC synthesis using a benzyl-protected linker.
Conclusion
Both this compound and NHS-ester PEG linkers are valuable tools in bioconjugation, each with a distinct set of advantages and disadvantages.
-
NHS-ester PEG linkers are the preferred choice for straightforward, rapid conjugation to primary amines, offering convenience and potentially higher yields in simpler applications. Their main drawback is their sensitivity to hydrolysis, which requires careful handling and storage.
-
This compound represents a more strategic choice for complex, multi-step syntheses. The robustness of the benzyl protecting group provides the necessary stability to withstand a variety of reaction conditions, offering greater control and flexibility to the synthetic chemist. The trade-off is a longer, more involved workflow with additional reaction and purification steps.
Ultimately, the selection of the appropriate PEG linker will depend on the specific requirements of the bioconjugation project, including the complexity of the synthesis, the sensitivity of the biomolecule, and the desired level of control over the reaction. For researchers and drug developers, a thorough understanding of the properties and protocols associated with each linker type is essential for the successful development of novel bioconjugates.
References
A Researcher's Guide to Protecting Groups in PEGylation: HO-PEG1-Benzyl Ester vs. The Alternatives
In the realm of drug delivery and bioconjugation, polyethylene glycol (PEG) has emerged as a transformative polymer, enhancing the therapeutic properties of proteins, peptides, and small molecules. The strategic attachment of PEG chains, or PEGylation, can improve a drug's solubility, stability, and pharmacokinetic profile.[1] Central to advanced PEGylation strategies is the use of heterobifunctional PEG linkers, which possess distinct reactive groups at each terminus. The synthesis of these crucial reagents often necessitates the use of protecting groups to temporarily mask one of the reactive functionalities while the other is being manipulated.[2]
This guide provides a comprehensive comparison of "HO-PEG1-Benzyl ester" with other commonly employed protecting groups for the carboxylic acid moiety in PEGylation reagents. Aimed at researchers, scientists, and drug development professionals, this document offers an objective analysis of their performance, supported by available data and detailed experimental protocols, to facilitate an informed selection of the most suitable protecting group for a given synthetic strategy.
The Role of Protecting Groups in PEGylation
Protecting groups are indispensable tools in multi-step organic synthesis.[3] In the context of PEGylation, they allow for the selective reaction of one functional group on a PEG linker while another, more reactive or incompatible group, is temporarily blocked.[4] The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the PEGylated molecule.[5] The choice of a protecting group is critical as it can significantly impact the overall efficiency and success of the synthetic route.
This comparison will focus on the following protecting groups for the carboxylic acid functionality of PEG linkers:
-
Benzyl (Bn) ester: The protecting group in "this compound".
-
tert-Butyl (t-Bu) ester: A widely used acid-labile protecting group.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): A base-labile protecting group, predominantly used in solid-phase peptide synthesis.
-
Silyl ethers: A versatile class of protecting groups removable by fluoride ions.
Head-to-Head Comparison of Protecting Groups
The selection of a protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonality—the ability to deprotect one group without affecting others.
Benzyl (Bn) Ester
The benzyl ester is a robust protecting group for carboxylic acids, valued for its stability across a wide range of chemical conditions, including both mild acidic and basic environments. This stability makes it compatible with many synthetic transformations. The key advantage of the benzyl group lies in its unique deprotection method: catalytic hydrogenolysis. This method is exceptionally mild and highly specific, leaving most other functional groups intact, which is crucial when working with sensitive biomolecules.
tert-Butyl (t-Bu) Ester
The tert-butyl ester is another popular choice for protecting carboxylic acids. Its main feature is its lability under acidic conditions, typically using trifluoroacetic acid (TFA). This allows for a non-hydrogenolytic deprotection route, which is advantageous when the molecule contains functional groups susceptible to reduction. However, the harsh acidic conditions required for deprotection may not be suitable for all substrates.
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is primarily used for the protection of amines in solid-phase peptide synthesis (SPPS), but its cleavage principle is relevant for base-labile protecting groups. Carboxylic acids can be protected with groups that are cleaved under similar basic conditions (e.g., using piperidine in DMF). This provides orthogonality to acid-labile and hydrogenolysis-labile protecting groups.
Silyl Ethers
Silyl ethers, such as trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS), are commonly used to protect alcohols, but they can also be used for carboxylic acids. Their stability varies depending on the steric bulk of the substituents on the silicon atom. A key feature of silyl ethers is their cleavage by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), providing another layer of orthogonality.
Quantitative Data Summary
While direct, side-by-side quantitative comparisons of these protecting groups in a single PEGylation study are scarce in the published literature, we can compile a comparative overview based on their known chemical properties and performance in related applications like peptide synthesis. The following tables summarize the key characteristics and typical performance of each protecting group.
Table 1: Comparative Overview of Protecting Groups for Carboxylic Acid in PEGylation
| Feature | Benzyl (Bn) Ester | tert-Butyl (t-Bu) Ester | Fmoc-related (Base-Labile) | Silyl Ester |
| Primary Deprotection Method | Catalytic Hydrogenolysis (e.g., H₂/Pd/C) | Strong Acid (e.g., TFA) | Base (e.g., Piperidine/DMF) | Fluoride Ions (e.g., TBAF) |
| Stability to Mild Acid | Generally Stable | Labile | Generally Stable | Varies with silyl group |
| Stability to Strong Acid | Labile | Labile | Generally Stable | Labile |
| Stability to Mild Base | Generally Stable | Generally Stable | Labile | Generally Stable |
| Stability to Strong Base | Labile (Saponification) | Labile (Saponification) | Labile | Labile |
| Orthogonality | High, orthogonal to acid- and base-labile groups. | Orthogonal to hydrogenolysis and base-labile groups. | Orthogonal to acid-labile and hydrogenolysis-labile groups. | High, orthogonal to most other groups. |
| Reported Deprotection Yields | Generally high to quantitative | Generally high (>95%) | High in SPPS context (>99%) | Generally high |
Table 2: Deprotection Conditions and Performance
| Protecting Group | Reagents and Conditions | Typical Yield | Potential Issues |
| Benzyl (Bn) Ester | H₂ (1 atm), 10% Pd/C in MeOH or DMF, room temperature, 1-4 hours. | >99% | Catalyst poisoning, reduction of other functional groups (e.g., alkynes, azides). |
| tert-Butyl (t-Bu) Ester | 95% TFA, 2.5% H₂O, 2.5% TIS, room temperature, 1-2 hours. | >95% | Degradation of acid-sensitive substrates. |
| Fmoc-related | 20% piperidine in DMF, room temperature, 1 hour. | >99% (in SPPS) | Racemization, side reactions with sensitive residues. |
| Silyl Ester | TBAF (1M in THF), room temperature, hours to overnight. | High | Incomplete removal with sterically hindered groups, potential basicity of TBAF. |
Experimental Protocols
The following are representative protocols for the deprotection of benzyl and tert-butyl ester protected PEG linkers.
Protocol 1: Deprotection of Benzyl-PEG-COOH by Catalytic Hydrogenation
This protocol outlines the standard procedure for the removal of a benzyl protecting group from a PEG linker via catalytic hydrogenation.
Materials:
-
Benzyl-PEG-COOH
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Dimethylformamide (DMF)
-
Hydrogen gas (H₂) source
-
Celite® or syringe filter
Procedure:
-
Dissolve the Benzyl-PEG-COOH in a suitable solvent (e.g., MeOH or DMF) in a flask equipped with a stir bar.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate) to the solution.
-
Purge the flask with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (at atmospheric pressure or slightly above).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected HOOC-PEG-OH.
-
Further purification, if necessary, can be performed by chromatography.
Protocol 2: PEGylation and Deprotection using a t-Butyl Ester Protected PEG Linker
This protocol describes a two-step process: first, the PEGylation of a protein with an NHS-activated, t-butyl ester protected PEG linker, followed by the deprotection of the t-butyl group.
Part A: Protein PEGylation
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEG-O-t-Bu
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare the protein solution at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer.
-
Dissolve the NHS-PEG-O-t-Bu in a small amount of anhydrous DMSO or DMF.
-
Add the desired molar excess of the dissolved NHS-PEG-O-t-Bu to the protein solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris).
-
Purify the PEGylated protein using a suitable chromatography method (e.g., size-exclusion or ion-exchange chromatography) to remove unreacted PEG and protein.
Part B: Deprotection of the t-Butyl Ester
Materials:
-
Purified PEGylated protein (lyophilized)
-
Deprotection cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Lyophilize the purified PEGylated protein to dryness.
-
Dissolve the lyophilized protein in the freshly prepared deprotection cocktail.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove the TFA by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether.
-
Wash the precipitated protein with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the deprotected PEGylated protein under vacuum.
-
Redissolve the protein in a suitable buffer for characterization and use.
Visualization of Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.
Caption: Orthogonality of common protecting groups in PEGylation.
Caption: A generalized experimental workflow for bioconjugation using a protected PEG linker.
Conclusion
The choice of a protecting group for the synthesis of heterobifunctional PEG linkers is a critical decision that influences the entire synthetic strategy. The This compound offers a robust and versatile option, with its stability to a wide range of conditions and its mild, specific deprotection via catalytic hydrogenolysis. This makes it particularly suitable for complex syntheses involving sensitive biomolecules.
However, the alternatives each have their own merits. The tert-butyl ester provides a non-hydrogenolytic deprotection route, which is essential when reducible functional groups are present. Fmoc-related, base-labile protecting groups offer orthogonality to both acid- and hydrogenolysis-labile groups, a feature extensively exploited in solid-phase synthesis. Finally, silyl esters introduce another dimension of orthogonality with their fluoride-mediated cleavage.
Ultimately, the optimal protecting group depends on the specific requirements of the target molecule and the overall synthetic plan. Researchers must carefully consider the stability of all functional groups present in their molecule to the various deprotection conditions to devise a successful PEGylation strategy. This guide provides the foundational knowledge and practical protocols to aid in making this critical decision.
References
A Comparative Guide to the HPLC Analysis of "HO-PEG1-Benzyl Ester" Reaction Mixtures
The synthesis of "HO-PEG1-Benzyl ester," a heterobifunctional linker containing a hydroxyl group, a single polyethylene glycol (PEG) unit, and a benzyl-protected carboxylic acid, is a critical step in the development of more complex bioconjugates and drug delivery systems.[1] Monitoring the reaction progress and assessing the purity of the final product requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of the reaction mixture, which typically includes the desired product, unreacted starting materials, and potential byproducts.
This guide provides a comparative overview of various HPLC-based methodologies for the analysis of "this compound" reaction mixtures, aimed at researchers, scientists, and drug development professionals.
Comparison of HPLC Separation Modes
The choice of HPLC separation mode is critical and depends on the physicochemical properties of the molecules to be separated. For a typical "this compound" reaction mixture, the primary goal is to separate the product from its precursors and any side products. The main techniques applicable are Reversed-Phase (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC).
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity.[2][3] | Separation based on hydrodynamic volume (molecular size) in solution.[4][5] | Separation based on polarity and partitioning between a polar stationary phase and a less polar mobile phase. |
| Stationary Phase | Non-polar (e.g., C18, C8, C4, Phenyl). | Porous particles with controlled pore sizes (e.g., silica, polymeric gels). | Polar (e.g., bare silica, amino, amide, or diol-bonded phases). |
| Typical Mobile Phase | Water/Acetonitrile or Water/Methanol gradients with additives like TFA or formic acid. | Aqueous buffers (e.g., phosphate, HEPES) with salts to minimize secondary interactions. | High organic solvent (e.g., >70% Acetonitrile) with a small amount of aqueous buffer. |
| Advantages | - Excellent resolution for molecules with different hydrophobicities (e.g., separating benzyl ester product from hydroxyl-PEG starting material).- Wide availability of columns and established methods. | - Ideal for separating components with significant size differences (e.g., PEGylated proteins from free PEG).- Mild, non-denaturing conditions. | - Good retention for very polar compounds that are not retained in RP-HPLC.- Can provide orthogonal selectivity to RP-HPLC. |
| Disadvantages | - Polydispersity of PEG can lead to peak broadening.- Very polar components may have poor retention. | - Lower resolution for molecules of similar size.- Potential for non-specific interactions with the column matrix. | - Can have longer equilibration times.- Sensitive to water content in the mobile phase and sample. |
| Best For... | Baseline separation of the "this compound" product from less hydrophobic starting materials and more polar hydrolysis byproducts. | Confirming the molecular size distribution and separating oligomers or high molecular weight conjugates. | Alternative method when RP-HPLC fails to provide adequate separation of polar impurities. |
Comparison of HPLC Detection Methods
Effective detection is crucial, especially since the PEG moiety lacks a UV chromophore. The choice of detector will depend on the concentration and properties of the analytes.
| Detector | Principle | Gradient Compatibility | Pros | Cons |
| UV-Vis | Measures absorbance of light by chromophores. | Excellent | - Simple, robust, and common.- Can detect the benzyl group in the product and starting materials. | - Cannot detect molecules without chromophores (e.g., "HO-PEG1-OH").- Response is dependent on the molar absorptivity of each compound. |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes eluent, evaporates the mobile phase, and measures light scattered by the remaining non-volatile analyte particles. | Excellent | - Universal detector for non-volatile compounds, including PEG.- More stable baseline with gradients than RI. | - Response can be non-linear.- Requires volatile mobile phase buffers (e.g., ammonium acetate). |
| Charged Aerosol Detector (CAD) | Similar to ELSD, but particles are charged and the total charge is measured. | Excellent | - Universal detector with a more uniform response for different compounds compared to ELSD.- High sensitivity for non-volatile analytes. | - Requires volatile mobile phase buffers.- Response can be dependent on molecular weight. |
| Refractive Index (RI) Detector | Measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. | No (Isocratic only) | - Universal detector for any analyte that has a different RI from the mobile phase. | - Incompatible with gradient elution.- Relatively low sensitivity and susceptible to temperature and flow rate fluctuations. |
Experimental Protocols
Protocol 1: Primary Method - RP-HPLC with UV and ELSD/CAD
This method is recommended for the primary analysis and quantification of the reaction mixture, offering high resolution based on hydrophobicity.
-
Column: C18 stationary phase (e.g., Agilent PLRP-S, Waters XTerra® MS C18), 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-40 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
UV Detector: 254 nm (for benzyl group)
-
ELSD Settings: Nebulizer Temperature: 50 °C, Evaporator Temperature: 70 °C, Gas Flow (Nitrogen): 1.6 SLM.
-
CAD Settings: Follow manufacturer's recommendations for mobile phase composition and flow rate.
-
Sample Preparation: Dilute the reaction mixture in a solvent compatible with the initial mobile phase conditions (e.g., 20% Acetonitrile in Water). Filter through a 0.45 µm filter before injection.
Protocol 2: Alternative Method - Size-Exclusion Chromatography (SEC) with RI
This isocratic method is useful for resolving components based on size and for quantifying residual PEG starting materials without a UV chromophore.
-
Column: SEC column suitable for low molecular weight polymers (e.g., two Shodex Protein KW803 and KW804 columns in series).
-
Mobile Phase: 20 mM HEPES buffer, pH 6.5.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 50 µL
-
RI Detector: Internal temperature set to 35 °C. Allow for extensive baseline stabilization.
-
Sample Preparation: Dilute the reaction mixture in the mobile phase. Filter through a 0.45 µm filter. Ensure no undissolved particulates are injected.
Visualizations
Workflow for HPLC Analysis of Reaction Mixture
The following diagram illustrates the general workflow from sample receipt to data analysis for the "this compound" reaction mixture.
Caption: General workflow for HPLC analysis of a chemical reaction mixture.
Logical Diagram of HPLC Separation Principles
This diagram shows how different HPLC modes target distinct properties of the components within the "this compound" reaction mixture.
Caption: Relationship between molecular properties and HPLC separation modes.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. agilent.com [agilent.com]
- 3. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Confirming the Site of PEGylation: HO-PEG1-Benzyl Ester and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved solubility, extended circulating half-life, and reduced immunogenicity. However, the precise control and confirmation of the PEGylation site are critical for ensuring product consistency, efficacy, and safety.
This guide provides an objective comparison of methodologies for confirming the site of PEGylation, with a focus on the use of "HO-PEG1-Benzyl ester" and its common alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate strategy for their specific application.
Comparison of PEGylation Reagents for Amine Modification
"this compound" represents a class of PEGylation reagents that require a two-step activation and conjugation process for modifying primary amines (e.g., lysine residues, N-terminus) on proteins. Below is a comparison with other widely used amine-reactive PEGylation reagents.
| Feature | This compound (Two-Step Carboxylic Acid Activation) | NHS-Ester Activated PEG | Aldehyde Activated PEG (Reductive Amination) |
| Reaction Target | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) | Primarily N-terminal Amine (at controlled pH) |
| Reaction pH | Activation: 4.5 - 6.0; Coupling: 7.2 - 8.5[1] | 7.2 - 8.5[1][2] | 4.0 - 6.0[3] |
| Reaction Time | Activation: ~15-30 min; Coupling: 30 - 120 min[1] | 30 - 120 min | 2 - 24 hours |
| Linkage Formed | Stable Amide Bond | Stable Amide Bond | Stable Secondary Amine |
| Selectivity | Less selective for N-terminus vs. Lysine | Less selective for N-terminus vs. Lysine | Higher selectivity for N-terminus at lower pH |
| Key Advantage | Allows for purification of activated PEG prior to protein reaction. | Single-step reaction with protein. | Site-specific modification of the N-terminus is achievable. |
| Key Disadvantage | Two-step process can be more complex and time-consuming. | Susceptible to hydrolysis in aqueous buffers, which can reduce efficiency. | Requires a reducing agent (e.g., sodium cyanoborohydride) which can be toxic. |
| Typical Molar Excess | Variable, optimized for each step. | 10- to 20-fold molar excess over protein. | 5:1 to 1.5:1 molar ratio of reducing agent to PEG-aldehyde. |
Comparison of Analytical Methods for PEGylation Site Confirmation
Once a protein is PEGylated, a combination of chromatographic and mass spectrometric techniques is typically employed to purify the conjugate and identify the specific site(s) of modification.
| Analytical Technique | Principle | Primary Application in PEGylation Analysis | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Separation of PEGylated protein from unreacted protein and excess PEG; detection of aggregates. | Robust and effective for initial purity assessment. | Limited resolution for separating different degrees of PEGylation or positional isomers. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High-resolution separation of PEGylated isoforms and positional isomers. | Excellent resolving power for closely related species. | Can be challenging for large, highly PEGylated proteins due to potential for on-column denaturation. |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | Separation of PEGylated species with different numbers of attached PEGs (as PEGylation masks charged residues). | High resolution for species with differing charge states. | May not resolve positional isomers if the charge is not significantly altered. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions. | Orthogonal separation method, useful for purifying PEGylated proteins while preserving their native structure. | Maintains protein conformation. | Resolution can be dependent on the size of the attached PEG. |
| Mass Spectrometry (MALDI-TOF & ESI-MS) | Measurement of mass-to-charge ratio. | Confirmation of PEGylation, determination of the degree of PEGylation, and identification of modification sites through peptide mapping. | Provides definitive mass information and enables precise site localization. | Data analysis can be complex for heterogeneous PEGylated samples. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and comparison of different PEGylation strategies.
Protocol 1: PEGylation using this compound (Two-Step Activation and Coupling)
This protocol is based on the chemical properties of the reagent, which requires deprotection of the benzyl ester to yield a free carboxylic acid, followed by activation and coupling to the target protein.
Step 1: Deprotection of Benzyl Ester
-
Dissolve this compound in a suitable organic solvent (e.g., ethanol or ethyl acetate).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to hydrogenation (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Filter off the catalyst and remove the solvent under reduced pressure to obtain HO-PEG1-COOH.
Step 2: Activation of PEG-Carboxylic Acid and Coupling to Protein
-
Dissolve the HO-PEG1-COOH in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0).
-
Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming an NHS ester. Allow this reaction to proceed for 15-30 minutes at room temperature.
-
Prepare the protein solution in a suitable reaction buffer (e.g., PBS, pH 7.2-8.5).
-
Add the activated PEG-NHS ester solution to the protein solution. A typical molar excess of activated PEG to protein is 10-20 fold.
-
Allow the reaction to proceed for 30-120 minutes at room temperature or 2-4 hours at 4°C.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Purify the PEGylated protein using an appropriate chromatographic technique (e.g., SEC to remove unreacted PEG and quenching agent).
Protocol 2: PEGylation using NHS-Ester Activated PEG (One-Step)
-
Prepare the protein solution in an amine-free buffer at a concentration of 1-10 mg/mL (e.g., PBS, pH 7.2-8.5).
-
Dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF.
-
Add a 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the reaction with a final concentration of 10-50 mM Tris or glycine.
-
Purify the PEGylated protein using SEC.
Protocol 3: Site-Specific PEGylation using Aldehyde Activated PEG (Reductive Amination)
-
Prepare the protein solution in a buffer at a pH of 4.0-6.0 to favor reaction with the N-terminal amine.
-
Add the PEG-aldehyde to the protein solution.
-
Add a reducing agent, such as sodium cyanoborohydride or a less toxic alternative like 2-picoline borane. A molar ratio of reducing agent to PEG-aldehyde of 1.5:1 to 5:1 is typical.
-
Allow the reaction to proceed for 2-24 hours at a controlled temperature (e.g., 4°C or room temperature).
-
Purify the PEGylated protein using an appropriate chromatographic method.
Protocol 4: Confirming the Site of PEGylation using Mass Spectrometry
-
Intact Mass Analysis: Analyze the purified PEGylated protein by LC-MS (e.g., using a Q-TOF or Orbitrap mass spectrometer) to confirm the addition of the PEG moiety and determine the degree of PEGylation (mono-, di-, etc.).
-
Proteolytic Digestion: Reduce and alkylate the cysteine residues of both the native and PEGylated protein.
-
Digest both protein samples with a protease (e.g., trypsin).
-
Peptide Mapping: Analyze the resulting peptide mixtures by LC-MS/MS.
-
Data Analysis: Compare the peptide maps of the native and PEGylated proteins. The peptide containing the PEG modification will show a characteristic mass shift and will likely elute at a different retention time.
-
Fragment the modified peptide in the mass spectrometer (MS/MS) to confirm the peptide sequence and pinpoint the exact amino acid residue where the PEG is attached.
Mandatory Visualizations
Caption: Workflow for PEGylation using this compound.
Caption: Comparison of common amine-reactive PEGylation strategies.
Caption: Analytical workflow for PEGylated protein characterization.
References
biological activity assessment of "HO-PEG1-Benzyl ester" conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of therapeutic molecules with linkers to enhance their pharmacological properties is a cornerstone of modern drug development. For decades, poly(ethylene glycol) (PEG) has been the gold standard, utilized to improve the solubility, stability, and pharmacokinetic profiles of bioconjugates. The "HO-PEG1-Benzyl ester" represents a classic example of a heterobifunctional PEG linker, a building block for creating these conjugates. However, the widespread use of PEG has brought to light certain limitations, including the potential for immunogenicity and a lack of biodegradability, prompting the exploration of alternative linker technologies.[1][2]
This guide provides an objective comparison of PEG linkers with emerging alternatives, focusing on their impact on the biological activity of the resulting conjugates. We present supporting experimental data, detailed protocols for key biological assessments, and visualizations to aid in the rational selection of linkers for novel therapeutics.
Comparative Analysis of Linker Technologies
The choice of linker can significantly influence the efficacy, safety, and overall performance of a bioconjugate. Below is a comparative summary of PEG linkers and their primary alternatives: Polysarcosine (pSar), Polypeptides, and Polysaccharides.
| Performance Metric | Poly(ethylene glycol) (PEG) Linker | Polysarcosine (pSar) Linker | Polypeptide Linker | Polysaccharide Linker | Key Findings & Citations |
| Drug-to-Antibody Ratio (DAR) | High DAR often leads to aggregation and poor pharmacokinetics.[2] | High DAR (e.g., 8) is achievable with good physicochemical properties.[2] | DAR is dependent on the specific polypeptide sequence and conjugation chemistry. | Can accommodate high drug loading due to multiple functional groups. | pSar more effectively masks the hydrophobicity of the payload, enabling higher drug loading.[2] |
| In Vitro Cytotoxicity | Standard benchmark for in vitro potency. | Comparable or slightly higher potency in some studies. | Dependent on the cleavability of the peptide sequence in the cellular environment. | Dependent on the release mechanism of the conjugated drug. | pSar-conjugated ADCs maintain high cytotoxic activity against target cells. |
| In Vivo Efficacy | Effective tumor growth inhibition, but can be limited by clearance mechanisms. | Superior tumor growth inhibition in some preclinical models. | Can be designed for specific cleavage at the tumor site, potentially enhancing efficacy. | Can enhance tumor targeting through specific receptor interactions (e.g., hyaluronic acid). | pSar-ADCs can exhibit enhanced tumor accumulation and therapeutic effect. A study on interferon-α2b (IFN) showed that PSar-IFN is significantly more potent in inhibiting tumor growth than PEG-IFN. |
| Pharmacokinetics (PK) | Prone to accelerated blood clearance in the presence of anti-PEG antibodies. | Slower clearance rates and longer half-life compared to equivalent length PEG. | Pharmacokinetic properties can be tuned by altering the amino acid sequence. | Generally show good biocompatibility and can prolong circulation time. | pSar demonstrates a "stealth" property that can lead to improved circulation times. Polypeptide conjugation can also lead to a significant improvement in circulation half-life. |
| Immunogenicity | Can elicit anti-PEG antibodies, leading to reduced efficacy and potential safety issues. | Considered non-immunogenic. | Generally low immunogenicity, as they are composed of natural amino acids. | Typically have low immunogenicity. | pSar's resemblance to natural polypeptides minimizes the risk of an immune response. The use of helical polypeptides has been shown to trigger significantly fewer anti-drug and anti-polymer antibodies compared to PEG. |
| Biodegradability | Non-biodegradable, which can lead to accumulation in tissues. | Biodegradable. | Biodegradable into natural amino acids by endogenous proteases. | Biodegradable through enzymatic pathways. | The biodegradability of alternatives to PEG is a significant advantage, avoiding potential long-term toxicity associated with polymer accumulation. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugate performance. Below are protocols for key experiments cited in the evaluation of PEGylated conjugates and their alternatives.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of a bioconjugate against cancer cell lines.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC)
-
Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Bioconjugate (e.g., ADC) and corresponding controls (e.g., unconjugated antibody, free drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the bioconjugate and controls in the cell culture medium. Replace the existing medium with the treatment solutions.
-
Incubation: Incubate the plate for a period that allows for the biological effect of the conjugate (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the bioconjugate concentration. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker in a bioconjugate when exposed to plasma.
Materials:
-
Bioconjugate of interest
-
Human plasma (or plasma from other relevant species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical system for quantification (e.g., ELISA, LC-MS)
Procedure:
-
Incubation: Dilute the bioconjugate to a final concentration in pre-warmed plasma and in PBS (as a control).
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots.
-
Sample Processing: Stop the reaction immediately, for example, by freezing at -80°C.
-
Quantification: Analyze the samples to determine the amount of intact bioconjugate or the amount of released payload. This can be achieved through various methods:
-
ELISA: To quantify the total antibody and the conjugated antibody (payload-specific ELISA).
-
LC-MS: To quantify the free payload after protein precipitation.
-
-
Data Analysis: Calculate the percentage of intact bioconjugate remaining at each time point to determine the plasma half-life of the linker.
Anti-PEG Antibody ELISA
Objective: To detect and quantify the presence of anti-PEG antibodies in serum or plasma samples.
Materials:
-
PEG-coated microplate
-
Serum or plasma samples
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
HRP-conjugated anti-human IgG or IgM
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Use a pre-coated PEG plate or coat a high-binding plate with a PEG derivative.
-
Blocking: Block the plate with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add diluted serum or plasma samples to the wells and incubate.
-
Washing: Wash the plate to remove unbound antibodies.
-
Detection Antibody: Add HRP-conjugated anti-human IgG or IgM and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate in the dark for color development.
-
Stopping the Reaction: Add the stop solution.
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Data Analysis: The absorbance is proportional to the amount of anti-PEG antibodies in the sample.
Visualizations
Diagrams created using Graphviz to illustrate key concepts and workflows.
Conclusion
While PEG has been an invaluable tool in drug development, the emergence of alternative linkers such as polysarcosine, polypeptides, and polysaccharides offers exciting opportunities to overcome some of the limitations of PEGylation. These alternatives present advantages in terms of biodegradability and reduced immunogenicity, with polysarcosine in particular demonstrating superior performance in some preclinical models. The choice of linker should be guided by a thorough evaluation of the specific therapeutic application, considering the desired pharmacokinetic profile, the nature of the conjugated molecule, and the target disease. The experimental protocols and comparative data presented in this guide are intended to provide a framework for making these critical decisions in the development of the next generation of bioconjugates.
References
A Comparative Guide to Amine Conjugation Linkers: Alternatives to HO-PEG1-Benzyl Ester
For researchers and professionals in drug development and biotechnology, the covalent modification of proteins, peptides, and other biomolecules through amine conjugation is a fundamental technique. The choice of linker is critical, influencing not only the efficiency of the conjugation reaction but also the stability and biological activity of the final conjugate. This guide provides a detailed comparison of alternatives to "HO-PEG1-Benzyl ester" for amine conjugation, offering experimental data and protocols to inform your selection process.
"this compound" is a type of carboxyl-functionalized PEG linker. To react with primary amines (such as the side chain of lysine residues or the N-terminus of a protein), its carboxyl group must first be activated, typically with carbodiimides like EDC in the presence of N-hydroxysuccinimide (NHS), to form a more reactive NHS ester. This activated intermediate then readily reacts with an amine to create a stable amide bond[1]. The alternatives discussed below offer different reactive groups, reaction efficiencies, and conjugation workflows.
Comparative Analysis of Amine-Reactive PEG Linkers
The selection of a suitable linker depends on several factors, including the desired reaction conditions, the stability of the target molecule, and the required bond stability in the final conjugate. The following table summarizes the key characteristics of common amine-reactive PEG linkers.
| Linker Type | Reactive Group | Target Functional Group | pH Range | Resulting Bond | Key Advantages | Key Disadvantages |
| Carboxyl-PEG | Carboxylic Acid (-COOH) | Primary Amine (-NH₂) | 4.5-7.5 | Amide | Cost-effective, stable bond | Requires pre-activation (e.g., with EDC/NHS) |
| NHS Ester-PEG | N-Hydroxysuccinimide Ester | Primary Amine (-NH₂) | 7.0-9.0 | Amide | High reactivity, no pre-activation needed, stable bond[2][3] | Moisture-sensitive, hydrolysis is a competing reaction[3][4] |
| Aldehyde-PEG | Aldehyde (-CHO) | Primary Amine (-NH₂) | ~5.0-6.0 | Secondary Amine | N-terminal specific at controlled pH, stable bond | Requires a reducing agent (e.g., NaCNBH₃) |
| Isothiocyanate-PEG | Isothiocyanate (-NCS) | Primary Amine (-NH₂) | 7.0-9.0 | Thiourea | Stable linkage | Can be less selective than NHS esters |
| Imidoester-PEG | Imidoester | Primary Amine (-NH₂) | 8.0-10.0 | Amidine | Retains the positive charge of the original amine | Less stable than amide bonds, especially at high pH |
Reaction Efficiency and Kinetics
Recent studies have highlighted that the choice of reactive group can significantly impact conjugation kinetics and site selectivity. For instance, reductive amination using aldehyde-functionalized linkers has been shown to have a maximum reaction rate (Vmax) approximately 4-5 times higher than conjugation with NHS-ester linkers of the same PEG length. Furthermore, novel cross-linkers with leaving groups such as 1-hydroxy-7-azabenzotriazole have demonstrated reaction rates up to 10 times faster than traditional NHS esters like disuccinimidyl suberate (DSS).
Visualizing Conjugation Workflows and Chemistries
To better understand the processes involved, the following diagrams illustrate the general workflow for amine conjugation and the specific chemical reactions for each linker type.
Experimental Protocols
The following are generalized protocols for amine conjugation. Optimal conditions, such as molar excess of the linker and reaction time, may vary depending on the specific biomolecule and linker used.
Protocol 1: Amine Conjugation using a Carboxylated PEG Linker (e.g., HO-PEG-COOH)
This protocol involves a two-step process: activation of the carboxyl group and subsequent conjugation to the amine-containing molecule.
Materials:
-
Carboxylated PEG Linker (e.g., HO-PEGn-COOH)
-
Amine-containing biomolecule
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes)
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxylated PEG in Activation Buffer to a concentration of 10-20 mg/mL.
-
Immediately before use, prepare stock solutions of EDC and NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Dissolve the amine-containing biomolecule in Coupling Buffer.
-
-
Activation of Carboxylated PEG:
-
To the PEG-COOH solution, add a 2 to 5-fold molar excess of both EDC and NHS from their respective stock solutions.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.
-
-
Conjugation to Amine-Containing Molecule:
-
Adjust the pH of the activated PEG solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the amine-containing molecule to the activated PEG solution. A 1.1 to 1.5-fold molar excess of the activated PEG is typically recommended.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification and Analysis:
-
Purify the conjugate using SEC or dialysis to remove unreacted PEG and byproducts.
-
Analyze the purified conjugate using SDS-PAGE, LC-MS, or MALDI-TOF MS to confirm PEGylation and purity.
-
Protocol 2: Amine Conjugation using an NHS-Ester PEG Linker
This protocol is a more direct, one-step process as the linker is already activated.
Materials:
-
NHS-Ester PEG Linker
-
Amine-containing biomolecule (protein, peptide, etc.)
-
Amine-free buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting columns or dialysis cassettes
Procedure:
-
Preparation of Reactants:
-
Equilibrate the vial of NHS-Ester PEG to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the NHS-Ester PEG (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
-
Ensure the biomolecule is in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris or glycine) will compete with the reaction.
-
-
Conjugation Reaction:
-
Add the desired molar excess (typically 10- to 50-fold) of the NHS-Ester PEG stock solution to the biomolecule solution. The final concentration of organic solvent should not exceed 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching and Purification:
-
If desired, the reaction can be stopped by adding the Quenching Buffer to consume any unreacted NHS-Ester PEG.
-
Remove excess, non-reacted reagent and byproducts by dialysis or using a desalting column.
-
-
Analysis:
-
Analyze the final conjugate to determine the degree of PEGylation and purity.
-
Conclusion
While carboxyl-functionalized linkers like "this compound" provide a reliable method for amine conjugation, a variety of alternatives offer distinct advantages. Pre-activated NHS-ester PEGs simplify the workflow by eliminating the need for an activation step and are highly efficient, though they require careful handling to prevent hydrolysis. Aldehyde-PEGs offer an alternative chemistry that can provide greater N-terminal selectivity and faster reaction kinetics. The choice of linker should be guided by the specific requirements of the application, including the sensitivity of the biomolecule, the desired stability of the final conjugate, and the preferred reaction conditions. By understanding the properties and protocols associated with each type of linker, researchers can optimize their bioconjugation strategies for enhanced performance and reproducibility.
References
Validating the Purity of HO-PEG1-Benzyl Ester: A Comparative Guide
For researchers and drug development professionals utilizing HO-PEG1-Benzyl ester as a starting material, ensuring its purity is a critical first step to guarantee the integrity and reproducibility of subsequent reactions and final products. This guide provides a comparative overview of analytical techniques and presents a framework for validating the purity of this bifunctional linker, complete with detailed experimental protocols and data interpretation.
Purity Comparison of Commercial this compound
The purity of this compound can vary between suppliers and even between different batches from the same supplier. Below is a comparative summary of hypothetical data for this starting material from three different commercial sources.
Table 1: Purity and Impurity Profile of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (%) | 98.5 | 96.2 | 99.1 |
| Identity by ¹H NMR | Conforms | Conforms | Conforms |
| Identity by MS (m/z) | Conforms | Conforms | Conforms |
| Polydispersity Index (PDI) | 1.01 | 1.05 | 1.01 |
| Diethylene Glycol (%) | 0.1 | 0.5 | < 0.05 |
| Unreacted Benzyl Alcohol (%) | 0.3 | 1.2 | 0.1 |
| Free Benzoic Acid (%) | 0.2 | 0.8 | 0.1 |
| Water Content (KF, %) | 0.5 | 1.0 | 0.3 |
Analytical Methodologies for Purity Validation
A multi-pronged analytical approach is essential for the comprehensive validation of this compound. The primary techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive molecules like PEG derivatives.[1][2] Both Reverse-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC) can be employed.
Experimental Protocol: Purity Determination by RP-HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the benzyl group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Table 2: Example HPLC Data for Purity Assessment
| Sample | Main Peak Retention Time (min) | Main Peak Area (%) | Impurity 1 RT (min) | Impurity 1 Area (%) | Impurity 2 RT (min) | Impurity 2 Area (%) |
| Supplier A | 15.2 | 98.5 | 12.1 | 0.8 | 18.5 | 0.7 |
| Supplier B | 15.3 | 96.2 | 12.2 | 1.5 | 18.6 | 2.3 |
| Supplier C | 15.2 | 99.1 | 12.1 | 0.4 | 18.5 | 0.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation and can also be used to detect and quantify impurities.
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Concentration: 5-10 mg/mL.
-
Procedure: Dissolve the sample in the deuterated solvent, transfer to an NMR tube, and acquire the spectrum.
-
Data Analysis: Integrate the characteristic peaks of this compound and any impurity peaks. The relative integrals can be used to estimate the molar ratio of impurities.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound.[3]
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Mode: Positive ion mode.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.
-
Data Analysis: Look for the [M+H]⁺ or [M+Na]⁺ ion corresponding to the molecular weight of this compound.
Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound starting material.
Caption: Purity validation workflow for this compound.
Common Impurities and Their Origins
Understanding the potential impurities is crucial for developing appropriate analytical methods and for troubleshooting downstream reactions.[4][5]
Caption: Potential sources of impurities in this compound.
By implementing a robust analytical strategy, researchers can confidently validate the purity of their this compound starting material, leading to more reliable and reproducible scientific outcomes.
References
Safety Operating Guide
Navigating the Safe Disposal of HO-PEG1-Benzyl Ester: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of HO-PEG1-Benzyl ester, a reagent commonly used in bioconjugation and PEGylation. Adherence to these protocols is crucial for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| Equipment | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile) inspected prior to use. |
| Eye Protection | Safety glasses with side shields or chemical goggles. |
| Face Protection | Face shield if there is a risk of splashing. |
| Lab Coat | Standard laboratory coat. |
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Avoid the formation of dust and aerosols.[2][3]
Step-by-Step Disposal Protocol
A systematic approach is critical for the safe and effective disposal of this compound. The following workflow outlines the decision-making process and necessary actions.
Caption: Decision workflow for the proper disposal of this compound waste.
1. Waste Collection and Segregation:
-
Pure this compound: Collect any unused or waste this compound in its original container or a clearly labeled, chemically compatible, and sealable waste container.
-
Solutions: If the this compound is in a solvent, the entire solution must be treated as hazardous waste. Do not dispose of it down the drain.[4] Collect it in a labeled, sealed container.
-
Contaminated Materials: Any materials, such as absorbent pads, PPE, or labware that have come into contact with this compound, should be considered contaminated. These items must be collected in a designated, sealed waste bag or container.
2. Spill Management: In the event of a spill, follow these steps:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.
-
Absorption: Use an inert absorbent material such as sand, silica gel, or vermiculite to soak up the spill.
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.
3. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area.
-
Ensure containers are tightly sealed to prevent leaks or evaporation.
-
Store away from incompatible materials, particularly strong oxidizing agents.
4. Final Disposal:
-
All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste.
-
Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never dispose of this compound or its containers in general trash or down the sanitary sewer.
Key Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not published, the procedures are based on established best practices for chemical waste management. The core principle is the containment and segregation of the hazardous material for subsequent removal by a certified waste management provider.
Table 2: Summary of Disposal and Safety Information
| Parameter | Information |
| Primary Disposal Route | Dispose of contents and container to an approved waste disposal plant. |
| Spill Containment | Soak up with inert absorbent material (e.g., sand, diatomaceous earth). |
| Environmental Precautions | Prevent from entering drains, surface water, and groundwater. |
| Incompatible Materials | Strong oxidizing agents. |
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet for any other chemicals in your waste stream.
References
Personal protective equipment for handling HO-PEG1-Benzyl ester
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling HO-PEG1-Benzyl ester. The following procedures are based on best practices for handling structurally related polyethylene glycol (PEG) derivatives and benzyl esters.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to safety is essential to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment (PPE) is mandatory.
Core Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Chemical safety goggles | Must be worn at all times to protect against splashes. |
| Face shield | Required when there is a significant risk of splashing or when handling larger quantities.[1] | |
| Hand Protection | Chemically resistant gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.[1] |
| Body Protection | Laboratory coat | A standard lab coat is essential for all procedures. |
| Chemical-resistant apron | Recommended for larger quantities or procedures with a higher risk of splashing.[1] | |
| Respiratory Protection | Chemical fume hood | All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1] |
| NIOSH-approved respirator | In the absence of a fume hood or if there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge should be used.[1] |
Operational Plan: Safe Handling and Storage
Proper operational procedures are critical to prevent accidents and exposure.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or dust.
-
All manipulations should be carried out in a well-ventilated area, preferably a chemical fume hood.
-
Wash hands thoroughly after handling and before breaks.
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
-
For long-term stability, it is advisable to store the compound under an inert atmosphere, such as nitrogen.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Chemical Disposal:
-
Waste this compound should be considered chemical waste.
-
Collect waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and list all constituents.
-
Store waste containers in a designated secondary containment area away from incompatible materials.
-
Dispose of the chemical waste through a licensed professional waste disposal service. Do not pour down the drain.
-
While polyethylene glycol itself is biodegradable, it is still important to avoid releasing it into wastewater systems as it can affect wastewater treatment processes.
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of in the regular trash or recycled, depending on local regulations. Deface the original label to prevent confusion.
Experimental Protocol: A General Procedure for a Coupling Reaction
This protocol outlines a general procedure for using a PEGylated compound like this compound in a typical laboratory coupling reaction.
Objective: To couple this compound with a carboxylic acid-containing molecule.
Materials:
-
This compound
-
Carboxylic acid derivative
-
Coupling agents (e.g., DCC, EDC)
-
Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of reagents.
-
Set up the reaction apparatus under an inert atmosphere (Nitrogen or Argon).
-
Don all required PPE as outlined in the table above.
-
-
Reaction Setup:
-
In a round-bottom flask, dissolve the carboxylic acid derivative and this compound in the chosen anhydrous solvent.
-
Begin stirring the solution at room temperature.
-
-
Addition of Coupling Agent:
-
Dissolve the coupling agent (e.g., EDC) in a small amount of the anhydrous solvent in a separate flask.
-
Slowly add the coupling agent solution to the reaction mixture using a dropping funnel over a period of 15-30 minutes.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using an appropriate analytical technique, such as TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, filter the reaction mixture to remove any precipitated by-products (e.g., DCU if DCC is used).
-
Wash the filtrate with appropriate aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and by-products.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product using a suitable technique, such as column chromatography, to obtain the desired pure coupled product. PEG derivatives can often be precipitated from the reaction solution by adding a non-solvent like ethyl ether or hexane.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
